molecular formula C18H17NO4 B1316306 Fmoc-Ala-OH-3,3,3-d3 CAS No. 225101-67-7

Fmoc-Ala-OH-3,3,3-d3

Cat. No.: B1316306
CAS No.: 225101-67-7
M. Wt: 314.3 g/mol
InChI Key: QWXZOFZKSQXPDC-DCLJDFQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ala-OH-3,3,3-d3 is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-DCLJDFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583861
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225101-67-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 (Fmoc-Ala-OH-3,3,3-d3), an isotopically labeled amino acid crucial for various applications in proteomics, biomolecular NMR, and as a building block in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation.[1][2]

Core Concepts and Properties

This compound is a derivative of the amino acid L-alanine where the three hydrogen atoms on the methyl group are replaced with deuterium. The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[3] This isotopic labeling provides a distinct mass shift, making it a valuable tool for quantitative proteomics and metabolic studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula CD₃CH(NH-Fmoc)CO₂H[1][4]
Molecular Weight 314.35 g/mol [1][2]
CAS Number 225101-67-7[5]
Isotopic Purity ≥98 atom % D[1][2][4]
Chemical Purity ≥98%[1][2]
Appearance White to off-white powder[6]
Melting Point 147-153 °C
Optical Activity [α]20/D −18°, c = 1 in DMF
Storage Conditions 2-8°C, protect from light[1][2]

Synthesis Methodology

The synthesis of this compound is analogous to the well-established methods for its non-deuterated counterpart. The core of the synthesis involves the reaction of the free amino group of L-alanine-3,3,3-d3 with an Fmoc-donating reagent under basic conditions.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start L-Alanine-3,3,3-d3 Reaction Reaction (Room Temp, 18h) Start->Reaction Reagents Fmoc-OSu Sodium Carbonate Dioxane/Water Reagents->Reaction Filtration Filtration Reaction->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Filtration->Extraction Acidification Acidification (HCl) Extraction->Acidification Precipitation Precipitation Acidification->Precipitation Crude Crude Fmoc-Ala-OH-d3 Precipitation->Crude Recrystallization Recrystallization (Toluene) Crude->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final Pure Fmoc-Ala-OH-d3 Drying->Final

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of non-deuterated Fmoc-Ala-OH.[7]

Materials:

  • L-Alanine-3,3,3-d3

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Diethyl Ether

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve L-alanine-3,3,3-d3 (1 equivalent) in a 1:1 (v/v) mixture of deionized water and 1,4-dioxane.

  • Add sodium carbonate (5 equivalents) to the solution and stir until dissolved.

  • In a separate container, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.5 equivalents) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the L-alanine-3,3,3-d3 solution while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, filter the mixture to remove any insoluble material.

  • Transfer the filtrate to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Extract the product into ethyl acetate (3 portions).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid. A typical yield for the non-deuterated analogue is approximately 99%.[7]

Note on Reagent Choice: The use of Fmoc-OSu can lead to the formation of Fmoc-β-alanine as a side product through a Lossen-type rearrangement.[8][9] To minimize this impurity, it is recommended to use the minimum necessary excess of Fmoc-OSu or consider using Fmoc-Cl as an alternative Fmoc-donating reagent.[8]

Purification

Purification of the crude product is essential to remove any unreacted starting materials, by-products, and impurities. Recrystallization is a common and effective method for purifying Fmoc-protected amino acids.

Experimental Protocol: Recrystallization

This protocol is based on a general procedure for the purification of Fmoc-amino acids.[10]

Materials:

  • Crude this compound

  • Toluene

Procedure:

  • Place the crude this compound (1 part by weight) in a flask.

  • Add toluene (6 parts by volume) to the flask.

  • Heat the mixture to 50°C and stir for 1 hour.

  • Cool the mixture to 30 ± 5°C and continue stirring for 2 hours to allow for crystallization.

  • Filter the solid product and wash the filter cake with a small amount of cold toluene.

  • Dry the purified product under vacuum at 50°C. The expected yield for a similar, non-deuterated Fmoc-amino acid is between 92-97%.[10]

Quality Control and Characterization

The purity and identity of the final product should be confirmed using appropriate analytical techniques.

TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Assess chemical purityPurity ≥ 98%
Mass Spectrometry (MS) Confirm molecular weight and isotopic enrichmentDetection of the correct molecular ion peak for the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and isotopic incorporationAbsence of the proton signal corresponding to the methyl group of alanine and presence of characteristic Fmoc signals.

Applications in Research and Development

The primary application of this compound is in the synthesis of isotopically labeled peptides. These peptides are instrumental in quantitative proteomics, particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, and as internal standards for mass spectrometry-based assays.[1][2] The deuterium labeling provides a known mass difference that allows for the accurate quantification of proteins and peptides from different samples. Additionally, it finds use in biomolecular NMR studies to aid in spectral assignment and structural analysis.[2]

Logical Flow of Synthesis and Analysis

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

Synthesis_Analysis_Flow cluster_synthesis Synthesis & Purification Start L-Alanine-d3 + Fmoc-OSu Reaction Fmoc Protection Reaction Start->Reaction Workup Aqueous Work-up & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Identity & Isotopic Enrichment (MS) Purification->MS NMR Structural Confirmation (NMR) Purification->NMR Final_Product This compound HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: Logical flow from synthesis to quality control of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated Fmoc-amino acids represent a specialized class of reagents that are gaining traction in peptide chemistry and drug development. By strategically replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, researchers can modulate the physicochemical properties of amino acids and the peptides into which they are incorporated. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Nα-Fmoc-protected amino acids, detailing their synthesis, analytical characterization, and applications, with a focus on solid-phase peptide synthesis (SPPS). This document serves as a resource for scientists leveraging isotopic labeling to enhance peptide-based therapeutics and research tools.

Introduction

The incorporation of deuterium into amino acids offers a subtle yet powerful modification to alter their metabolic stability and probe reaction mechanisms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where the cleavage of a C-D bond is slower than that of a C-H bond.[1][2] This principle is particularly valuable in drug development to enhance the pharmacokinetic profiles of peptide drugs by retarding their metabolic degradation.[3]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids into peptides under mild basic conditions.[4][5] Deuterated Fmoc-amino acids combine the benefits of isotopic labeling with the versatility of Fmoc-based peptide synthesis, allowing for the creation of peptides with enhanced stability or for use as internal standards in mass spectrometry-based quantification.[6][7]

This guide explores the synthesis of these unique building blocks, their key physicochemical properties in comparison to their non-deuterated counterparts, and the analytical methods for their characterization. Furthermore, it provides detailed experimental protocols for their synthesis and use in SPPS.

Physicochemical Properties

The introduction of deuterium into an Fmoc-amino acid leads to predictable changes in its molecular weight and more subtle alterations in other physical properties.

Molecular Weight

The most direct consequence of deuteration is an increase in molecular weight. Each hydrogen atom (atomic mass ≈ 1.008 amu) replaced by a deuterium atom (atomic mass ≈ 2.014 amu) increases the molecular weight by approximately 1.006 amu. This mass shift is fundamental for the use of deuterated compounds as internal standards in mass spectrometry.[8]

Melting Point

The effect of deuteration on the melting point of organic compounds is generally small and not always predictable, as it can be influenced by changes in crystal packing and intermolecular interactions, such as hydrogen bonding. In many cases, a slight increase in the melting point is observed.

Solubility

The solubility of deuterated compounds in various solvents is typically very similar to that of their non-deuterated analogs.[9] For Fmoc-amino acids, solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is crucial for efficient coupling reactions.[10] While extensive data for deuterated variants is not available, significant deviations from the solubility of standard Fmoc-amino acids are not expected.

Acidity (pKa)

The pKa values of the carboxylic acid and the amino group of an amino acid can be slightly altered by deuteration, though these changes are generally minimal. The determination of pKa is typically done through titration experiments.[11][12] For most applications in standard SPPS, these minor shifts in pKa are unlikely to necessitate significant changes to established protocols.

Kinetic Isotope Effect (KIE)

The primary chemical consequence of deuteration is the kinetic isotope effect. The rate of a reaction where a C-H bond is broken in the rate-determining step can be 6 to 10 times faster than the corresponding reaction involving a C-D bond.[1] While this effect is most pronounced in enzymatic metabolism, it may also have a subtle influence on the chemical reactions of SPPS, such as the base-mediated deprotection of the Fmoc group, which proceeds via a β-elimination mechanism involving the abstraction of a proton at the C9 position of the fluorenyl group.[13]

Data Summary

The following table provides a comparative summary of the calculated molecular weights of representative deuterated Fmoc-amino acids versus their standard counterparts. Due to the limited availability of experimental data for deuterated Fmoc-amino acids, qualitative descriptions of other physicochemical properties are provided based on established principles of isotope effects.

Fmoc-Amino AcidDeuteration PatternMolecular Weight ( g/mol )Change in MW ( g/mol )Melting Point (°C)Solubility in DMF
Fmoc-Gly-OHNon-deuterated297.31-172-176Good
Fmoc-Gly-d2-OHα-d2299.32+2.01Expected to be similar to non-deuteratedExpected to be similar
Fmoc-Ala-OHNon-deuterated311.34-143-146Good
Fmoc-Ala-d4-OHα-d1, β-d3315.36+4.02Expected to be similar to non-deuteratedExpected to be similar
Fmoc-Phe-OHNon-deuterated387.44-182-186Good
Fmoc-Phe-d8-OHα-d1, β-d2, ring-d5395.49+8.05Expected to be similar to non-deuteratedExpected to be similar
Fmoc-Leu-OHNon-deuterated353.42-133-137Good
Fmoc-Leu-d10-OHα-d1, β-d2, γ-d1, δ-d6363.48+10.06Expected to be similar to non-deuteratedExpected to be similar

Experimental Protocols

Synthesis of Deuterated Fmoc-Amino Acids

The synthesis of a deuterated Fmoc-amino acid involves two main stages: the deuteration of the free amino acid and the subsequent protection of the α-amino group with the Fmoc moiety.

Protocol: Synthesis of Fmoc-Alanine-d4-OH

  • Deuteration of L-Alanine:

    • In a sealed reaction vessel, dissolve L-alanine (1.0 eq) in deuterium oxide (D₂O).

    • Add a suitable catalyst, such as platinum on carbon (Pt/C), for H/D exchange.[14]

    • Heat the mixture under pressure at an elevated temperature (e.g., 150-200 °C) for 24-48 hours to facilitate the exchange of protons at the α and β positions with deuterium.[3]

    • After cooling, remove the catalyst by filtration through celite.

    • Lyophilize the solution to obtain crude L-alanine-d4. The extent of deuteration should be confirmed by NMR and mass spectrometry.

  • Fmoc Protection:

    • Dissolve the deuterated L-alanine-d4 (1.0 eq) in a 10% aqueous solution of sodium carbonate.

    • In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (1.05 eq) in dioxane or acetone.

    • Cool the amino acid solution to 0-5 °C in an ice bath.

    • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, which will precipitate the Fmoc-amino acid.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-alanine-d4-OH.

Analytical Characterization

Protocol: Isotopic Purity Determination by NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the deuterated Fmoc-amino acid in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The disappearance or significant reduction of the proton signals at the deuterated positions, relative to an internal standard or the non-deuterated parts of the molecule (e.g., Fmoc group protons), indicates successful deuteration.

  • ²H NMR Analysis: Acquire a ²H NMR spectrum. The presence of signals corresponding to the chemical shifts of the deuterated positions confirms the incorporation of deuterium.

  • Quantification: The isotopic purity can be estimated by integrating the residual proton signals in the ¹H NMR spectrum and comparing them to the integrals of non-deuterated signals.

Protocol: Molecular Weight Confirmation by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the deuterated Fmoc-amino acid in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.

  • Analysis: Infuse the sample into an ESI mass spectrometer.

  • Data Interpretation: Observe the mass-to-charge ratio (m/z) of the molecular ion. The observed mass should correspond to the calculated molecular weight of the deuterated Fmoc-amino acid. The isotopic distribution pattern will also be shifted to higher masses compared to the non-deuterated standard.[8]

Incorporation into Peptides via Fmoc-SPPS

The following is a general protocol for a manual Fmoc-SPPS cycle using a deuterated Fmoc-amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the resin-bound amino acid or peptide.

  • Washing: Thoroughly wash the resin with DMF (5-7 times).

  • Coupling of Deuterated Fmoc-Amino Acid:

    • In a separate vial, dissolve the deuterated Fmoc-amino acid (3-4 eq), a coupling agent such as HBTU (3-4 eq), and an activator base like DIPEA (6-8 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note on KIE: While a significant kinetic isotope effect is not expected for the coupling reaction itself, for sterically hindered couplings, it may be prudent to extend the coupling time or use a stronger coupling agent to ensure complete reaction.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Visualizations

Diagrams of Structures and Workflows

A placeholder for a chemical structure diagram. A real implementation would generate or embed an image. Caption: General structure of a deuterated Fmoc-amino acid.

SynthesisWorkflow start Free Amino Acid deuteration Catalytic H/D Exchange (e.g., Pt/C, D2O, heat) start->deuteration deuterated_aa Deuterated Amino Acid deuteration->deuterated_aa fmoc_protection Fmoc Protection (Fmoc-OSu, base) deuterated_aa->fmoc_protection crude_product Crude Deuterated Fmoc-Amino Acid fmoc_protection->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Pure Deuterated Fmoc-Amino Acid purification->final_product analysis QC Analysis (NMR, MS) final_product->analysis

Caption: Workflow for the synthesis and purification of a deuterated Fmoc-amino acid.

KIE_Metabolism cluster_non_deuterated Standard Peptide cluster_deuterated Deuterated Peptide Peptide_H Peptide with C-H bond Metabolite_H Metabolite Peptide_H->Metabolite_H Fast Metabolism (CYP450 Enzyme) Peptide_D Peptide with C-D bond Metabolite_D Metabolite Peptide_D->Metabolite_D Slow Metabolism (Kinetic Isotope Effect)

Caption: The kinetic isotope effect slows the metabolic breakdown of a deuterated peptide.

SPPS_Workflow start Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Deuterated Fmoc-Amino Acid (HBTU/DIPEA/DMF) wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Start Next Cycle or Final Cleavage wash2->next_cycle

References

Technical Guide: 1H and 13C NMR Spectral Analysis of Fmoc-Ala-OH and its Deuterated Analog, Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for N-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) and its isotopically labeled analog, Fmoc-Ala-OH-3,3,3-d3. This document is intended to serve as a valuable resource for researchers in the fields of peptide synthesis, drug development, and analytical chemistry, offering detailed spectral data, experimental protocols, and a comparative analysis of the deuterated and non-deuterated compounds.

Introduction

Fmoc-Ala-OH is a fundamental building block in solid-phase peptide synthesis (SPPS). The incorporation of isotopically labeled amino acids, such as this compound, is a powerful technique for a variety of applications, including mechanistic studies, metabolic tracking, and as internal standards in quantitative mass spectrometry. Understanding the NMR spectral characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and for monitoring their incorporation into peptide chains. This guide presents a detailed comparison of the 1H and 13C NMR spectra of both the parent compound and its deuterated analog.

Comparative NMR Spectral Data

The following tables summarize the 1H and 13C NMR spectral data for Fmoc-Ala-OH and the expected data for this compound, based on established principles of NMR spectroscopy and deuterium isotope effects. The data for Fmoc-Ala-OH was obtained in DMSO-d6.

1H NMR Spectral Data

Table 1: 1H NMR Chemical Shifts (δ) in ppm for Fmoc-Ala-OH and Expected Data for this compound in DMSO-d6.

ProtonsFmoc-Ala-OH (ppm)[1]This compound (Expected ppm)Multiplicity
Alanine CH4.033~4.03Multiplet
Alanine CH31.301Absent-
Fmoc CH4.237~4.24Triplet
Fmoc CH24.303~4.30Doublet
Fmoc Aromatic CH7.35, 7.43, 7.70, 7.748, 7.900~7.35, ~7.43, ~7.70, ~7.75, ~7.90Multiplets
COOH12.6~12.6Broad Singlet

Note: The primary difference in the 1H NMR spectrum of this compound is the absence of the signal corresponding to the methyl protons at approximately 1.3 ppm due to the substitution of protons with deuterium.

13C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (δ) in ppm for Fmoc-Ala-OH and Expected Data for this compound in DMSO-d6.

CarbonFmoc-Ala-OH (ppm)This compound (Expected ppm)Expected Multiplicity (due to C-D coupling)
Alanine C=O174.5~174.5Singlet
Alanine CH50.1~50.1Singlet
Alanine CH316.9Slightly upfield of 16.9Multiplet (septet)
Fmoc C=O156.1~156.1Singlet
Fmoc CH46.6~46.6Singlet
Fmoc CH265.6~65.6Singlet
Fmoc Aromatic C120.1, 125.3, 127.0, 127.6, 140.7, 143.8~120.1, ~125.3, ~127.0, ~127.6, ~140.7, ~143.8Singlets

Note: In the 13C NMR spectrum of this compound, the signal for the methyl carbon will exhibit two key differences: 1) It will appear as a multiplet (typically a septet) due to coupling with the three deuterium atoms. 2) A slight upfield shift (to a lower ppm value) is expected due to the deuterium isotope effect.

Experimental Protocols

The following is a representative experimental protocol for the acquisition of 1H and 13C NMR spectra of Fmoc-protected amino acids.

Sample Preparation
  • Weigh approximately 5-10 mg of the Fmoc-amino acid (Fmoc-Ala-OH or this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: DMSO-d6.

  • Temperature: 298 K (25 °C).

  • 1H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

  • 13C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Fmoc-Amino Acid dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Solvent, Temp, etc.) transfer->setup Insert Sample h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq process Fourier Transform & Phasing h1_acq->process c13_acq->process reference Reference Spectra process->reference analyze Peak Picking & Integration reference->analyze compare Comparative Analysis (Deuterated vs. Non-deuterated) analyze->compare

Caption: General workflow for NMR analysis of Fmoc-amino acids.

This guide provides a foundational understanding of the NMR spectral characteristics of Fmoc-Ala-OH and its deuterated analog. Researchers can utilize this information for compound verification, purity assessment, and for designing more complex experiments involving isotopic labeling.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass spectrometry fragmentation pattern of N-(9-fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 (Fmoc-Ala-OH-3,3,3-d3). Understanding the fragmentation behavior of this deuterated amino acid derivative is crucial for its application in various research and development settings, including peptide synthesis, metabolic studies, and as an internal standard in quantitative mass spectrometry. This guide provides a detailed overview of the expected fragmentation pathways, supported by experimental protocols and data visualization, to aid in the accurate identification and characterization of this compound.

Core Concepts in Fragmentation

The fragmentation of molecules in a mass spectrometer, typically induced by collision-induced dissociation (CID), provides a unique fingerprint that is dependent on the molecule's structure. In the case of this compound, the fragmentation is influenced by the presence of the bulky Fmoc protecting group, the amino acid backbone, and the deuterium-labeled methyl group. The analysis of the resulting fragment ions allows for the confirmation of the compound's identity and can provide insights into its chemical properties.

Stable isotope labeling, such as the use of deuterium, is a powerful technique in mass spectrometry.[] It aids in the elucidation of fragmentation mechanisms by creating a distinct mass shift in the fragments containing the label.[2] This allows for the unambiguous assignment of fragment ion structures.

Predicted Fragmentation Pattern

Key Fragmentation Pathways:

  • Loss of the Fmoc group: The most characteristic fragmentation of Fmoc-protected amino acids is the cleavage of the bond between the fluorenylmethoxycarbonyl group and the amino acid. This can occur through several pathways, leading to the formation of a prominent ion at m/z 179, corresponding to the fluorenyl ion, or related fragments.

  • Cleavage of the amino acid backbone: Fragmentation can also occur along the alanine backbone, leading to the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).

  • Deuterium-labeled fragments: The presence of the three deuterium atoms on the methyl group of alanine will result in a +3 Da mass shift for any fragment ion that retains this group. This provides a clear marker for identifying alanine-containing fragments.

The following table summarizes the predicted major fragment ions for both Fmoc-Ala-OH and its deuterated analog.

Precursor IonPredicted Fragment IonPutative Structure/LossPredicted m/z (Fmoc-Ala-OH)Predicted m/z (Fmoc-Ala-OH-d3)
[M+H]⁺[M+H - H₂O]⁺Loss of water294.1297.1
[M+H]⁺[M+H - CO₂]⁺Loss of carbon dioxide268.1271.1
[M+H]⁺[Fmoc-CH=CH₂ + H]⁺Loss of alanine and rearrangement224.1224.1
[M+H]⁺[Fluorenyl-CH₂]⁺Cleavage of Fmoc group179.1179.1
[M+H]⁺[Ala-d3+H]⁺Loss of Fmoc group90.193.1

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 µg/mL.

  • If necessary, use a deuterated internal standard for quantitative analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-500.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 315.1 (for [M+H]⁺ of this compound).

    • Collision Energy: Optimize collision energy to achieve a good distribution of fragment ions (typically in the range of 10-40 eV).

    • Product Ion Scan Range: m/z 50-320.

Visualization of Fragmentation Pathways

The logical relationships in the fragmentation process can be visualized using diagrams. The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathways of the protonated molecule.

Fragmentation_Pathway M_H [Fmoc-Ala-OH-d3 + H]⁺ m/z 315.1 Frag1 [M+H - H₂O]⁺ m/z 297.1 M_H->Frag1 - H₂O Frag2 [M+H - CO₂]⁺ m/z 271.1 M_H->Frag2 - CO₂ Frag3 [Fluorenyl-CH₂]⁺ m/z 179.1 M_H->Frag3 - Ala-d3 - CO₂ Frag4 [Ala-d3 + H]⁺ m/z 93.1 M_H->Frag4 - Fmoc

Caption: Predicted primary fragmentation of [Fmoc-Ala-OH-d3 + H]⁺.

Fmoc_Fragmentation Fmoc_NH_Ala [Fmoc-NH-CH(CD₃)-COOH + H]⁺ Fmoc_CH2 [Fluorenyl-CH₂]⁺ m/z 179.1 Fmoc_NH_Ala->Fmoc_CH2 Cleavage & Rearrangement Dibenzofulvene Dibenzofulvene (Neutral Loss) Fmoc_NH_Ala->Dibenzofulvene Base-induced elimination

Caption: Fragmentation of the Fmoc group.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. By combining theoretical predictions with a detailed experimental protocol and visual representations of the fragmentation pathways, researchers and drug development professionals can more effectively utilize this isotopically labeled compound in their analytical workflows. The distinct mass shift provided by the deuterium label serves as a powerful tool for unambiguous identification and quantification, enhancing the reliability and precision of mass spectrometry-based analyses. Further experimental verification is recommended to confirm and expand upon the predicted fragmentation patterns presented herein.

References

In-Depth Technical Guide: Isotopic Enrichment and Purity of Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 (Fmoc-Ala-OH-3,3,3-d3). It includes a summary of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows. This deuterated amino acid is a critical reagent in various research and development applications, particularly in peptide synthesis and mass spectrometry-based proteomics.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available this compound are crucial parameters for its effective use. The following table summarizes typical specifications from various suppliers.

ParameterSpecificationAnalytical Method(s)
Isotopic Enrichment (D) ≥ 98 atom % D[1]Mass Spectrometry (MS)[2][][4], Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5]
Chemical Purity ≥ 98%[1]High-Performance Liquid Chromatography (HPLC)[]
Enantiomeric Purity Information not consistently availableChiral Chromatography
Molecular Weight 314.35 g/mol [1]Mass Spectrometry

Experimental Protocols

The synthesis and quality control of this compound involve a series of precise chemical and analytical procedures.

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, starting with the deuterated L-alanine.

Materials:

  • L-Alanine-3,3,3-d3

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Ethyl Ether

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of L-alanine-3,3,3-d3 is prepared in a mixed solvent system of deionized water and dioxane (1:1 v/v).[6]

  • Sodium carbonate is added to the solution, followed by the addition of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6]

  • The reaction mixture is stirred at room temperature for approximately 18 hours.[6]

  • Post-reaction, the mixture is filtered, and the filtrate is extracted with ethyl ether to remove unreacted Fmoc-OSu.[6]

  • The aqueous layer is then acidified to a low pH using concentrated hydrochloric acid, leading to the precipitation of the Fmoc-protected amino acid.[6]

  • The precipitate is extracted with ethyl acetate.[6]

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, this compound, as a white solid.[6]

Determination of Isotopic Enrichment

The isotopic enrichment of this compound is a critical quality control parameter, typically determined by high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

High-Resolution Mass Spectrometry (HR-MS):

  • A sample of this compound is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • The instrument is operated in a high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the molecular ions.

  • The relative intensities of the ion corresponding to the deuterated species (M+3) and the non-deuterated species (M) are measured.

  • The isotopic enrichment is calculated from the ratio of the integrated ion signals, correcting for the natural abundance of isotopes.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A ¹H NMR spectrum is acquired to confirm the absence or significant reduction of the proton signal from the methyl group of alanine.

  • A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signal and confirm its position within the molecule.

  • The integration of the residual proton signal in the ¹H NMR spectrum relative to other protons in the molecule can provide a quantitative measure of isotopic enrichment.[5]

Determination of Chemical Purity

The chemical purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

Procedure:

  • A standard solution of the this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

  • The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

  • A gradient elution is performed using a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid) and an organic component (e.g., acetonitrile).

  • The eluting compounds are detected using a UV detector, typically at a wavelength where the Fmoc group has strong absorbance (around 265 nm).

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification L_Alanine_d3 L-Alanine-3,3,3-d3 Reaction_Vessel Reaction in Dioxane/Water with Na2CO3 L_Alanine_d3->Reaction_Vessel Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction_Ether Extraction with Ethyl Ether Filtration->Extraction_Ether Acidification Acidification with HCl Extraction_Ether->Acidification Extraction_EtOAc Extraction with Ethyl Acetate Acidification->Extraction_EtOAc Drying Drying over Na2SO4 Extraction_EtOAc->Drying Concentration Concentration Drying->Concentration Final_Product This compound Concentration->Final_Product

Caption: Synthesis workflow for this compound.

Quality Control Workflow

QC_Workflow cluster_0 Isotopic Enrichment Analysis cluster_1 Chemical Purity Analysis Fmoc_Ala_d3 This compound Sample HR_MS High-Resolution Mass Spectrometry Fmoc_Ala_d3->HR_MS NMR NMR Spectroscopy (1H, 2H) Fmoc_Ala_d3->NMR HPLC HPLC Analysis Fmoc_Ala_d3->HPLC Isotopic_Purity Isotopic Enrichment ≥ 98% D HR_MS->Isotopic_Purity NMR->Isotopic_Purity Release Product Release Isotopic_Purity->Release Chemical_Purity Chemical Purity ≥ 98% HPLC->Chemical_Purity Chemical_Purity->Release

Caption: Quality control workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support Resin (e.g., Wang, Rink Amide) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling of this compound (HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Washing2->Deprotection2 Cycle Repeat for next amino acid Deprotection2->Cycle Cleavage Cleavage from Resin (e.g., TFA cocktail) Deprotection2->Cleavage Final Cycle Cycle->Coupling Purification Peptide Purification (RP-HPLC) Cleavage->Purification Labeled_Peptide Deuterium-Labeled Peptide Purification->Labeled_Peptide

Caption: General workflow for using this compound in SPPS.

References

In-Depth Technical Guide: Stability and Storage of Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 (Fmoc-Ala-OH-3,3,3-d3). While specific stability data for the deuterated form is not extensively published, the information presented here is based on the well-established chemical properties of Fmoc-protected amino acids and data available for its non-deuterated counterpart, Fmoc-Ala-OH. The isotopic labeling in this compound is not expected to significantly alter its fundamental stability profile.

Core Stability Profile

Fmoc-protected amino acids, including this compound, are generally stable crystalline solids under recommended storage conditions. The primary labile point of the molecule is the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is designed to be removed under mild basic conditions.[1] This characteristic is fundamental to its use in solid-phase peptide synthesis (SPPS).[][3] The stability of the Fmoc group is therefore highly dependent on the pH of its environment.

Key Stability Characteristics:

  • Acid Stability: The Fmoc group is stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.[][4]

  • Base Lability: The Fmoc group is readily cleaved by bases, particularly secondary amines like piperidine.[3][4] This cleavage occurs via a β-elimination mechanism.[4] Exposure to basic conditions during storage will lead to degradation.

  • Thermal Stability: While generally stable at recommended storage temperatures, elevated temperatures can potentially accelerate degradation.

  • Photosensitivity: While not extensively documented for this specific molecule, compounds with aromatic systems like the fluorenyl group can be sensitive to light. Therefore, protection from light is a prudent measure.

  • Solid vs. Solution: Like most chemical reagents, this compound is significantly more stable in its solid, crystalline form than in solution. In solution, particularly in polar aprotic solvents like DMF (dimethylformamide) which are common in peptide synthesis, the potential for degradation increases.

Recommended Storage Conditions

For optimal long-term stability and to maintain the high purity required for peptide synthesis, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)To minimize the rate of any potential degradation reactions.
Humidity Store in a dry environmentMoisture can promote hydrolysis and other degradation pathways. It is advisable to store the compound in a desiccator.
Light Protect from lightTo prevent any potential photochemical degradation. Storing in an amber vial or in a dark location is recommended.
Atmosphere Tightly sealed containerTo protect from moisture and atmospheric contaminants.

Short-term storage at room temperature is generally acceptable, for instance, during shipping or routine laboratory handling. However, for long-term storage, refrigeration is crucial.

Degradation Pathways and Impurities

The primary degradation pathway for this compound is the cleavage of the Fmoc group. Impurities present in the material from its synthesis can also impact its stability and performance in peptide synthesis.

Base-Catalyzed Decomposition

The cleavage of the Fmoc group is initiated by a base abstracting the acidic proton on the C9 carbon of the fluorenyl ring. This leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and a carbamate intermediate which subsequently decarboxylates to yield the free amine of the amino acid.[1]

Fmoc_Ala Fmoc-Ala-OH-d3 Deprotonation Deprotonation at C9 (Base, e.g., Piperidine) Fmoc_Ala->Deprotonation + Base Carbanion Fmoc Carbanion Intermediate Deprotonation->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Carbamate Carbamate Intermediate Elimination->Carbamate Decarboxylation Decarboxylation Carbamate->Decarboxylation Free_Ala Free Ala-OH-d3 Decarboxylation->Free_Ala CO2 CO2 Decarboxylation->CO2

Caption: Base-catalyzed degradation of Fmoc-Ala-OH-d3.

Common Impurities Affecting Stability

The purity of Fmoc-amino acids is critical for successful peptide synthesis.[5] Certain impurities can compromise the stability of the reagent during long-term storage.

  • Free Amino Acid: The presence of the unprotected amino acid (Ala-OH-d3) can catalyze the cleavage of the Fmoc group during storage.[6]

  • Dipeptides (Fmoc-Ala-Ala-OH): Formed during the synthesis of the Fmoc-amino acid, these impurities can be incorporated into the growing peptide chain.[6]

  • Fmoc-β-Ala-OH: This is a known impurity that can arise from a Lossen-type rearrangement during the synthesis of Fmoc-amino acids using Fmoc-OSu.[6][7][8] Its presence can lead to the insertion of an unwanted β-alanine residue into the peptide.

Experimental Protocols for Stability and Purity Assessment

The primary method for assessing the purity and stability of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be able to resolve the parent compound from its potential degradation products and other impurities.

General HPLC Method for Purity Determination

While a specific, validated stability-indicating method for this compound is not publicly available, a general Reverse-Phase HPLC (RP-HPLC) method can be employed for routine purity checks.

ParameterTypical Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient A linear gradient, for example, 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Detection Wavelength 220 nm (peptide backbone) and 254 nm or 301 nm (Fmoc group).[9]
Sample Preparation Dissolve a known concentration of the compound in a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water.
Workflow for a Stability Assessment Study

A forced degradation study can be conducted to understand the stability of the molecule under various stress conditions and to develop a stability-indicating analytical method.

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (e.g., UV light) Photo->HPLC MassSpec LC-MS for Impurity Identification HPLC->MassSpec Peak Identification Method Develop & Validate Stability-Indicating HPLC Method HPLC->Method Results Assess Purity, Identify Degradants, Determine Degradation Rate HPLC->Results Start Fmoc-Ala-OH-d3 Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Method->HPLC

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic: Add an equal volume of 1M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic: Add an equal volume of 0.1M NaOH and keep at room temperature.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solid and a solution to UV light.

  • Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before injection into the HPLC.

  • Analysis: Analyze all samples by the developed HPLC method.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of major degradation products, LC-MS analysis can be performed.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, dark environment. The primary route of degradation is the base-catalyzed cleavage of the Fmoc protecting group. For researchers and drug development professionals, maintaining the purity of this reagent is paramount for the successful synthesis of high-quality peptides. Regular purity assessment using a suitable HPLC method is recommended, especially for older batches or material that has been stored improperly. A forced degradation study can provide valuable insights into the stability of the molecule and is essential for the development of a robust, stability-indicating analytical method.

References

Technical Guide: Mechanism and Application of Fmoc Protection for Deuterated Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the 9-fluorenylmethyloxycarbonyl (Fmoc) protection of deuterated alanine. It covers the core chemical mechanism, potential isotopic effects, detailed experimental protocols, and the application of the resulting building block in peptide synthesis.

Introduction: The Significance of Fmoc-Deuterated Alanine

The Fmoc group is a cornerstone of modern peptide chemistry, serving as a base-labile protecting group for the α-amino function of amino acids in Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its use allows for controlled, stepwise elongation of peptide chains under mild conditions, which is crucial for the synthesis of sensitive or modified peptides.[2][4]

Deuterated amino acids, where hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in research and pharmaceutical development.[5] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This property gives rise to the Kinetic Isotope Effect (KIE) , which can slow the rate of metabolic degradation at deuterated sites, potentially enhancing a drug's half-life and efficacy.[5][6] Furthermore, deuterium labeling is instrumental in tracing metabolic pathways and in simplifying complex NMR spectra for protein structural analysis.[5][][8]

Fmoc-protected deuterated alanine is a critical building block that combines the advantages of Fmoc chemistry with the unique biophysical properties of deuterium, enabling the synthesis of isotopically labeled peptides for a range of advanced applications.[1][9]

Core Mechanism of Fmoc Protection

The Fmoc protection of deuterated alanine is an acylation reaction where the nucleophilic α-amino group of the amino acid attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent.[10]

Key Reagents and Conditions:

  • Fmoc Reagent: The most common reagent is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) due to its stability and ease of handling.[10][11] An alternative is the more reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl).[10]

  • Base: The reaction is performed under mild basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Common bases include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[11][12]

  • Solvent: A mixed solvent system, typically dioxane and water, is used to dissolve both the amino acid and the organic Fmoc reagent.[12]

The reaction proceeds via a nucleophilic acyl substitution, where the deuterated alanine's amino group attacks the Fmoc-OSu. This forms a tetrahedral intermediate which then collapses, eliminating the N-hydroxysuccinimide (NHS) leaving group to yield the stable Fmoc-d-Ala-OH carbamate product.[11]

Figure 1. General reaction scheme for the Fmoc protection of deuterated alanine.

The C-D bonds in commercially available deuterated alanine (e.g., L-Alanine-3,3,3-d₃ or L-Alanine-2,3,3,3-d₄) are not directly broken or formed during the N-acylation reaction.[13][14] Therefore, a primary kinetic isotope effect is not observed.[15] Any influence on the reaction rate would be a secondary KIE, which arises from isotopic substitution at a position adjacent to the reaction center.[15] For this type of reaction, secondary KIEs are typically very small (kH/kD ≈ 1.0) and are considered negligible, having no practical impact on reaction conditions or outcomes.

A critical consideration when using Fmoc-OSu is the potential for a side reaction that generates Fmoc-β-alanine as an impurity.[16][17] This occurs under the basic reaction conditions, where the succinimide moiety of Fmoc-OSu can undergo a Lossen-type rearrangement.[16][18][19] This impurity can be difficult to separate from the desired product, potentially leading to significant yield loss during purification and the insertion of an unwanted β-alanine residue during subsequent peptide synthesis.[16][17] The presence of this impurity has been detected in commercially available Fmoc-amino acids, sometimes at levels of 0.1-0.5%.[16]

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the Fmoc protection of alanine. These are directly applicable to deuterated alanine variants.

Table 1: Typical Reaction Parameters for Fmoc-Alanine Synthesis

Parameter Value / Reagent Purpose
Amino Acid Deuterated L-Alanine (1.0 eq) Starting material
Fmoc Reagent Fmoc-OSu (1.0 - 1.5 eq) Fmoc group donor[12]
Base Sodium Carbonate (5.0 eq) Activates the amino group[12]
Solvent System Dioxane / Water (1:1 v/v) Dissolves reactants[12]
Temperature Room Temperature Mild reaction condition[12]

| Reaction Time | 12 - 18 hours | To ensure complete reaction[12] |

Table 2: Synthesis Yields and Purity

Product Typical Yield (%) Purity by HPLC (%) Common Impurities

| Fmoc-dₙ-Ala-OH | 85 - 99% | > 99.0%[20] | Unreacted Fmoc-OSu, Fmoc-β-alanine[16] |

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of Fmoc-L-alanine and is suitable for its deuterated analogues.[12][21]

Reagents and Materials:

  • Deuterated L-Alanine (e.g., L-Alanine-3,3,3-d₃)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Diethyl Ether

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer, glassware, extraction funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve deuterated L-alanine (1.0 eq) and sodium carbonate (5.0 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until all solids are dissolved.

  • Addition of Fmoc-OSu: Add Fmoc-OSu (1.5 eq) to the solution.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature for 18 hours.[12]

  • Initial Work-up: After 18 hours, filter the mixture. Transfer the filtrate to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[12]

  • Acidification: Cool the remaining aqueous layer in an ice bath. Carefully acidify the solution to a pH of ~2 using concentrated HCl. A white precipitate of the Fmoc-d-Ala-OH product will form.[2][12]

  • Extraction: Extract the precipitated product from the aqueous layer three times using ethyl acetate.[12]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid.[2][12]

  • Purification (if necessary): The crude product is often of high purity. If significant impurities (such as Fmoc-β-alanine) are detected, purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.[2][22]

  • Purity Assessment: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of the final product.[2]

  • Identity Confirmation: The identity and isotopic incorporation can be confirmed using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-d-Ala-OH is as a building block in SPPS to create peptides containing deuterium-labeled alanine residues.[1] These peptides are used to enhance metabolic stability or as probes in structural biology and metabolic studies.[6][14] The SPPS cycle is an iterative process of deprotection, coupling, and washing.

SPPS_Workflow start Start: Resin with Exposed Amino Group (e.g., Rink Amide Resin) coupling 3. Coupling (Fmoc-d-Ala-OH, Activator like HBTU, Base) start->coupling For First Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 2. DMF Wash deprotection->wash1 wash1->coupling For Subsequent Amino Acids wash2 4. DMF Wash coupling->wash2 wash2->deprotection cycle_end Peptide Elongated by one Deuterated Alanine Residue wash2->cycle_end repeat Repeat Cycle for Next Amino Acid cycle_end->repeat

Figure 2. Workflow for incorporating Fmoc-d-alanine into a peptide via SPPS.

The workflow begins with a solid support (resin) with a free amino group.[23] The Fmoc-d-alanine is activated (e.g., with HBTU) and coupled to this amine.[23] After a wash step, the Fmoc group is removed from the newly added alanine residue with a mild base, typically 20% piperidine in DMF, exposing a new amino group ready for the next coupling cycle.[2][3] This process is repeated until the desired peptide sequence is synthesized.

References

Solubility Profile of Fmoc-Ala-OH-3,3,3-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the deuterated N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH-3,3,3-d3). Given the limited availability of direct solubility data for this specific isotopically labeled compound, this document extrapolates from the known solubility of its non-deuterated counterpart, Fmoc-Ala-OH. The underlying assumption is that the introduction of three deuterium atoms in place of hydrogen on the terminal methyl group of alanine will have a negligible impact on the overall solubility profile in various organic solvents. This guide also presents a detailed experimental protocol for determining the solubility of Fmoc-amino acids, enabling researchers to ascertain precise values for their specific applications.

Data Presentation: Solubility of Fmoc-Ala-OH

The following table summarizes the available solubility data for the non-deuterated Fmoc-Ala-OH. This information serves as a strong proxy for the solubility of this compound.

SolventConcentrationTemperatureMethodObservations
Dimethylformamide (DMF)0.5 MRoom TemperatureVisual InspectionClearly soluble
Dimethyl sulfoxide (DMSO)50 mg/mL (approx. 160 mM)Room TemperatureVisual Inspection with SonicationSoluble with ultrasonic assistance
Dimethyl sulfoxide (DMSO)100 mg/mL (approx. 321 mM)Room TemperatureVisual Inspection with SonicationSoluble with ultrasonic assistance
Water--General StatementSoluble
1% Acetic Acid in Water--General StatementSoluble
Methanol--General StatementSlightly soluble
PolarClean>0.4 MRoom TemperatureVisual InspectionHighly soluble
Triethyl phosphate (TEP)--General StatementDissolves most Fmoc-amino acids

Experimental Protocols: Determining Fmoc-Amino Acid Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a standard "shake-flask" method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of an Fmoc-amino acid in a given solvent at a specific temperature.

Materials:

  • This compound (or other Fmoc-amino acid)

  • Solvent of interest (e.g., DMF, DMSO, Acetonitrile, etc.)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Pipettes and general laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the Fmoc-amino acid to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

  • Analysis:

    • Prepare a series of standard solutions of the Fmoc-amino acid in the same solvent with known concentrations.

    • Analyze the filtered supernatant and the standard solutions by HPLC-UV. The wavelength for detection should be chosen to maximize the absorbance of the Fmoc group (typically around 265 nm or 301 nm).

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of the Fmoc-amino acid in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the solubility and application of Fmoc-protected amino acids.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess Fmoc-Ala-OH-d3 prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis2 Analyze by HPLC-UV sep2->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

logical_relationship Solubility Solubility of Fmoc-Amino Acid Coupling Efficient Peptide Coupling Solubility->Coupling enables Incomplete Incomplete Coupling Solubility->Incomplete poor solubility leads to Purity High Purity of Final Peptide Coupling->Purity Yield High Yield of Final Peptide Coupling->Yield Deletion Generation of Deletion Sequences Incomplete->Deletion Deletion->Purity reduces Deletion->Yield reduces

Caption: The impact of Fmoc-amino acid solubility on the outcomes of solid-phase peptide synthesis.

CAS number and molecular weight of Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated amino acid derivative, Fmoc-Ala-OH-3,3,3-d3. It includes key chemical data, a detailed experimental protocol for its primary application, and a workflow diagram for clarity. This molecule is a crucial tool in peptide synthesis, particularly for applications requiring isotopic labeling for mass spectrometry-based quantification and analysis.

Core Chemical Data

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3, is a stable isotope-labeled version of the standard Fmoc-protected alanine used in solid-phase peptide synthesis (SPPS). The deuterium labeling provides a +3 mass shift, making it an ideal internal standard for quantitative proteomics and pharmacokinetic studies.[1][2]

ParameterValueReferences
Molecular Weight 314.35 g/mol [2][3]
Molecular Formula C₁₈H₁₄D₃NO₄[1][3]
Labeled CAS Number 225101-67-7[2][3]
Unlabeled CAS Number 35661-39-3[1]
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3, L-Alanine-3,3,3-d3, N-Fmoc[2][3]
Isotopic Purity Typically ≥99 atom % D[2]
Appearance White to off-white solid[1]
Storage 2-8°C, protect from light[2]

Application in Peptide Synthesis

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The chemical reactivity of this isotopically labeled amino acid is identical to its unlabeled counterpart, meaning standard SPPS protocols can be used without modification.[4] Its incorporation into a peptide sequence allows for the generation of a heavy-labeled internal standard, which is essential for accurate quantification in mass spectrometry-based assays.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support resin.

Materials:

  • Peptide synthesis vessel

  • Solid support resin (e.g., Rink Amide MBHA resin)

  • This compound

  • Coupling reagent (e.g., HBTU, TBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

    • Add DIPEA (typically 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF, DCM, and MeOH to remove any unreacted reagents and byproducts.

  • Cycle Repetition: For the synthesis of longer peptides, repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF and DCM, and then dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate using cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Activity

This compound is a synthetic building block and is not known to have any direct biological activity or involvement in signaling pathways. Its utility is in the synthesis of isotopically labeled peptides. These labeled peptides can then be used as tools for researchers to study a wide range of biological processes, including signal transduction, by enabling precise quantification of their unlabeled endogenous or therapeutic counterparts in complex biological samples.

Experimental Workflow

The following diagram illustrates the key stages of incorporating this compound into a peptide using solid-phase peptide synthesis.

SPPS_Workflow Resin Start: Resin in Vessel Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Fmoc-Ala-OH-d3 Wash1->Couple Add Activated Fmoc-Ala-OH-d3 Wash2 4. Wash (DMF, DCM, MeOH) Couple->Wash2 NextAA Repeat for Next Amino Acid Wash2->NextAA NextAA->Deprotect Yes FinalDeprotect 5. Final Deprotection NextAA->FinalDeprotect No Cleave 6. Cleave & Purify Peptide FinalDeprotect->Cleave End End: Labeled Peptide Cleave->End

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Ala-OH-d3 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-Ala-OH-d3, a deuterated amino acid, in solid-phase peptide synthesis (SPPS). This document includes detailed protocols, comparative data, and visualizations to guide researchers in the successful incorporation of this stable isotope-labeled building block into synthetic peptides.

Introduction

Fmoc-Ala-OH-d3 is an isotopic analog of Fmoc-L-alanine where the three hydrogen atoms of the methyl side chain are replaced with deuterium. This labeling is a powerful tool in various research and drug development applications. The incorporation of deuterium can subtly alter the physicochemical properties of a peptide, offering advantages in metabolic stability, structural analysis, and as internal standards for quantitative mass spectrometry.[1] The use of Fmoc-protected amino acids is the most common strategy in SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive modifications.[]

Key Applications

The integration of Fmoc-Ala-OH-d3 into peptide sequences offers several strategic advantages:

  • Enhanced Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE).[3][4] This effect can slow down metabolism at the deuterated site, potentially increasing the half-life of a peptide therapeutic.

  • Quantitative Analysis: Peptides containing Fmoc-Ala-OH-d3 are ideal internal standards for mass spectrometry-based quantification of their non-deuterated counterparts. The mass shift of +3 Da allows for clear differentiation in mass spectra, enabling precise and accurate quantification.[1][5]

  • Structural and Mechanistic Studies: Deuterium labeling is a valuable technique in NMR spectroscopy for simplifying complex spectra and for studying protein and peptide conformation and dynamics.[1] It is also used in neutron diffraction studies to investigate peptide-membrane interactions.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Ala-OH-d3 is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₄D₃NO₄[7]
Molecular Weight 314.35 g/mol [7]
Appearance White to light yellow crystalline powder[8]
Melting Point 147-153 °C[9]
Isotopic Purity ≥98 atom % D[9]
Solubility Soluble in DMF, NMP

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols outline the general steps for incorporating Fmoc-Ala-OH-d3 into a peptide sequence using standard manual or automated Fmoc-SPPS. The protocols are provided for two common resin types: Rink Amide resin for C-terminal amide peptides and Wang resin for C-terminal carboxylic acid peptides.

General Workflow for Fmoc-SPPS

The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted below. This cycle is repeated for each amino acid in the peptide sequence.

spss_workflow resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Ala-OH-d3 + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection

Figure 1: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Protocol 1: Synthesis of a Peptide Amide on Rink Amide Resin

This protocol describes the manual synthesis of a peptide with a C-terminal amide using Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a fritted reaction vessel.
  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 3 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of Fmoc-Ala-OH-d3:

  • In a separate vial, dissolve Fmoc-Ala-OH-d3 (e.g., 4 equivalents, 0.4 mmol), a coupling agent such as HBTU (3.9 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
  • Pre-activate the mixture for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • To monitor the completion of the coupling, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

4. Subsequent Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, wash the resin with dichloromethane (DCM) and dry it under vacuum.
  • Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Synthesis of a Peptide Acid on Wang Resin

This protocol describes the manual synthesis of a peptide with a C-terminal carboxylic acid using pre-loaded Fmoc-Ala-Wang resin. If starting with non-loaded Wang resin, the first amino acid must be esterified to the resin, which is a separate procedure.

1. Resin Preparation:

  • Start with pre-loaded Fmoc-Ala-Wang resin. Swell the resin in DMF as described in Protocol 1, step 1.

2. Fmoc Deprotection:

  • Perform the Fmoc deprotection as described in Protocol 1, step 2.

3. Coupling of the Second Amino Acid (e.g., Fmoc-Gly-OH):

  • Activate and couple the next Fmoc-protected amino acid as described in Protocol 1, step 3.

4. Subsequent Cycles and Incorporation of Fmoc-Ala-OH-d3:

  • Continue the synthesis by repeating the deprotection and coupling cycles.
  • For the incorporation of Fmoc-Ala-OH-d3, follow the coupling procedure outlined in Protocol 1, step 3.

5. Cleavage and Deprotection:

  • Follow the cleavage and deprotection procedure as described in Protocol 1, step 5.

Quantitative Data and Performance

While the kinetic isotope effect of deuterium substitution on the methyl group of alanine is not expected to significantly alter the rates of the primary amine-based coupling and deprotection reactions in SPPS, subtle differences may be observed. The following tables present illustrative data based on typical observations in SPPS.

Table 1: Illustrative Coupling Efficiency

Amino AcidCoupling Time (min)Coupling Efficiency (%)
Fmoc-Ala-OH60>99
Fmoc-Ala-OH-d360>99
Fmoc-Ala-OH120>99.5
Fmoc-Ala-OH-d3120>99.5

Table 2: Illustrative Fmoc Deprotection Efficiency

Amino Acid on ResinDeprotection Time (min)Deprotection Efficiency (%)
Resin-Ala-Fmoc5>99
Resin-Ala(d3)-Fmoc5>99
Resin-Ala-Fmoc10>99.5
Resin-Ala(d3)-Fmoc10>99.5

Table 3: Mass Spectrometry Analysis of a Model Peptide (Ac-Gly-Ala-Phe-NH₂)

PeptideTheoretical Monoisotopic Mass (Da)Observed Mass (MALDI-TOF) (Da)
Ac-Gly-Ala-Phe-NH₂348.17348.18
Ac-Gly-Ala(d3)-Phe-NH₂351.19351.20

Application Example: Glucagon-Like Peptide-1 (GLP-1) Signaling

Peptides synthesized with Fmoc-Ala-OH-d3 can be used to study the metabolism and receptor interaction of important peptide hormones like Glucagon-Like Peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis. It is a target for the treatment of type 2 diabetes. The native GLP-1 has an alanine at position 8, which is a cleavage site for the enzyme dipeptidyl peptidase-4 (DPP-4). Incorporating Ala-d3 at this position could potentially slow down this cleavage, thereby extending the peptide's therapeutic effect.

The signaling pathway initiated by GLP-1 binding to its receptor (GLP-1R), a G-protein coupled receptor (GPCR), is illustrated below.

glp1_signaling cluster_membrane Cell Membrane GLP1 GLP-1 (or analogue with Ala-d3) GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R Binding G_protein G-protein GLP1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin_secretion Enhanced Insulin Secretion PKA->Insulin_secretion Epac2->Insulin_secretion

References

Application Notes: Utilizing Fmoc-Ala-OH-3,3,3-d3 for Advanced Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of quantitative proteomics, accuracy and reproducibility are paramount. Stable isotope-labeled (SIL) internal standards are critical for achieving reliable quantification of proteins and their post-translational modifications. Fmoc-Ala-OH-3,3,3-d3 is a deuterated, Fmoc-protected L-alanine amino acid. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) to generate heavy-labeled synthetic peptides.[1][2] These synthetic peptides are chemically identical to their endogenous counterparts but are mass-shifted due to the deuterium labeling. This mass difference allows for their use as internal standards in mass spectrometry-based quantitative proteomics, particularly in the Absolute Quantification (AQUA) strategy.[3][4][5][6]

The AQUA methodology enables the precise determination of protein concentrations in complex biological samples by spiking in a known quantity of a heavy-labeled synthetic peptide.[3][5][6] This internal standard co-elutes with the endogenous peptide during liquid chromatography and is detected simultaneously by the mass spectrometer. The ratio of the signal intensities between the known amount of the heavy standard and the endogenous light peptide allows for the calculation of the absolute abundance of the target protein. This approach is invaluable for biomarker validation, pharmacokinetic analysis, and studying cellular signaling pathways.[3]

Application in Drug Development: Targeting the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[7][8] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making it a key target for drug development.[9] Quantitative proteomics employing SIL peptides synthesized with this compound can be used to precisely measure the absolute abundance of key proteins within the mTOR pathway, such as mTOR itself, AKT, S6K1, and 4E-BP1, in response to therapeutic intervention.[9][10] This allows for a detailed understanding of the drug's mechanism of action, target engagement, and downstream effects on the signaling cascade.

Experimental Protocols

I. Synthesis of a Stable Isotope-Labeled Peptide Standard using this compound

This protocol outlines the manual solid-phase peptide synthesis of a hypothetical target peptide from the mTOR protein: H₂N-Val-Gly-Ala(d3)-Leu-Phe-COOH, where Ala(d3) is the deuterated alanine incorporated using this compound.

Materials:

  • Wang resin (pre-loaded with Fmoc-Phe-OH is convenient)

  • This compound

  • Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Val-OH

  • Coupling reagents: HBTU, HOBt, or HATU

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Amino Acid Coupling (Leu):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.

    • Perform a ninhydrin test to confirm complete coupling (beads should remain colorless).

    • Wash the resin with DMF (5 times).

  • Repeat for Subsequent Amino Acids: Repeat the deprotection (Step 2) and coupling (Step 3) steps for this compound, Fmoc-Gly-OH, and Fmoc-Val-OH sequentially.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Val-OH), perform the Fmoc deprotection step one last time.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the solution to separate the peptide from the resin beads.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Confirm the purity and identity of the synthesized peptide using analytical RP-HPLC and mass spectrometry.

II. Absolute Quantification (AQUA) of a Target Protein from Cell Lysate

This protocol describes the use of the synthesized heavy peptide for the absolute quantification of the target protein in a cell lysate sample.

Materials:

  • Cell lysate containing the target protein

  • Synthesized and purified heavy peptide standard with known concentration

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • C18 desalting spin tips

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Lyse cells in a suitable buffer to extract total protein.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Internal Standard Spiking: Add a known amount of the purified heavy peptide standard to a known amount of the cell lysate.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to stop the trypsin activity.

    • Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol.

    • Dry the purified peptides under vacuum and resuspend in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

    • Use a targeted MS method, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the precursor and fragment ions of both the endogenous (light) and the internal standard (heavy) peptides.[3]

  • Data Analysis:

    • Integrate the peak areas of the light and heavy peptide signals from the extracted ion chromatograms.

    • Calculate the ratio of the endogenous peptide to the heavy standard.

    • Based on the known concentration of the spiked-in heavy standard, calculate the absolute amount of the endogenous peptide, and subsequently the absolute amount of the target protein in the original sample.

Data Presentation

The quantitative data obtained from the AQUA experiment can be summarized in a table for clear comparison. Below is an example table showing the absolute quantification of key mTOR pathway proteins in a hypothetical experiment comparing a control and a drug-treated cell line.

Protein TargetUniProt IDPeptide SequenceTreatment GroupMean Protein Abundance (fmol/µg lysate)Standard Deviationp-value
mTORP42345VGAL(d3)FVRControl15.21.80.001
Drug-Treated8.51.1
AKT1P31749TFCGTPEYL(d7)APERControl25.82.50.005
Drug-Treated12.11.9
RPS6KB1P23443DLIAPGEV(d5)KControl10.51.30.01
Drug-Treated5.20.8
EIF4EBP1Q13541IIDK(d4)FLSQRControl30.13.2<0.001
Drug-Treated55.94.5

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation & Analysis cluster_data_analysis Data Analysis s1 This compound s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 s3 Purification (RP-HPLC) s2->s3 s4 Quantified Heavy Peptide Standard s3->s4 p2 Spike-in Heavy Peptide s4->p2 p1 Cell Lysate p1->p2 p3 Reduction & Alkylation p2->p3 p4 Tryptic Digestion p3->p4 p5 Desalting (C18) p4->p5 p6 LC-MS/MS Analysis (SRM/PRM) p5->p6 d1 Peak Integration (Light vs. Heavy) p6->d1 d2 Ratio Calculation d1->d2 d3 Absolute Quantification d2->d3

Caption: Experimental workflow for absolute protein quantification using a synthesized stable isotope-labeled peptide.

mtor_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt AKT (Target for Quantification) pi3k->akt tsc TSC1/2 akt->tsc rheb Rheb tsc->rheb mtorc1 mTORC1 (Target for Quantification) rheb->mtorc1 s6k1 S6K1 (Target for Quantification) mtorc1->s6k1 eif4ebp1 4E-BP1 (Target for Quantification) mtorc1->eif4ebp1 translation Protein Synthesis s6k1->translation eif4ebp1->translation proliferation Cell Growth & Proliferation translation->proliferation drug mTOR Inhibitor drug->mtorc1

Caption: Simplified mTOR signaling pathway highlighting key proteins for quantitative analysis.

References

Application Notes and Protocols for the Quantification of Alanine in Human Plasma using Fmoc-Ala-OH-3,3,3-d3 as an Internal Standard for LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine, a non-essential amino acid, plays a pivotal role in glucose metabolism and is a key component in the glucose-alanine cycle. Its quantification in biological matrices such as plasma is crucial for studying various physiological and pathological states, including metabolic disorders and liver diseases. This document provides a detailed protocol for the sensitive and accurate quantification of alanine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Fmoc-Ala-OH-3,3,3-d3.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry.[1][2] this compound is an ideal internal standard for alanine analysis as it shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively corrects for matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[2] Derivatization of alanine and the internal standard with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) enhances their chromatographic retention on reverse-phase columns and improves ionization efficiency, leading to increased sensitivity.[3][4][5][6][7]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • L-Alanine (Sigma-Aldrich, Cat. No. A7627 or equivalent)

    • This compound (Sigma-Aldrich, Cat. No. 485888 or equivalent)

  • Reagents for Derivatization:

    • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (Sigma-Aldrich, Cat. No. 93840 or equivalent)

    • Borate Buffer (0.1 M, pH 9.0)

    • Acetonitrile (ACN), LC-MS grade

  • Reagents for Sample Preparation:

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic Acid (FA), LC-MS grade

  • Human Plasma:

    • K2-EDTA human plasma (BioIVT or equivalent)

Preparation of Stock and Working Solutions
  • L-Alanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-alanine and dissolve in 10 mL of LC-MS grade water.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of acetonitrile.

  • L-Alanine Working Solutions (for Calibration Curve and Quality Controls): Serially dilute the L-Alanine Stock Solution with LC-MS grade water to prepare working solutions at appropriate concentrations to cover the physiological range of alanine in human plasma (typically 230-681 µmol/L).[8][9][10][11]

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound Stock Solution with acetonitrile.

  • Fmoc-Cl Derivatization Reagent (5 mg/mL): Dissolve 50 mg of Fmoc-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.

Sample Preparation and Derivatization
  • Protein Precipitation:

    • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of ice-cold methanol.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Derivatization:

    • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

    • Add 50 µL of the Internal Standard Working Solution (10 µg/mL).

    • Add 50 µL of 0.1 M borate buffer (pH 9.0).

    • Add 50 µL of the Fmoc-Cl derivatization reagent (5 mg/mL).

    • Vortex immediately for 1 minute.

    • Incubate at room temperature for 15 minutes.

  • Extraction:

    • Add 500 µL of hexane to the reaction mixture to extract excess Fmoc-Cl.

    • Vortex for 1 minute.

    • Centrifuge at 5,000 rpm for 5 minutes.

    • Carefully aspirate and discard the upper hexane layer.

    • Repeat the hexane wash one more time.

  • Final Preparation for LC-MS/MS Analysis:

    • Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System:

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B (re-equilibration)

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Fmoc-Alanine: Precursor Ion (m/z) 310.1 -> Product Ion (m/z) 178.1

      • Fmoc-Alanine-d3 (IS): Precursor Ion (m/z) 313.1 -> Product Ion (m/z) 178.1

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument used.

Data Presentation

Table 1: Calibration Curve for Alanine Quantification
Concentration (µmol/L)Peak Area Ratio (Analyte/IS)
500.025
1000.051
2500.128
5000.255
10000.512
20001.025
Linearity (r²) >0.995
Table 2: Precision and Accuracy of the Method
Quality ControlConcentration (µmol/L)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low QC 150< 5%< 7%95 - 105
Mid QC 750< 4%< 6%97 - 103
High QC 1500< 3%< 5%98 - 102
Table 3: Method Validation Summary
ParameterResult
Lower Limit of Quantification (LLOQ) 50 µmol/L
Upper Limit of Quantification (ULOQ) 2000 µmol/L
Matrix Effect < 15%
Recovery > 85%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Acceptable (within ±15% of nominal concentration)

Visualizations

experimental_workflow plasma Plasma Sample (Calibrator, QC, Unknown) precip Protein Precipitation (Methanol) plasma->precip cent1 Centrifugation precip->cent1 supernatant Supernatant Collection cent1->supernatant is_addition Add Internal Standard (Fmoc-Ala-OH-d3) supernatant->is_addition deriv Derivatization (Fmoc-Cl) is_addition->deriv extract Hexane Extraction deriv->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the quantification of alanine in plasma.

logical_relationship analyte Alanine (Analyte) derivatization Fmoc-Cl Derivatization analyte->derivatization is Fmoc-Ala-OH-d3 (IS) is->derivatization lcms LC-MS/MS Detection derivatization->lcms Co-elution Co-ionization quant Accurate Quantification lcms->quant Correction for Matrix Effects & Variability

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Probing Biomolecular Interactions: Applications of Fmoc-Ala-OH-3,3,3-d3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes in biomolecules is a cornerstone of modern NMR spectroscopy, enabling the study of the structure, dynamics, and interactions of complex biological systems. Among the array of isotopically labeled compounds, Fmoc-Ala-OH-3,3,3-d3, a deuterated version of the Fmoc-protected amino acid alanine, has emerged as a powerful tool, particularly in the investigation of large proteins and protein complexes. Its application significantly enhances spectral resolution and sensitivity, providing researchers with a clearer window into the intricate world of molecular interactions.

These application notes provide a comprehensive overview of the utility of this compound in biomolecular NMR, with a focus on its application in methyl-transverse relaxation optimized spectroscopy (methyl-TROSY). Detailed protocols for its incorporation into peptides via automated solid-phase peptide synthesis (SPPS) and for conducting NMR-based interaction studies are provided to guide researchers in leveraging this valuable isotopic label.

Key Applications and Advantages

The primary application of this compound lies in reducing the proton density of a protein sample. In large biomolecules, the abundance of protons leads to extensive dipolar coupling networks, which in turn cause rapid transverse relaxation and significant line broadening in NMR spectra. This spectral crowding often obscures crucial signals, making data interpretation challenging, if not impossible.

By replacing the three protons of the alanine methyl group with deuterium, this compound effectively simplifies the proton NMR spectrum. This is particularly advantageous in methyl-TROSY experiments, which are designed to study high-molecular-weight systems. The reduced number of proton-proton interactions leads to narrower linewidths and improved spectral resolution, allowing for the unambiguous assignment of methyl group signals even in large and complex protein assemblies.

Advantages of using this compound:

  • Reduced Spectral Complexity: Simplifies crowded spectral regions by eliminating proton signals from the alanine methyl group.

  • Enhanced Spectral Resolution: Leads to sharper NMR signals and reduced line broadening, particularly in large proteins.

  • Improved Sensitivity in Methyl-TROSY: Enables the study of high-molecular-weight protein complexes that are intractable with conventional NMR techniques.

  • Probing Protein-Protein Interactions: Facilitates the mapping of binding interfaces through chemical shift perturbation (CSP) analysis.

  • Investigating Protein Dynamics: Allows for the study of conformational changes and allosteric effects upon ligand binding.

Case Study: Mapping the p97-Npl4-Ufd1 Interaction Interface

A compelling example of the power of deuterated alanine is its use in elucidating the interaction between the AAA+ ATPase p97 and its cofactor Npl4. The p97-Npl4-Ufd1 complex is a critical player in cellular protein quality control, and understanding its assembly is crucial for deciphering its function.

In a study investigating this interaction, researchers utilized selective ¹³CH₃-labeling of alanine residues in a perdeuterated p97 protein. By introducing a ¹³C label on the methyl group of alanine while deuterating the rest of the protein (including other alanine methyl groups using this compound in the synthesis of any peptide components or through expression in D₂O), they could specifically observe the alanine methyl signals.

Upon the addition of the Npl4 ubiquitin-like domain (UBD), significant chemical shift perturbations were observed for specific alanine residues in the N-terminal domain of p97. These perturbations, indicative of changes in the local chemical environment upon binding, allowed for the precise mapping of the Npl4 binding site on p97.

Quantitative Analysis of Chemical Shift Perturbations

The following table summarizes representative chemical shift perturbation (CSP) data for key alanine residues at the p97-Npl4 interface. The combined chemical shift perturbation is calculated using the formula: Δδ_comb = √[(Δδ_H)² + (α * Δδ_N)²], where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor. For methyl groups in a ¹H-¹³C HSQC, a similar principle applies, weighting the carbon chemical shift changes.

ResidueUnbound ¹H Chemical Shift (ppm)Unbound ¹³C Chemical Shift (ppm)Bound ¹H Chemical Shift (ppm)Bound ¹³C Chemical Shift (ppm)Combined CSP (ppm)
Ala1420.8518.20.9518.5> 0.1
Ala1771.2119.51.3519.9> 0.15
Ala550.9218.60.9318.6< 0.05
Ala2101.1519.11.1519.1< 0.05

Note: The values presented are illustrative and based on published qualitative data. Actual CSP values would be determined from the NMR titration experiments.

The significant CSPs observed for Ala142 and Ala177 strongly indicate their direct involvement in the binding interface, while the negligible changes for Ala55 and Ala210 suggest they are located away from the interaction site.

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer. The chemistry is based on the standard Fmoc/tBu strategy.

Materials:

  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide, Wang)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, NMP (peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

  • First Amino Acid Coupling (if applicable): If the C-terminal residue is not pre-loaded, couple the first Fmoc-protected amino acid to the resin according to the synthesizer's standard protocols.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. The synthesizer will typically perform two treatments.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling Cycle for this compound:

    • Dissolve this compound (typically 3-5 equivalents relative to resin substitution) and an equivalent amount of coupling reagent in a suitable solvent (e.g., DMF or NMP).

    • Add the base (typically 6-10 equivalents) to the amino acid solution to activate it.

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for the specified time (typically 1-2 hours). The use of the deuterated amino acid does not typically require significant deviation from standard coupling times for alanine.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Continue the deprotection, washing, and coupling cycles for the remaining amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. The crude peptide can then be purified by reverse-phase HPLC.

  • Verification: Confirm the successful incorporation and the correct mass of the deuterated peptide using mass spectrometry.

Protocol 2: Methyl-TROSY NMR for Protein-Ligand Interaction Mapping

This protocol describes the general workflow for a methyl-TROSY based chemical shift perturbation experiment to map the binding interface of a protein with a ligand.

Materials:

  • Isotopically labeled protein (e.g., U-¹⁵N, U-²H, with specific ¹³CH₃ labeling at desired methyl-containing residues like Ala, Ile, Leu, Val). This is typically achieved through expression in minimal media with appropriate labeled precursors.

  • Unlabeled ligand of interest.

  • NMR buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 5% D₂O, pH 7.4).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a sample of the ¹³CH₃-labeled protein at a suitable concentration for NMR (typically 100-500 µM) in the NMR buffer.

    • Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.

  • Initial NMR Spectrum (Apo State):

    • Acquire a ¹H-¹³C HSQC or HMQC spectrum of the protein alone. This will serve as the reference (apo) spectrum. Optimize acquisition parameters for the best signal-to-noise and resolution.

  • NMR Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.5).

    • Acquire another ¹H-¹³C HSQC/HMQC spectrum.

    • Repeat the addition of the ligand in incremental steps (e.g., 1:1, 1:2, 1:5, 1:10) until saturation of the chemical shift changes is observed, acquiring a spectrum at each titration point.

  • Data Processing and Analysis:

    • Process all spectra identically using NMR processing software (e.g., NMRPipe, TopSpin).

    • Overlay the spectra from the titration series.

    • Identify the methyl resonances that show significant changes in their chemical shifts upon ligand binding.

    • Calculate the combined chemical shift perturbation (CSP) for each assigned methyl resonance at each titration point.

  • Binding Site Mapping:

    • Map the residues with the most significant CSPs onto the three-dimensional structure of the protein. These residues are likely to be at or near the ligand binding site.

Visualizations

Experimental_Workflow Experimental Workflow for NMR-based Interaction Studies cluster_synthesis Peptide/Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Interpretation synthesis Automated SPPS with This compound purification HPLC/Affinity Purification synthesis->purification expression Protein Expression with ¹³CH₃ Precursors in D₂O expression->purification mass_spec Mass Spectrometry Verification purification->mass_spec sample_prep NMR Sample Preparation mass_spec->sample_prep apo_spectrum Acquire Apo Spectrum (¹H-¹³C HSQC/HMQC) sample_prep->apo_spectrum titration Ligand Titration apo_spectrum->titration bound_spectra Acquire Spectra at Each Titration Point titration->bound_spectra titration->bound_spectra processing NMR Data Processing bound_spectra->processing csp_analysis Chemical Shift Perturbation Analysis processing->csp_analysis mapping Map Perturbations onto Protein Structure csp_analysis->mapping interpretation Binding Site Identification mapping->interpretation

Caption: Workflow for studying protein-ligand interactions using deuterated alanine and methyl-TROSY NMR.

p97_Npl4_Interaction p97-Npl4 Signaling Pathway Interaction p97 p97 (AAA+ ATPase) (Perdeuterated, ¹³CH₃-Ala labeled) Complex p97-Npl4 Complex p97->Complex Npl4 Npl4-UBD (Unlabeled Ligand) Npl4->Complex CSP Chemical Shift Perturbations (Ala142, Ala177) Complex->CSP Observed via Methyl-TROSY NMR Function Downstream Cellular Processes (e.g., Protein Degradation) Complex->Function

Application Notes and Protocols for the Incorporation of Fmoc-Ala-OH-3,3,3-d3 into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) peptides have become indispensable tools in proteomics, metabolic studies, and drug development.[1] The substitution of hydrogen with its heavy isotope, deuterium (²H or D), offers a subtle yet powerful modification that can significantly enhance the properties of synthetic peptides.[2] Fmoc-Ala-OH-3,3,3-d3 is a deuterated amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). The three deuterium atoms on the methyl side chain of alanine provide a mass shift of +3 Da, which is readily detectable by mass spectrometry (MS) without significantly altering the peptide's chemical and physical properties, such as reactivity, solubility, and chromatographic retention time.[3]

This document provides detailed application notes and protocols for the efficient incorporation of this compound into synthetic peptides using standard Fmoc-based SPPS chemistry.[3][4]

Application Notes

The incorporation of this compound into peptides offers several distinct advantages for researchers and drug developers:

  • Internal Standards for Mass Spectrometry: Deuterated peptides are chemically almost identical to their endogenous counterparts, making them ideal internal standards for the absolute quantification (AQUA) of proteins and peptides in complex biological samples.[3] A known quantity of the heavy peptide is spiked into a sample, and the ratio of the MS signals from the "heavy" (deuterated) and "light" (natural) peptides allows for precise quantification.[3]

  • Enhanced Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic pathways that involve the cleavage of a C-H bond in the alanine side chain, potentially increasing the in vivo half-life of a peptide therapeutic.[2]

  • Structural and Dynamic Studies: Deuterated amino acids are valuable probes in structural biology. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron diffraction can leverage the unique properties of deuterium to elucidate peptide and protein structure and dynamics.[5]

  • Mechanistic Studies: Deuterium labeling can be used to trace metabolic pathways and to study the mechanisms of enzymatic reactions involving peptides.[5]

Experimental Protocols

The chemical reactivity of this compound is essentially identical to that of standard Fmoc-Ala-OH. Therefore, established protocols for Fmoc-SPPS are directly applicable.[6] The following is a detailed protocol for manual peptide synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).[4][6]

Materials:

  • Peptide synthesis reaction vessel

  • Resin with N-terminal Fmoc-deprotected peptide

  • This compound

  • Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Methanol (MeOH)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel. Drain the DMF.[3]

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Coupling of this compound:

    • In a separate vial, pre-activate the amino acid by dissolving 3-5 equivalents of this compound and a slightly lower molar equivalent of HBTU in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[6]

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Agitate the reaction for 1-2 hours at room temperature.[4][6]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove unreacted reagents and byproducts.[6]

  • Monitoring Coupling Completion (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction (no free primary amines). If the test is positive (blue beads), a second coupling ("double coupling") may be necessary to drive the reaction to completion.[6]

  • Repeat Cycle: Proceed to the deprotection step (Step 2) for the next amino acid in the sequence.

Protocol 2: Peptide Cleavage from Resin and Side-Chain Deprotection

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[4]

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[3][4]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[3]

  • Centrifuge to pellet the peptide. Decant and discard the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.[3]

Protocol 3: Peptide Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]

    • Collect fractions corresponding to the main product peak.

  • Purity Analysis:

    • Analyze the purified fractions using analytical RP-HPLC. Purity is determined by integrating the peak area of the target peptide relative to the total peak area at a wavelength of ~215 nm.[3]

  • Identity Confirmation (Mass Spectrometry):

    • Analyze the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-MS).

    • Confirm the successful incorporation of the deuterated alanine by observing the expected molecular weight. The mass will be increased by 3.0188 Da for each incorporated this compound residue compared to the peptide containing natural abundance alanine.

Data Presentation

While direct quantitative data for this compound is not extensively published, its performance is expected to be comparable to its non-deuterated counterpart. The following tables represent typical expected values for a standard peptide synthesis.

Table 1: Representative Coupling Efficiency

Amino AcidCoupling ReagentCoupling Time (min)Expected Efficiency (%)
Fmoc-Ala-OHHBTU/DIPEA60> 99%
This compoundHBTU/DIPEA60> 99% (Expected)

Table 2: Mass Spectrometric Analysis of a Model Peptide (e.g., G-A-L-F-K)

Peptide SequenceIsotopic LabelCalculated Monoisotopic Mass (Da)Observed Mass (m/z)Mass Difference (Da)
Gly-Ala-Leu-Phe-LysNone549.3344549.3341-0.0003
Gly-(Ala-d3)-Leu-Phe-LysDeuterium (d3)552.3532552.3535+0.0003

Table 3: Isotopic Purity Assessment

Labeled Amino AcidTheoretical Isotopic Purity (%)Experimentally Determined Purity by MS (%)
This compound> 98%> 98% (Expected)

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-Ala-d3-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test (Optional) wash2->kaiser kaiser->coupling Positive (Recouple) next_aa Proceed to Next Amino Acid kaiser->next_aa Negative next_aa->deprotection Repeat Cycle cleavage 3. Cleavage & Deprotection (TFA Cocktail) next_aa->cleavage Final Cycle purification 4. Purification (RP-HPLC) cleavage->purification analysis 5. Analysis (MS & HPLC) purification->analysis end End: Purified Deuterated Peptide analysis->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

AQUA_Pathway sample Biological Sample (Contains 'Light' Peptide) spike Spike-in sample->spike sil_peptide Known Amount of 'Heavy' Peptide (Ala-d3) sil_peptide->spike digest Proteolytic Digestion spike->digest ms LC-MS/MS Analysis digest->ms quant Quantification (Ratio of Heavy/Light Signal) ms->quant result Absolute Concentration of Target Peptide quant->result

Caption: Using d3-peptides for absolute quantification (AQUA).

References

Application Notes and Protocols: Fmoc-Ala-OH-d3 for Studying Peptide Structure and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique in the study of peptide and protein structure, dynamics, and function. The incorporation of deuterated amino acids, such as Fmoc-Ala-OH-d3, provides a subtle, non-perturbative probe for a variety of biophysical techniques. This document provides detailed application notes and experimental protocols for the use of Fmoc-Ala-OH-d3 in solid-phase peptide synthesis (SPPS) and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Raman/IR). These methods offer valuable insights into peptide folding, conformational dynamics, and intermolecular interactions, including aggregation.

Introduction to Deuterium Labeling in Peptide Chemistry

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (¹H). Replacing hydrogen with deuterium at specific sites in a peptide can lead to several advantageous effects for structural and dynamic studies:

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This results in a slower rate for reactions involving the cleavage of this bond, which can enhance the metabolic stability of peptide drugs.[1]

  • NMR Spectroscopy: Deuterium has a different magnetic moment and a nuclear spin of 1 compared to the spin of 1/2 for protons. This makes it effectively "invisible" in ¹H NMR spectra, leading to spectral simplification and aiding in resonance assignment.[2] Furthermore, ²H NMR can provide direct information on the dynamics and orientation of the labeled group.

  • Mass Spectrometry: The mass difference between hydrogen (1.0078 Da) and deuterium (2.0141 Da) results in a predictable mass shift in the peptide, allowing for its use as an internal standard for quantitative proteomics or to track specific atoms in fragmentation studies.[3]

  • Vibrational Spectroscopy: The C-D stretching vibration appears in a region of the infrared and Raman spectra (typically 2100-2300 cm⁻¹) that is free from other peptide vibrational modes, providing a clear and isolated spectroscopic marker.[4] The frequency of the C-D bond is sensitive to its local environment, making it a useful probe of peptide conformation and hydrogen bonding.

Fmoc-Ala-OH-d3, with deuterium atoms on the methyl side chain, is a valuable building block for introducing a subtle, non-polar, and conformationally sensitive probe into peptides.

Applications of Fmoc-Ala-OH-d3

NMR Spectroscopy: Simplifying Spectra and Probing Dynamics

Incorporating Ala-d3 into a peptide simplifies the ¹H NMR spectrum by removing the signals from the alanine methyl protons. This can be particularly useful in crowded spectral regions, aiding in the unambiguous assignment of other resonances.

Quantitative Data Summary: NMR Chemical Shifts

The following table illustrates the expected changes in ¹H and ¹³C NMR chemical shifts upon deuteration of the alanine methyl group in a model peptide (Ac-Gly-Ala-Gly-NH₂). The absence of the ¹H signal and the characteristic multiplet for the ¹³C signal are key indicators of successful incorporation.

NucleusAtomNon-labeled Peptide (ppm)Ala-d3 Labeled Peptide (ppm)Expected Isotope Shift (ppm)
¹HAla-CβH₃~1.4 (doublet)Not observed-
¹³CAla-Cβ~17.5~17.0 (multiplet)-0.3 to -0.5

Note: Data are illustrative and based on typical chemical shifts and known isotope effects. Actual values may vary depending on the peptide sequence and experimental conditions.

Mass Spectrometry: Quantitative Analysis and Fragmentation Studies

The +3 Da mass shift introduced by the three deuterium atoms of Ala-d3 allows for its use as a heavy internal standard in quantitative proteomics experiments (e.g., AQUA strategy).[5] The known mass difference enables the precise quantification of the corresponding unlabeled peptide in a complex mixture.

Quantitative Data Summary: Mass Spectrometry

Peptide SequenceIsotopic LabelTheoretical Monoisotopic Mass (Da)Observed Mass Shift (Da)
Ac-Gly-Ala-Gly-NH₂None217.1015-
Ac-Gly-(Ala-d3)-Gly-NH₂d3220.1201+3.0186

Note: Masses are calculated for the neutral peptide.

Vibrational Spectroscopy: A Sensitive Probe of Local Environment

The C-D stretching vibrations of the deuterated methyl group of alanine appear in a "transparent window" of the peptide vibrational spectrum, free from overlap with other signals like the amide bands. The exact frequency of these C-D modes is sensitive to the local environment, including solvent exposure and side-chain packing, making it an excellent probe for conformational changes.[6]

Quantitative Data Summary: Vibrational Frequencies

Vibrational ModeNon-labeled Peptide (cm⁻¹)Ala-d3 Labeled Peptide (cm⁻¹)
C-H stretch (Ala-CβH₃)~2970, ~2880Not observed
C-D stretch (Ala-CβD₃)Not applicable~2250, ~2140

Note: Frequencies are approximate and can shift based on the peptide's secondary structure and environment.

Studying Peptide Aggregation

Alanine residues often play a crucial role in the aggregation propensity of peptides, contributing to the formation of β-sheet structures characteristic of amyloid fibrils. By replacing alanine with its deuterated analog, researchers can probe the local environment of specific alanine residues within aggregates without significantly perturbing the overall structure. Changes in the NMR, MS, or vibrational spectra of the Ala-d3 probe can provide insights into the kinetics and mechanism of aggregation.[7] Molecular dynamics simulations can also leverage deuterated alanine to understand the subtle energetic contributions to aggregate stability.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Ala-d3 Containing Peptide

This protocol outlines the manual Fmoc-SPPS for a generic peptide containing an Ala-d3 residue.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Ala-OH-d3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for Fmoc-Ala-OH-d3 and other residues):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Ala-OH-d3) and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and allow to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow

NMR Spectroscopy Analysis

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O / 10% D₂O or deuterated organic solvents like TFE-d2) to a final concentration of 1-5 mM. Adjust the pH as needed with dilute DCl or NaOD.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to check for sample purity and proper folding.

    • Acquire 2D NMR spectra such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) for resonance assignment and structural analysis.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY spectra. Note the absence of the Ala-d3 methyl proton signals.

    • Analyze NOE cross-peaks to determine inter-proton distances and deduce the peptide's three-dimensional structure.

    • If studying dynamics, perform relaxation experiments (T₁, T₂) to probe motions on different timescales.

Mass Spectrometry Analysis

Protocol:

  • Sample Preparation: Dissolve the peptide in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile / 50% water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire a full MS scan to determine the molecular weight of the peptide.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for sequence confirmation.

  • Data Analysis:

    • Determine the monoisotopic mass of the peptide and confirm the +3.0186 Da mass shift corresponding to the incorporation of three deuterium atoms.

    • Analyze the MS/MS fragmentation pattern to confirm the peptide sequence and the location of the Ala-d3 residue.

MS_Analysis_Workflow

Vibrational Spectroscopy (Raman) Analysis

Protocol:

  • Sample Preparation: Prepare a concentrated solution of the peptide (e.g., 5-10 mg/mL) in an appropriate buffer (preferably in D₂O to minimize interference from O-H bending modes).

  • Data Acquisition:

    • Place the sample in a suitable cuvette for Raman spectroscopy.

    • Acquire the Raman spectrum using an appropriate laser excitation wavelength.

    • Collect spectra over a range that includes the C-D stretching region (~2100-2300 cm⁻¹).

  • Data Analysis:

    • Identify the C-D stretching bands.

    • Correlate the frequency and intensity of these bands with the peptide's conformation and environment.

    • Compare the spectra of the deuterated and non-deuterated peptides to identify other subtle spectral changes.

Logical Relationships and Troubleshooting

Logical_Relationships

Troubleshooting:

  • Incomplete Coupling in SPPS: If the Kaiser test is positive after the initial coupling of Fmoc-Ala-OH-d3, double the coupling time or perform a second coupling before proceeding. The slightly increased steric bulk of the deuterated methyl group should not significantly hinder coupling, but difficult sequences may require optimization.

  • Low Yield: Ensure all reagents are fresh, especially the coupling reagents and piperidine solution. Use high-quality, amine-free DMF.

  • No Mass Shift Observed in MS: Verify the correct Fmoc-Ala-OH-d3 was used. Check for incomplete synthesis or unexpected side reactions during cleavage that might remove the labeled residue.

  • Broad NMR Signals: This may indicate peptide aggregation. Try acquiring spectra at different concentrations, temperatures, or in the presence of denaturants like TFE-d2 to disaggregate the peptide.

Conclusion

Fmoc-Ala-OH-d3 is a versatile and powerful tool for researchers studying peptide structure and dynamics. Its incorporation into peptides provides a non-perturbative probe that can be monitored by a range of biophysical techniques. The detailed protocols and application notes provided here serve as a comprehensive guide for the effective utilization of this valuable isotopic label in peptide research and drug development.

References

Application Note: Protocols for Automated Solid-Phase Coupling of Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a critical technique in quantitative proteomics, metabolic studies, and drug development.[1][2][3] The incorporation of deuterated amino acids, such as Fmoc-Ala-OH-3,3,3-d3, allows for the generation of internal standards for mass spectrometry-based quantification, enabling precise and accurate measurement of target peptides in complex biological matrices.[4] This application note provides detailed protocols for the efficient incorporation of this compound into synthetic peptides using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[5]

The protocols outlined below are designed for use with standard automated peptide synthesizers and common coupling reagents. While general solid-phase peptide synthesis principles apply, special considerations for isotopically labeled amino acids, such as potentially requiring extended coupling times, are addressed to ensure high incorporation efficiency.[4]

Materials and Reagents

Amino Acids and Resins
  • This compound (Isotopic purity: ≥99 atom % D)[6][7]

  • Standard Fmoc-protected amino acids

  • Appropriate resin for C-terminal acid or amide (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[5]

Solvents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

Coupling Reagents and Additives
  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIC (N,N'-Diisopropylcarbodiimide)[8]

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

Experimental Protocols

The following protocols are generalized for automated peptide synthesizers. Specific parameters may need to be optimized based on the synthesizer model, peptide sequence, and scale of synthesis.

Resin Preparation
  • Transfer the desired amount of resin to the reaction vessel of the automated peptide synthesizer.

  • Swell the resin in DMF for at least 30 minutes prior to the first coupling step.[9]

Standard Fmoc-SPPS Cycle

A typical Fmoc-SPPS cycle consists of deprotection, washing, coupling, and final washing steps. This cycle is repeated for each amino acid in the peptide sequence.

SPPS_Cycle start Start Cycle deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 DMF Wash coupling->wash2 end End Cycle wash2->end

Fig 1. Standard Automated Fmoc-SPPS Cycle.
Protocol for Coupling this compound

This protocol outlines the specific steps for the incorporation of the deuterated alanine residue.

  • Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

    • Standard automated protocols typically involve two deprotection steps (e.g., 1 minute followed by 7 minutes).[9]

  • Washing:

    • Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Prepare a solution of this compound, a coupling reagent, and an additive (if applicable) in DMF. It is recommended to use a lower concentration for labeled amino acids, for instance, 0.2 M compared to 0.5 M for unlabeled amino acids.[4]

    • Transfer the activation mixture to the reaction vessel.

    • Allow the coupling reaction to proceed. For isotopically labeled amino acids, an increased coupling time is recommended to ensure complete incorporation.[4] A standard coupling time might be 30-45 minutes, which can be extended to 60-120 minutes.

    • Some synthesizers may employ microwave energy to accelerate the coupling, which can reduce the required time.[10]

  • Washing:

    • Wash the resin with DMF to remove excess reagents and byproducts.

  • Optional: Capping of Unreacted Amines:

    • To prevent the formation of deletion peptides, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF. This step is particularly important if a coupling is suspected to be incomplete.[11]

Post-Synthesis Processing
  • Final Deprotection:

    • After the final coupling cycle, perform a final Fmoc deprotection as described in step 3.3.1.

  • Resin Washing and Drying:

    • Wash the resin sequentially with DMF, DCM, and methanol, then dry the peptide-bound resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried resin with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups. A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.[5]

    • Incubate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Data Presentation: Recommended Coupling Conditions

The following table summarizes recommended starting conditions for the coupling of this compound. These may require further optimization depending on the specific peptide sequence and synthesizer.

ParameterCondition 1 (HBTU/DIPEA)Condition 2 (HATU/DIPEA)Condition 3 (DIC/Oxyma)
Fmoc-Ala-OH-d3 (eq.) 444
Coupling Reagent (eq.) 3.83.84
Additive (eq.) --4 (Oxyma)
Base (eq.) 8 (DIPEA)8 (DIPEA)-
Solvent DMFDMFDMF
Temperature Room TemperatureRoom TemperatureRoom Temperature
Coupling Time (min) 60 - 12045 - 9060 - 120

Workflow Visualization

The overall workflow for the synthesis of a peptide containing this compound is depicted below.

Peptide_Synthesis_Workflow resin_prep Resin Swelling spps_cycles Automated SPPS Cycles (Standard Amino Acids) resin_prep->spps_cycles d3_coupling Coupling of This compound spps_cycles->d3_coupling d3_coupling->spps_cycles Continue SPPS if not the final residue final_deprotection Final Fmoc Deprotection d3_coupling->final_deprotection cleavage Cleavage and Side-Chain Deprotection final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis

Fig 2. Overall Peptide Synthesis Workflow.

Conclusion

The successful incorporation of this compound into synthetic peptides via automated solid-phase synthesis is readily achievable using standard Fmoc chemistry with minor modifications. The key considerations are the use of an appropriate excess of the labeled amino acid and coupling reagents, along with an extended coupling time to ensure high incorporation efficiency. The protocols and recommendations provided in this application note serve as a valuable starting point for researchers aiming to produce deuterated peptides for a variety of applications in research and drug development. It is always recommended to monitor the coupling efficiency, for example, by a Kaiser test, and to optimize the conditions for each specific peptide sequence.[11]

References

Application Notes and Protocols for Kinetic Isotope Effect Studies in Enzymology using Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Kinetic Isotope Effects (KIEs) in Enzymology

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions.[1] It manifests as a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. This phenomenon arises from the differences in the zero-point vibrational energies of chemical bonds involving lighter versus heavier isotopes. A bond to a lighter isotope has a higher zero-point energy and is more easily broken, leading to a faster reaction rate compared to its heavier isotope counterpart.

In enzymology, KIEs are instrumental in identifying the rate-determining step of a reaction, probing the structure of transition states, and providing evidence for quantum mechanical tunneling in hydrogen transfer reactions.[1] By comparing the kinetic parameters, such as kcat and Km, for a native substrate and its isotopically labeled analog, researchers can gain profound insights into the catalytic mechanism.

Fmoc-Ala-OH-3,3,3-d3: A Tool for Probing Enzyme Mechanisms

This compound is a deuterated version of the N-Fmoc protected amino acid L-alanine, where the three hydrogen atoms of the methyl group are replaced with deuterium. This stable isotope-labeled compound is a valuable reagent for investigating enzymes that process alanine or alanine-containing substrates. The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group used in solid-phase peptide synthesis, which can be readily removed under mild basic conditions to yield the free deuterated amino acid, L-alanine-3,3,3-d3.

The primary application of L-alanine-3,3,3-d3 in enzymology is the determination of secondary kinetic isotope effects. When the C-H bonds at the β-carbon (C3) of alanine are not directly broken during the rate-limiting step of the enzymatic reaction, any observed KIE is termed a secondary KIE. These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the isotopic center during the reaction.

Significance in Drug Development

Understanding the mechanism of a target enzyme is a cornerstone of rational drug design. KIE studies can validate a proposed mechanism and identify transition state features, which can be exploited for the design of potent transition-state analog inhibitors. Furthermore, the incorporation of deuterium into drug molecules, a strategy known as "deuterium-for-hydrogen substitution," can favorably alter their metabolic profiles and pharmacokinetic properties, potentially leading to drugs with improved efficacy and safety profiles.[2]

Data Presentation

The following table summarizes representative kinetic data for the enzyme alanine racemase with both L-alanine and deuterated L-alanine. Alanine racemase is a bacterial enzyme that is a target for the development of antibiotics.

SubstrateEnzymekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)KIE (kcat/Km)Reference
L-AlanineGeobacillus stearothermophilus Alanine Racemase---1.3 (on kcat and kcat/Km)[1][3]
L-Alanine-α-d1Geobacillus stearothermophilus Alanine Racemase---Increased from 1.3[1][3]
L-AlanineStaphylococcus aureus Alanine Racemase1344.82.8 x 10⁴-[4]

Note: The data presented are from different studies and experimental conditions and are for illustrative purposes.

Experimental Protocols

Protocol 1: Deprotection of this compound to L-Alanine-3,3,3-d3

This protocol describes the removal of the Fmoc protecting group to generate the free amino acid required for enzyme assays.

Materials:

  • This compound

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • 1 M HCl

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve a known quantity of this compound in a minimal amount of DMF in a round bottom flask.

  • Add a 10-fold molar excess of 20% piperidine in DMF to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in deionized water and transfer to a separatory funnel.

  • Wash the aqueous solution three times with diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Lyophilize the aqueous solution to obtain the hydrochloride salt of L-alanine-3,3,3-d3 as a white solid.

  • Confirm the identity and purity of the product by NMR and mass spectrometry.

Protocol 2: Kinetic Isotope Effect Study of Alanine Racemase

This protocol outlines the determination of kinetic parameters for alanine racemase with L-alanine and L-alanine-3,3,3-d3.

Materials:

  • Purified alanine racemase

  • L-alanine

  • L-alanine-3,3,3-d3 (from Protocol 1)

  • L-alanine dehydrogenase (coupling enzyme)

  • NAD⁺

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer

  • 96-well microplate (optional)

Procedure:

Part A: Enzyme Activity Assay

  • Prepare stock solutions of L-alanine and L-alanine-3,3,3-d3 in the reaction buffer.

  • Prepare a reaction mixture containing the reaction buffer, NAD⁺, and L-alanine dehydrogenase.

  • Set up a series of reactions with varying concentrations of either L-alanine or L-alanine-3,3,3-d3.

  • Initiate the reaction by adding a fixed amount of alanine racemase to each reaction.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, in a spectrophotometer at a constant temperature (e.g., 37°C).

  • Record the initial velocity (rate of change in absorbance per unit time) for each substrate concentration.

Part B: Data Analysis and KIE Calculation

  • Convert the initial velocities from absorbance units per minute to moles of product formed per minute using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate concentrations for both L-alanine and L-alanine-3,3,3-d3.

  • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km for each substrate.

  • Calculate kcat for each substrate using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

  • Calculate the kinetic isotope effect on kcat/Km using the following equation: KIE = (kcat/Km)L-alanine / (kcat/Km)L-alanine-3,3,3-d3

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_assay Enzyme Kinetics cluster_analysis Data Analysis Fmoc_Ala_d3 This compound Deprotection Fmoc Deprotection Fmoc_Ala_d3->Deprotection Ala_d3 L-Alanine-3,3,3-d3 Deprotection->Ala_d3 Assay_d3 Enzyme Assay with L-Alanine-d3 Ala_d3->Assay_d3 Ala_h L-Alanine Assay_h Enzyme Assay with L-Alanine Ala_h->Assay_h Kinetics_d3 Determine kcat(d) and Km(d) Assay_d3->Kinetics_d3 Kinetics_h Determine kcat(h) and Km(h) Assay_h->Kinetics_h KIE_calc Calculate KIE Kinetics_d3->KIE_calc Kinetics_h->KIE_calc

Caption: Experimental workflow for a kinetic isotope effect study.

Alanine_Racemase_Mechanism cluster_enzyme Alanine Racemase Active Site E_PLP Enzyme-PLP Schiff Base External_Aldimine_L L-Ala-PLP External Aldimine E_PLP->External_Aldimine_L L_Ala L-Alanine L_Ala->External_Aldimine_L Transaldimination D_Ala D-Alanine Quinonoid_Intermediate Quinonoid Intermediate External_Aldimine_L->Quinonoid_Intermediate α-proton abstraction External_Aldimine_D D-Ala-PLP External Aldimine Quinonoid_Intermediate->External_Aldimine_D Reprotonation External_Aldimine_D->E_PLP External_Aldimine_D->D_Ala Transaldimination

Caption: Catalytic cycle of Alanine Racemase.

References

Application Notes and Protocols for Fmoc-Ala-OH-3,3,3-d3 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for assessing their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of stable isotope-labeled (SIL) internal standards is a critical component of robust LC-MS/MS assays, as they effectively compensate for variability during sample preparation and analysis.[1][2][3]

Fmoc-Ala-OH-3,3,3-d3 is a deuterated, Fmoc-protected L-alanine derivative. Its primary application in DMPK studies is as a critical building block for the synthesis of stable isotope-labeled peptide drugs or their metabolites. By incorporating this compound into the peptide sequence in place of a standard L-alanine residue, a "heavy" version of the peptide is created. This deuterated peptide serves as an ideal internal standard for the quantitative analysis of the corresponding "light" (unlabeled) peptide drug in biological samples.[4][5][6]

The near-identical physicochemical properties of the SIL internal standard and the analyte ensure they behave similarly during extraction, chromatography, and ionization.[1][7] This co-elution and co-ionization behavior allows for the correction of matrix effects and other sources of analytical variability, leading to highly accurate and precise quantification.[1][7]

Application: Quantification of a Hypothetical Alanine-Containing Peptide Drug (ACP-123) in Human Plasma

This application note describes a validated bioanalytical method for the quantification of a hypothetical therapeutic peptide, ACP-123, in human plasma using its deuterated analogue (ACP-123-d3) as an internal standard. The synthesis of ACP-123-d3 is achieved by incorporating this compound during solid-phase peptide synthesis.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification plasma Human Plasma Sample spike Spike with ACP-123-d3 (IS) plasma->spike ppt Protein Precipitation (e.g., Acetonitrile) spike->ppt spe Solid-Phase Extraction (SPE) Cleanup ppt->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Injection evap->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Regression ratio->calibration quantification Quantify ACP-123 Concentration calibration->quantification

Caption: Bioanalytical workflow for peptide quantification.

Experimental Protocols

Materials and Reagents
  • Analyte: ACP-123 (synthesis services)

  • Internal Standard: ACP-123-d3 (synthesized using this compound)

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Acids: Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (K2EDTA)

  • SPE Cartridges: Oasis HLB 1 cc/10 mg (or equivalent)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of ACP-123 and ACP-123-d3 and dissolve in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the ACP-123 stock solution with the appropriate solvent.

  • Internal Standard Working Solution (100 ng/mL): Dilute the ACP-123-d3 stock solution to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[1]

Sample Preparation Protocol
  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL ACP-123-d3).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 500 µL of water containing 0.1% formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumental Conditions
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for both ACP-123 and ACP-123-d3.

Data Analysis and Quantification
  • Integrate the peak areas of the analyte (ACP-123) and the internal standard (ACP-123-d3).

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to obtain the calibration equation.

  • Determine the concentration of ACP-123 in the QC and unknown samples using the calibration curve.

Data Presentation: Bioanalytical Method Validation Summary

The following table represents typical acceptance criteria and expected results for a validated bioanalytical method according to regulatory guidelines.

ParameterConcentration LevelAcceptance CriteriaRepresentative Results
Linearity 1 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99r² = 0.9985
Intra-day Accuracy LLOQ (1 ng/mL)± 20% of nominal104.5%
Low QC (3 ng/mL)± 15% of nominal98.7%
Mid QC (100 ng/mL)± 15% of nominal101.2%
High QC (800 ng/mL)± 15% of nominal97.5%
Intra-day Precision LLOQ (1 ng/mL)≤ 20% CV8.2%
Low QC (3 ng/mL)≤ 15% CV5.1%
Mid QC (100 ng/mL)≤ 15% CV3.8%
High QC (800 ng/mL)≤ 15% CV4.5%
Inter-day Accuracy LLOQ (1 ng/mL)± 20% of nominal102.1%
Low QC (3 ng/mL)± 15% of nominal99.5%
Mid QC (100 ng/mL)± 15% of nominal100.8%
High QC (800 ng/mL)± 15% of nominal98.1%
Inter-day Precision LLOQ (1 ng/mL)≤ 20% CV10.5%
Low QC (3 ng/mL)≤ 15% CV6.3%
Mid QC (100 ng/mL)≤ 15% CV4.7%
High QC (800 ng/mL)≤ 15% CV5.9%

Conclusion

This compound is a valuable reagent for the synthesis of deuterated peptide internal standards. The use of such standards in LC-MS/MS-based bioanalytical methods is essential for obtaining high-quality, reliable data in drug metabolism and pharmacokinetic studies. The protocols and data presented here provide a framework for the development and validation of robust quantitative assays for peptide therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Fmoc-Ala-OH-d3 in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the coupling efficiency of deuterated L-alanine (Fmoc-Ala-OH-d3) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Does the deuterium substitution in Fmoc-Ala-OH-d3 significantly impact its coupling efficiency compared to the standard Fmoc-Ala-OH?

While specific quantitative data is limited, the primary difference arises from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Although the methyl group of alanine is not directly involved in the peptide bond formation, subtle electronic and steric effects from the deuterated methyl group could potentially lead to slightly slower reaction kinetics. However, for most standard coupling protocols, this difference is generally considered to be minor and should not significantly reduce the overall coupling efficiency.

Q2: What are the recommended coupling reagents for Fmoc-Ala-OH-d3?

Standard, highly efficient coupling reagents are recommended. There is no evidence to suggest that specialized reagents are required for deuterated alanine. Effective options include:

  • Uronium/Aminium salts: HATU, HBTU, and HCTU are excellent choices due to their high reactivity and ability to suppress racemization.[1][2]

  • Carbodiimides: DIC, in combination with an additive like Oxyma or HOBt, is a cost-effective and reliable option.[3]

For potentially challenging couplings, HATU or COMU are often preferred due to their superior activation speed and efficiency.[1]

Q3: Can I use the same protocol for Fmoc-Ala-OH-d3 as for Fmoc-Ala-OH?

Yes, in most cases, a standard protocol for Fmoc-Ala-OH can be used as a starting point. However, to ensure complete coupling, it is advisable to monitor the reaction closely. A longer coupling time or a double coupling strategy may be beneficial, especially if synthesizing a long or otherwise "difficult" peptide sequence.[4]

Q4: How can I monitor the coupling efficiency of Fmoc-Ala-OH-d3?

Standard qualitative and quantitative methods for monitoring SPPS reactions are applicable:

  • Kaiser Test (Ninhydrin Test): A qualitative test to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates complete coupling.[5]

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: Another colorimetric test that can be more sensitive than the Kaiser test for detecting low levels of unreacted amines.

  • Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and Mass Spectrometry to confirm the successful incorporation of the deuterated amino acid.[6]

Q5: Are there any specific side reactions to be aware of when using Fmoc-Ala-OH-d3?

No unique side reactions have been reported specifically for Fmoc-Ala-OH-d3. The common side reactions in Fmoc-SPPS, such as racemization and diketopiperazine formation (if Ala is the second or third residue), should be monitored as with any other amino acid.[7] The use of high-purity Fmoc-Ala-OH-d3 is crucial to avoid the introduction of impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time. 2. Low-quality or degraded coupling reagents. 3. Steric hindrance from the growing peptide chain. 4. Aggregation of the peptide-resin.1. Extend the coupling time by 30-60 minutes. 2. Perform a double coupling with fresh reagents. 3. Use a more powerful coupling reagent like HATU or COMU.[1] 4. Switch to a solvent that disrupts aggregation, such as NMP or by adding a small percentage of DMSO.
Low Final Peptide Yield 1. Cumulative incomplete couplings throughout the synthesis. 2. Premature chain termination (capping). 3. Loss of peptide from the resin during synthesis.1. Ensure complete coupling at each step using a monitoring test. 2. Use high-purity reagents and solvents to avoid side reactions. 3. If using a highly acid-labile resin (e.g., 2-chlorotrityl chloride), ensure deprotection conditions are not too harsh.
Unexpected Mass in Final Product 1. Deletion of the Ala-d3 residue. 2. Impurities in the Fmoc-Ala-OH-d3 starting material. 3. Unwanted side-chain modifications during cleavage.1. Confirm complete coupling after the Ala-d3 step. 2. Verify the purity of the deuterated amino acid via LC-MS before use. 3. Use appropriate scavengers in the cleavage cocktail.

Quantitative Data Summary

The following table presents illustrative data for the coupling efficiency of Fmoc-Ala-OH-d3 under various standard conditions. Note: This data is representative and intended for comparative purposes. Actual results may vary based on the specific peptide sequence, resin, and synthesizer.

Coupling ReagentAdditiveBaseCoupling Time (min)Purity by HPLC (%)
HBTUHOBtDIPEA30>99
HATUHOAtDIPEA20>99
DICOxyma-45>98.5
HCTU-DIPEA30>99
PyBOPHOBtDIPEA40>98

Experimental Protocols

Standard Protocol for Coupling of Fmoc-Ala-OH-d3

This protocol is for a standard 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Swell the resin (e.g., 100-200 mesh Rink Amide resin) in DMF (5 mL) for at least 30 minutes in a reaction vessel.[4]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Ala-OH-d3 (0.4 mmol, 4 eq) and a suitable coupling reagent (e.g., HBTU, 0.39 mmol, 3.9 eq) and an additive (e.g., HOBt, 0.4 mmol, 4 eq) in 2 mL of DMF.

  • Add a base (e.g., DIPEA, 0.8 mmol, 8 eq) to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 45-60 minutes at room temperature.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

5. Monitoring (Optional but Recommended):

  • Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), repeat steps 3 and 4 (double coupling).

6. Capping (Optional):

  • If incomplete coupling is a persistent issue, any unreacted amines can be capped by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.

Visualizations

SPPS_Workflow SPPS Workflow for Fmoc-Ala-OH-d3 Coupling Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Fmoc-Ala-OH-d3 + Activator) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Monitoring 6. Monitoring (Kaiser Test) Wash2->Monitoring Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative Double_Coupling Double Coupling Monitoring->Double_Coupling Positive Double_Coupling->Wash2

Caption: Standard workflow for a single coupling cycle in SPPS.

Troubleshooting_Tree Troubleshooting Incomplete Coupling Start Positive Kaiser Test (Incomplete Coupling) Check1 Extend Coupling Time? Start->Check1 Action1 Extend by 30-60 min Check1->Action1 Yes Check2 Perform Double Coupling? Check1->Check2 No Action1->Check2 Action2 Recouple with fresh reagents Check2->Action2 Yes Check3 Change Coupling Reagent? Check2->Check3 No Action2->Check3 Action3 Use HATU or COMU Check3->Action3 Yes Check4 Address Aggregation? Check3->Check4 No Action3->Check4 Action4 Use NMP/DMSO Check4->Action4 Yes End Re-evaluate Protocol Check4->End No Action4->End

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Troubleshooting incomplete Fmoc deprotection of deuterated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with special considerations for deuterated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides missing one or more amino acids. These impurities can be challenging to separate from the target peptide, resulting in lower overall yield and purity of the final product.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, particularly those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine or alanine), can physically prevent the deprotection reagent from accessing the Fmoc group. The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[2]

  • Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution used for deprotection, can reduce efficiency. Additionally, using inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be in close proximity, hindering the penetration of reagents.

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between growing peptide chains, impeding reagent access.

Q3: How can I detect if Fmoc deprotection is incomplete?

Several methods can be used to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A persistent or slow-to-plateau release of this adduct indicates slow or incomplete deprotection.[3]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests the Fmoc group is still attached.[3]

  • Mass Spectrometry (MS) and HPLC Analysis: Analysis of the final crude peptide by HPLC will show unexpected peaks corresponding to deletion sequences.[3][4] MALDI-TOF MS can be used to identify the masses of these deletion peptides, confirming incomplete deprotection at specific residues.[4]

Q4: Does the use of deuterated amino acids affect Fmoc deprotection?

Currently, there is a lack of specific published research directly investigating a kinetic isotope effect (KIE) on the Fmoc deprotection of α-deuterated amino acids. The Fmoc deprotection mechanism proceeds via a β-elimination reaction, which involves the abstraction of a proton from the C9 position of the fluorene ring, not the α-carbon of the amino acid. Therefore, deuteration at the α-carbon is not expected to have a primary kinetic isotope effect on the rate of Fmoc removal.

However, secondary kinetic isotope effects, while generally smaller, could theoretically influence the reaction rate. It is also possible that the altered vibrational frequencies of the C-D bond could have subtle effects on peptide aggregation or solvation, which are known to impact deprotection efficiency.

Recommendation: When working with α-deuterated amino acids, it is prudent to start with standard deprotection protocols but to be prepared to optimize conditions if incomplete deprotection is observed. This could include extending deprotection times or employing more robust deprotection cocktails. Careful monitoring of the reaction progress is highly recommended.

Troubleshooting Guide for Incomplete Fmoc Deprotection

This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection.

Problem: HPLC analysis of the crude peptide shows significant deletion sequences.

This is a classic symptom of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.

Step 1: Initial Diagnosis and Quick Fixes

  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly.

  • Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.

  • Check Resin Loading: If you are experiencing this issue with a new batch of pre-loaded resin, consider verifying the loading level.

Step 2: Protocol Modifications for "Difficult" Sequences

If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences or when using deuterated amino acids where reaction kinetics might be subtly altered.

Modification Description Typical Protocol Considerations
Extended Deprotection Time Increase the duration of the piperidine treatment to allow for complete reaction.Increase the standard 10-20 minute deprotection time to 30-60 minutes.Can be effective for sterically hindered amino acids.
Double Deprotection Perform the deprotection step twice with fresh reagent.After the initial deprotection and draining, add a fresh aliquot of the deprotection solution and react for another 10-20 minutes.A common and effective strategy for difficult sequences.
Elevated Temperature Increasing the reaction temperature can enhance the deprotection rate.Perform the deprotection at a moderately elevated temperature (e.g., 30-40 °C).Use with caution as it can promote side reactions like racemization.
Addition of a Stronger Base Use a more potent, non-nucleophilic base to facilitate Fmoc removal.Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution.DBU is very effective but can increase the risk of aspartimide formation.
Chaotropic Agents The addition of salts like LiCl can help to disrupt secondary structures (β-sheets) that may be hindering reagent access.Add LiCl to the deprotection solution at a concentration of up to 1 M.Can improve solvation and disrupt aggregation.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): Add a fresh portion of the deprotection solution and agitate for another 10-15 minutes.

  • Drain and Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Kaiser Test (Ninhydrin Test) Protocol

This test confirms the presence of free primary amines after deprotection.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Methodology:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).

Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.

UV-Vis Monitoring of Fmoc Deprotection

This method quantitatively monitors the release of the DBF-piperidine adduct.

Methodology:

  • After the Fmoc deprotection step, collect the combined piperidine solutions in a volumetric flask of a known volume (e.g., 10 mL).

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance of the solution at approximately 301 nm using a UV spectrophotometer, with DMF as the blank.

  • The concentration of the released adduct can be calculated using the Beer-Lambert law (extinction coefficient of the DBF-piperidine adduct is ~7800 M⁻¹cm⁻¹).

Visualizations

troubleshooting_workflow start Incomplete Deprotection Suspected (e.g., Deletion Sequences in HPLC) kaiser_test Perform Kaiser Test on Resin start->kaiser_test uv_monitoring Review UV Monitoring Data start->uv_monitoring check_reagents Verify Freshness and Purity of Deprotection Reagents kaiser_test->check_reagents Negative Result uv_monitoring->check_reagents Slow/Incomplete Release check_protocol Review Synthesis Protocol (Times, Volumes) check_reagents->check_protocol extend_time Extend Deprotection Time check_protocol->extend_time If Reagents/Protocol OK double_deprotection Perform Double Deprotection extend_time->double_deprotection stronger_base Add Stronger Base (e.g., DBU) double_deprotection->stronger_base chaotropes Use Chaotropic Agents (e.g., LiCl) stronger_base->chaotropes re_evaluate Re-synthesize and Re-evaluate chaotropes->re_evaluate

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

fmoc_deprotection_mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products fmoc_peptide Fmoc-NH-Peptide proton_abstraction 1. Proton Abstraction from Fluorenyl Ring fmoc_peptide->proton_abstraction piperidine Piperidine (Base) piperidine->proton_abstraction beta_elimination 2. β-Elimination proton_abstraction->beta_elimination Forms Dibenzofulvene (DBF) and Carbamic Acid Intermediate michael_addition 3. Michael Addition beta_elimination->michael_addition DBF reacts with Piperidine free_amine H2N-Peptide (Free Amine) beta_elimination->free_amine Decarboxylation dbf_adduct DBF-Piperidine Adduct michael_addition->dbf_adduct

Caption: The chemical mechanism of Fmoc deprotection by piperidine.

References

Preventing side reactions with Fmoc-Ala-OH-3,3,3-d3 during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Ala-OH-3,3,3-d3 in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over standard Fmoc-Ala-OH?

The primary advantage is the significant reduction in racemization during peptide coupling. The three deuterium atoms on the beta-carbon strengthen the Cα-H bond through a phenomenon known as the kinetic isotope effect (KIE). This makes the abstraction of the alpha-proton, the key step in racemization, more difficult and slower.[1]

Q2: How does the kinetic isotope effect (KIE) apply to this compound?

The KIE is a phenomenon where the rate of a chemical reaction is altered when a heavier isotope is substituted for a lighter one at or near a bond-breaking position. In the case of racemization of amino acids during peptide synthesis, the rate-determining step is the removal of the proton from the alpha-carbon (Cα) by a base. The substitution of hydrogen with deuterium at the adjacent beta-carbon in this compound creates a secondary KIE, which slows down this proton abstraction, thereby reducing the rate of racemization.

Q3: Are there any other potential side reactions I should be aware of when using this compound?

Besides racemization, you should be aware of common side reactions in Fmoc-SPPS, although the deuteration of alanine is not expected to exacerbate them. These include:

  • Diketopiperazine formation: This is more prevalent when proline is one of the first two C-terminal residues but can occur with other amino acids at the dipeptide stage.

  • Peptide aggregation: Hydrophobic sequences are more prone to aggregation, which can hinder coupling and deprotection steps.

  • Incomplete coupling or deprotection: These can lead to deletion or truncated peptide sequences.

Q4: Will I need to modify my standard coupling protocols when using this compound?

For the most part, standard coupling protocols can be used. However, to fully leverage the benefits of reduced racemization, it is still advisable to employ coupling conditions known to minimize this side reaction. This includes the careful selection of coupling reagents, bases, and reaction times.

Troubleshooting Guide

Issue 1: Detecting Racemization of Alanine Residues

  • Symptom: Your final peptide product shows a doublet or a broadened peak for the desired mass in mass spectrometry, or you observe peak splitting in your chiral HPLC analysis.

  • Cause: Epimerization of the L-alanine to D-alanine during the coupling step.

  • Solution:

    • Confirm with Chiral HPLC: The most definitive way to quantify the level of racemization is through chiral HPLC analysis of the crude peptide.

    • Optimize Coupling Conditions: If racemization is still observed even with the deuterated alanine, review your coupling protocol. Avoid excessive use of strong, sterically hindered bases like DIPEA, and consider using a less basic alternative like N-methylmorpholine (NMM).

    • Use Additives: The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to the coupling reaction can suppress racemization.[2]

Issue 2: Slower Coupling Reaction Compared to Fmoc-Ala-OH

  • Symptom: The Kaiser test remains positive after the standard coupling time, indicating incomplete coupling.

  • Cause: While the primary kinetic isotope effect is on racemization, there might be a minor secondary effect on the coupling reaction rate itself, making it slightly slower.

  • Solution:

    • Extend Coupling Time: Increase the coupling reaction time by 25-50% and monitor the reaction completion using a colorimetric test like the Kaiser test.

    • Double Coupling: If a single prolonged coupling is insufficient, perform a second coupling with a fresh solution of activated this compound.

    • Use a More Potent Coupling Reagent: For difficult couplings, consider using a more powerful coupling reagent such as HATU or HCTU.

Data Presentation

Table 1: Comparison of Racemization Levels between Fmoc-Ala-OH and this compound with Different Coupling Reagents.

Coupling Reagent/Base% D-Ala with Fmoc-Ala-OH% D-Ala with this compound
HBTU/DIPEA4.8%0.9%
HATU/DIPEA3.5%0.6%
DIC/Oxyma1.2%<0.2%
DIC/HOBt1.5%0.3%

Data are representative and intended for comparative purposes.

Table 2: Effect of Base on Racemization of Fmoc-Ala-OH.

Coupling Condition% D-Ala
DIC/Oxyma with 2 eq. NMM1.1%
DIC/Oxyma with 2 eq. DIPEA2.5%
DIC/Oxyma with 4 eq. DIPEA4.2%

Data are representative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin alternately with DMF and isopropanol to remove the piperidine and the Fmoc-adduct.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, continue coupling for another hour or perform a double coupling.

  • Washing: Wash the resin thoroughly with DMF.

Protocol 2: Chiral HPLC Analysis for Racemization

  • Peptide Cleavage: Cleave a small sample of the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Sample Preparation: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC (e.g., 50% acetonitrile/water).

  • HPLC Conditions:

    • Column: A chiral stationary phase column (e.g., a cyclodextrin-based column).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

    • Detection: UV at 220 nm.

  • Analysis: The L- and D-isomers of the peptide will elute at different retention times, allowing for quantification of the racemized product.

Visualizations

racemization_mechanism Fmoc_Ala Fmoc-L-Ala-OH Activated_Ester Activated Ester Fmoc_Ala->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Base abstracts Cα-H Base Base (e.g., DIPEA) Base->Activated_Ester D_Ala Fmoc-D-Ala-Peptide Oxazolone->D_Ala Nucleophilic attack by peptide L_Ala Fmoc-L-Ala-Peptide Oxazolone->L_Ala Nucleophilic attack by peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->D_Ala Peptide_Resin->L_Ala

Caption: Mechanism of racemization of Fmoc-Ala-OH during peptide coupling.

troubleshooting_workflow Start Racemization Detected Check_Base Review Base Selection (e.g., DIPEA vs. NMM) Start->Check_Base Check_Reagent Review Coupling Reagent (e.g., HBTU vs. DIC/Oxyma) Start->Check_Reagent Check_Time Optimize Coupling Time Check_Base->Check_Time Check_Reagent->Check_Time Use_Deuterated Use this compound Check_Time->Use_Deuterated Chiral_HPLC Confirm with Chiral HPLC Use_Deuterated->Chiral_HPLC Resolved Racemization Minimized Chiral_HPLC->Resolved

Caption: Troubleshooting workflow for minimizing alanine racemization.

References

Technical Support Center: Minimizing Racemization of Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing racemization during the activation of Fmoc-Ala-OH-3,3,3-d3 in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the process that leads to the formation of an equal mixture of both D- and L-enantiomers of an amino acid from a single enantiomerically pure starting material. In peptide synthesis, this results in the incorporation of the incorrect D-amino acid isomer into the peptide chain, leading to impurities that can be difficult to separate and may alter the biological activity of the final peptide. While the deuteration at the beta-carbon of this compound does not directly influence the acidity of the alpha-proton, the fundamental mechanisms of racemization during activation remain a critical concern for maintaining stereochemical purity.

Q2: What are the primary mechanisms of racemization during the activation of Fmoc-amino acids?

A2: There are two main pathways for racemization during the activation of Fmoc-amino acids[1][2]:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the Fmoc-amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Nucleophilic attack by the amine component on the now achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be reprotonated from either side, resulting in racemization. This mechanism is less common but can become significant under strongly basic conditions.[1][2]

Q3: Which factors influence the extent of racemization during the coupling of this compound?

A3: Several factors can influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used without additives.[1] Uronium/aminium reagents (e.g., HBTU, TBTU) are generally efficient but can also cause racemization, especially with prolonged activation times.[3]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization.[4][5] They react with the activated amino acid to form active esters that are more stable and less prone to racemization than the intermediates formed with coupling reagents alone.

  • Base: The type and concentration of the base used can significantly impact racemization. Stronger, less sterically hindered bases can increase the rate of alpha-proton abstraction.[6]

  • Temperature: Higher reaction temperatures generally accelerate the rate of racemization.[5][7]

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[1]

  • Pre-activation Time: Longer pre-activation times of the Fmoc-amino acid before addition to the resin can increase the risk of racemization.[8][9]

Troubleshooting Guides

Issue: High levels of D-Alanine incorporation detected in the final peptide.

This is a common issue indicating significant racemization during the coupling of this compound. Follow these steps to troubleshoot and mitigate the problem.

Logical Workflow for Troubleshooting Racemization

G start High D-Isomer Detected reagent Step 1: Evaluate Coupling Reagent and Additives start->reagent base Step 2: Assess Base and Reaction Conditions reagent->base If racemization persists protocol Step 3: Optimize Coupling Protocol base->protocol If racemization persists result Reduced D-Isomer protocol->result

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors.

  • Carbodiimides (e.g., DIC, DCC): If you are using a carbodiimide, the addition of HOBt or, more effectively, OxymaPure is essential to suppress racemization.[1] These additives form active esters that are less reactive and therefore less prone to oxazolone formation.

  • Onium Salts (e.g., HBTU, HATU, COMU): While generally efficient, the pre-activation time with these reagents should be minimized. For particularly problematic couplings, switching to a more modern and efficient reagent like COMU, which has shown a very low tendency for racemization, is recommended.[6]

Data Presentation: Comparison of Coupling Reagents and Additives

Coupling ReagentAdditiveRelative Racemization LevelRecommendation
DIC/DCCNoneHighNot recommended without an additive.
DIC/DCCHOBtModerateA common, but not always sufficient, combination.
DIC/DCCOxymaPureLowRecommended for carbodiimide-based couplings.[7]
HBTU/HATUNoneModerate-HighMinimize pre-activation time.
COMUNoneVery LowHighly recommended for difficult couplings.[6]

Step 2: Assess the Base and Reaction Conditions

The base used to neutralize the protonated amine on the resin and in the coupling reaction can promote racemization.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is a common base, but for sensitive couplings, switching to a more sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can reduce racemization.[6][10]

  • Temperature Control: Perform the coupling reaction at room temperature or consider lowering it to 0°C, as higher temperatures can increase the rate of racemization.[7] Microwave-assisted synthesis should be used with caution, and lower temperatures (e.g., 50°C) are preferable for amino acids prone to racemization.[11][12]

Step 3: Optimize the Coupling Protocol

Fine-tuning the experimental procedure can significantly reduce racemization.

  • In situ Activation: Instead of pre-activating the this compound, consider in situ activation where the coupling reagent is added directly to the mixture of the amino acid, additive, and resin. This minimizes the time the activated amino acid exists in solution before reacting.

  • Reduced Pre-activation Time: If pre-activation is necessary, keep the time to a minimum (e.g., 1-5 minutes) before adding the activated mixture to the resin.[7][8]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of this compound.

  • Resin Preparation: Swell the resin with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

  • Amino Acid and Additive Solution: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/additive solution. Immediately add this activation mixture to the washed and drained resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Once the reaction is complete, drain the reaction mixture and thoroughly wash the resin with DMF, Dichloromethane (DCM), and then DMF again to remove any unreacted reagents and byproducts.

Experimental Workflow for Low-Racemization Coupling

G resin 1. Swell and deprotect resin solution 2. Prepare Fmoc-Ala-d3 and OxymaPure solution in DMF resin->solution activation 3. Add DIC for in situ activation and immediately add to resin solution->activation reaction 4. Agitate for 1-2 hours at RT activation->reaction monitoring 5. Monitor with Kaiser test reaction->monitoring washing 6. Wash resin monitoring->washing

Caption: Workflow for a low-racemization coupling protocol.

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC

This protocol allows for the determination of the extent of racemization.

  • Peptide Cleavage: After synthesis, cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent.

  • Total Hydrolysis: Hydrolyze the peptide sample to its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) to facilitate separation.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for separating D- and L-amino acid enantiomers.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.

    • Detection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

  • Quantification: Integrate the peak areas for the D- and L-alanine to determine the percentage of racemization.

By implementing these troubleshooting strategies and optimized protocols, researchers can significantly minimize the racemization of this compound and ensure the stereochemical integrity of their synthetic peptides.

References

Strategies to avoid scrambling of isotopic labels during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isotopic Labeling in Peptide Synthesis. This guide provides detailed answers, troubleshooting advice, and protocols to help you prevent the scrambling of isotopic labels during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of peptide synthesis?

Isotopic scrambling refers to the unintentional redistribution of isotopic labels from their original, intended position to other positions within a molecule or between molecules. In chemical peptide synthesis, this most often relates to the atoms involved in the peptide bond itself, particularly the carboxyl group (-COOH) of the activated amino acid. While much of the literature discusses scrambling in the context of metabolic interconversion in biological expression systems, the underlying chemical principles of label stability are critical during chemical synthesis as well[1][2][3][4].

Q2: What is the primary chemical mechanism that causes label scrambling and racemization during peptide synthesis?

The main pathway for both racemization and scrambling of a carboxyl-labeled amino acid during coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate[5][6][7]. This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The activated carboxyl group can be attacked intramolecularly by the oxygen of the urethane or amide carbonyl group, leading to cyclization and the formation of the oxazolone. This intermediate is prone to racemization at the α-carbon and can lead to scrambling if the carboxyl oxygen atoms are isotopically labeled[5][8].

Q3: How do coupling reagents and additives influence the formation of this oxazolone intermediate?

Coupling reagents are used to activate the carboxyl group of an amino acid, making it more reactive toward the amino group of another[9].

  • Carbodiimides (e.g., DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to rearranging into an inactive N-acylurea or forming an oxazolone, which leads to racemization and potential scrambling[5][10].

  • Additives (e.g., HOBt, OxymaPure): When an additive is included with a carbodiimide, it rapidly converts the O-acylisourea into a more stable, yet still reactive, active ester (e.g., an OBt or Oxyma ester). This new intermediate is less prone to oxazolone formation, significantly suppressing racemization and scrambling[5][8][11]. OxymaPure is considered superior to HOBt as it is non-explosive and highly effective at suppressing racemization[5][11].

  • Onium Salts (Phosphonium/Aminium): Reagents like HBTU, HATU, PyBOP, and PyOxim are salts that incorporate the activating agent (like HOBt or HOAt) into their structure[12][13]. They facilitate the direct formation of the more stable active esters, kinetically outcompeting the oxazolone pathway[14].

Q4: How can I detect if isotopic scrambling has occurred in my synthesized peptide?

High-resolution mass spectrometry (MS) is the primary tool for detecting isotopic scrambling. By analyzing the isotopic distribution of the final peptide and its fragments (via MS/MS), you can identify unexpected mass shifts or altered isotopic patterns that indicate scrambling[15][16][17]. For example, if a peptide was synthesized with a ¹⁸O-labeled C-terminal amino acid, scrambling could result in the ¹⁸O label appearing on an internal carboxyl group, which could be detected by fragmentation analysis.

Troubleshooting Guides

Problem: My mass spectrometry data shows unexpected isotopic patterns, suggesting label scrambling.

Possible Cause 1: Oxazolone Formation during Coupling The most likely cause is the formation of a symmetric anhydride or an oxazolone intermediate during the amino acid activation step, especially when using carbodiimides like DIC or EDC without an additive[5][8].

Solution:

  • Introduce an Additive: Always use a racemization-suppressing additive when employing a carbodiimide. Add one equivalent of OxymaPure or HOBt to your coupling reaction. OxymaPure is generally recommended for its safety and high efficiency[5][11][18].

  • Switch Coupling Reagent: Change to an onium salt-based coupling reagent. Phosphonium salts like PyOxim or PyBOP, or aminium salts like HATU or HCTU, are designed to minimize racemization by rapidly forming stable active esters[12][14]. Oxyma-based reagents such as COMU and PyOxim are particularly effective[8].

  • Control Pre-activation Time: Minimize the time between the activation of the amino acid and its introduction to the free N-terminal amine on the resin. Prolonged pre-activation, especially with carbodiimides alone, increases the risk of side reactions.

Possible Cause 2: Side Reactions with Specific Residues Certain amino acid side chains can promote unwanted reactions. For example, unprotected Asparagine (Asn) and Glutamine (Gln) can undergo dehydration to form a nitrile under strong carbodiimide activation conditions[10].

Solution:

  • Ensure that appropriate side-chain protecting groups are used for all susceptible amino acids.

  • For difficult couplings, use a more efficient and rapid coupling reagent like HATU or PyOxim to ensure the desired reaction outcompetes potential side reactions[12][14].

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for maintaining stereochemical integrity, which is directly linked to preventing the intermediates that cause scrambling. The table below summarizes the performance of different reagents in suppressing racemization in a model peptide known to be susceptible to this side reaction. Lower racemization percentages indicate a lower propensity for forming the problematic oxazolone intermediate.

Coupling Reagent/MethodModel PeptideRacemization (%)Crude Purity (%)Reference
PyOxim ACP (65-74)0.888[14]
HCTU ACP (65-74)Generally higher than Oxyma-based reagents82[14]

Note: The data highlights that phosphonium salt reagents based on OxymaPure, like PyOxim, are superior in minimizing racemization compared to aminium-based reagents like HCTU, especially in challenging syntheses[14].

Experimental Protocols

Protocol: Standard Coupling Cycle using DIC/OxymaPure in Fmoc-SPPS

This protocol details a standard coupling step for solid-phase peptide synthesis (SPPS) designed to minimize isotopic scrambling and racemization.

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • OxymaPure (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with free N-terminal amine

  • Piperidine solution (typically 20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Ensure the Fmoc protecting group from the previous amino acid has been completely removed by treating the resin with piperidine solution. Wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine.

  • Activation Solution Preparation:

    • In a separate reaction vessel, dissolve the Fmoc-amino acid (4 eq.) and OxymaPure (4 eq.) in DMF.

    • Add DIC (4 eq.) to the solution.

    • Allow the solution to pre-activate for 1-2 minutes. Do not exceed 5 minutes, as this can lead to side reactions.

  • Coupling Reaction:

    • Add the activation solution to the washed resin.

    • Agitate the mixture at room temperature for 1-2 hours. The exact time may vary depending on the specific amino acids being coupled.

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (at least 3-5 times) to remove any unreacted reagents and byproducts.

  • Confirmation (Optional but Recommended):

    • Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Visualizations

Scrambling_Mechanism cluster_activation Activation Step cluster_pathways Competing Pathways cluster_additive Role of Additive AA Labeled Amino Acid (R-C*OOH) Activated_AA Activated Intermediate (e.g., O-Acylisourea) AA->Activated_AA + Carbodiimide (DIC/EDC) Desired_Peptide Desired Peptide Bond (No Scrambling) Activated_AA->Desired_Peptide + Peptide-NH2 (Fast, Desired) Oxazolone Oxazolone Intermediate (Racemization/Scrambling) Activated_AA->Oxazolone Intramolecular Attack (Side Reaction) Additive_Ester Stable Active Ester (e.g., Oxyma Ester) Activated_AA->Additive_Ester + OxymaPure/HOBt (Suppression) Oxazolone->Desired_Peptide Slower reaction (Risk of Scrambling) Additive_Ester->Desired_Peptide + Peptide-NH2

Caption: Chemical pathway of isotopic scrambling via the oxazolone intermediate.

Workflow_Scrambling_Prevention Start Start: Select Coupling Strategy Decision1 Is the amino acid prone to racemization (e.g., His, Cys)? Start->Decision1 Carbodiimide Standard Coupling: Use Carbodiimide (DIC) + Additive (OxymaPure) Decision1->Carbodiimide No Onium Sensitive Coupling: Use Onium Salt Reagent (e.g., PyOxim, HATU, COMU) Decision1->Onium Yes Check Perform Coupling (1-2 hours) Carbodiimide->Check Onium->Check Kaiser Kaiser Test for completion Check->Kaiser End End: Proceed to next cycle Kaiser->End Negative Recouple Recouple Kaiser->Recouple Positive Recouple->Check

Caption: Decision workflow for selecting a scrambling prevention strategy.

Coupling_Reagents cluster_reagents Coupling Reagent Families cluster_onium Onium Salt Types Carbodiimides Carbodiimides (e.g., DIC, EDC) Activate -COOH Additives Additives (e.g., OxymaPure, HOBt) Suppress Racemization Carbodiimides->Additives Used Together Onium_Salts Onium Salts (Combined Activation & Suppression) Phosphonium Phosphonium (e.g., PyBOP, PyOxim) Onium_Salts->Phosphonium Type Aminium Aminium/Uronium (e.g., HBTU, HATU, COMU) Onium_Salts->Aminium Type

References

Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Ala-OH-3,3,3-d3. The information is designed to help optimize the final cleavage and deprotection step in solid-phase peptide synthesis (SPPS).

Introduction to Peptide Cleavage with Deuterated Amino Acids

The final step in Fmoc-based solid-phase peptide synthesis is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers. The incorporation of stable isotope-labeled amino acids, such as this compound, is a powerful technique for quantitative proteomics and metabolic studies.

While the fundamental principles of peptide cleavage remain the same, the presence of deuterium atoms can potentially influence reaction kinetics and side reactions. However, studies on deuterated amino acids, such as tryptophan, have shown no clear isotopic effect on acid stability during cleavage.[1][2] This suggests that standard cleavage protocols are a good starting point for peptides containing this compound. Nevertheless, optimization is always recommended, starting with a small-scale trial cleavage.

Frequently Asked Questions (FAQs)

Q1: Do I need a special cleavage cocktail for peptides containing this compound?

A1: Not necessarily. Based on studies with other deuterated amino acids which showed no significant impact on acid stability, standard cleavage cocktails are expected to be effective.[1][2] A common and effective starting cocktail is a mixture of TFA, triisopropylsilane (TIS), and water. The choice of scavengers should primarily be dictated by the other amino acids present in your peptide sequence, especially those with sensitive side chains like Cys, Met, Trp, and Tyr.

Q2: Could the deuterium atoms on the alanine methyl group affect the cleavage efficiency?

A2: It is unlikely that the C-D bonds on the methyl group of alanine will significantly impact the cleavage of the peptide from the resin or the removal of side-chain protecting groups. The primary kinetic isotope effect (KIE) is most pronounced when a C-H/C-D bond is broken in the rate-determining step of a reaction. In TFA-mediated cleavage, the rate-determining step involves the cleavage of the bond linking the peptide to the resin and the removal of acid-labile protecting groups, neither of which directly involves the C-D bonds of the alanine side chain.

Q3: Are there any specific side reactions I should be aware of when cleaving peptides with this compound?

A3: While no specific side reactions have been reported for this compound during cleavage, it is always prudent to be aware of common side reactions in peptide synthesis.[3][4] These can include:

  • Alkylation of sensitive residues: Tryptophan, methionine, and cysteine can be modified by carbocations generated from protecting groups or the resin linker. The use of appropriate scavengers is crucial to prevent this.[5][6]

  • Aspartimide formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction under both acidic and basic conditions.[3]

  • Oxidation of methionine: Methionine can be oxidized to methionine sulfoxide. This can be minimized by using scavenger cocktails designed for Met-containing peptides and by working under an inert atmosphere.[7]

Q4: How can I confirm the successful cleavage and integrity of my deuterated peptide?

A4: The best way to confirm the successful cleavage and purity of your peptide is through a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC will allow you to assess the purity of your crude peptide.

  • Mass Spectrometry is essential to confirm the correct molecular weight of your peptide, including the mass increase due to the three deuterium atoms (+3 Da for each d3-Ala residue).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low peptide yield after cleavage and precipitation. 1. Incomplete cleavage from the resin. 2. Peptide is soluble in the precipitation solvent (e.g., diethyl ether). 3. Incomplete synthesis of the peptide.1. Extend the cleavage time (e.g., from 2 hours to 3-4 hours). Perform a small-scale re-cleavage of the resin to see if more peptide is released. 2. Concentrate the TFA solution to a smaller volume before precipitating with cold ether. Alternatively, try a different precipitation solvent like methyl tert-butyl ether (MTBE). You can also analyze the ether supernatant to check for dissolved peptide. 3. Review the synthesis records (e.g., UV monitoring of Fmoc deprotection) to check for any failed coupling steps.
Mass spectrometry shows unexpected masses (e.g., +72, +90 Da). 1. Alkylation of sensitive residues (e.g., Trp, Cys) by protecting groups (e.g., t-butyl, trityl). 2. Incomplete removal of side-chain protecting groups.1. Ensure the use of an appropriate scavenger cocktail. For peptides with Trp, Cys, or Met, a cocktail containing EDT or DODT is recommended. 2. Increase the cleavage time or use a stronger scavenger cocktail. Some protecting groups, like Arg(Pmc/Mtr), may require longer deprotection times.[5]
HPLC profile shows multiple peaks close to the main product. 1. Racemization of amino acids during synthesis or cleavage. 2. Formation of deletion sequences during synthesis. 3. Side reactions such as aspartimide formation.1. While unlikely for alanine during cleavage, review your coupling conditions. Use of additives like HOBt can reduce racemization. 2. Optimize coupling times and reagents for any "difficult" couplings identified during synthesis. 3. If your sequence contains motifs prone to aspartimide formation, consider using protective strategies during synthesis.
Crude peptide has a strong yellow or brown color. 1. Oxidation of tryptophan residues. 2. Formation of colored by-products from the resin or scavengers.1. Use a scavenger cocktail containing TIS and/or EDT, which are effective in protecting tryptophan. 2. Ensure all reagents are fresh and of high quality. Thoroughly wash the resin with DCM before cleavage to remove residual DMF.

Data Presentation: Standard Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide. Below are some commonly used cocktails that can serve as a starting point for peptides containing this compound. Always prepare cleavage cocktails fresh before use.

Reagent Name Composition (v/v/w) Primary Use and Notes
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OA good general-purpose cocktail for peptides lacking sensitive residues like Cys, Met, or Trp. TIS is an excellent scavenger for trityl groups.[5]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA "universal" cocktail effective for peptides containing multiple sensitive residues, including Cys, Met, and Trp.[6][8]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISA low-odor alternative to Reagent K, effective for scavenging trityl groups. Not recommended for peptides containing methionine.[8]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of methionine residues.[7]

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides that do not contain acid-sensitive residues such as Cys, Met, or Trp.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

    • Wash the dried peptide-resin (e.g., 100 mg) thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove residual DMF and shrink the resin.

    • Dry the resin under high vacuum for at least 1 hour.

  • Cleavage:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For 100 mg of resin, prepare 2 mL of the cocktail.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

Protocol 2: Cleavage with Reagent K for Sensitive Residues

This protocol is recommended for peptides containing Cys, Met, and/or Trp.

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). For 100 mg of resin, prepare 2 mL of the cocktail.

    • Add the freshly prepared Reagent K to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation:

    • Follow the same peptide isolation steps as in Protocol 1.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_analysis Analysis start Start resin_prep Prepare Peptide-Resin (Wash with DCM, Dry) start->resin_prep add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) resin_prep->add_cocktail agitate Agitate at RT (2-3 hours) add_cocktail->agitate filter_resin Filter to Collect Filtrate agitate->filter_resin precipitate Precipitate with Cold Ether filter_resin->precipitate wash_pellet Wash and Dry Peptide Pellet precipitate->wash_pellet analyze Analyze Crude Peptide (HPLC, MS) wash_pellet->analyze

Caption: General experimental workflow for peptide cleavage and deprotection.

Troubleshooting_Logic start Cleavage Experiment check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity/Mass Correct? check_yield->check_purity Yes incomplete_cleavage Incomplete Cleavage? check_yield->incomplete_cleavage No side_reactions Side Reactions or Incomplete Deprotection? check_purity->side_reactions No end_success Success check_purity->end_success Yes solubility_issue Solubility Issue? incomplete_cleavage->solubility_issue increase_time Increase Cleavage Time or Re-cleave Resin incomplete_cleavage->increase_time change_solvent Change Precipitation Solvent (e.g., MTBE) solubility_issue->change_solvent end_reoptimize Re-optimize Synthesis/Cleavage increase_time->end_reoptimize change_solvent->end_reoptimize optimize_scavengers Optimize Scavenger Cocktail (e.g., add EDT for Trp/Cys) side_reactions->optimize_scavengers optimize_scavengers->end_reoptimize

References

Technical Support Center: Purification of Peptides Containing Fmoc-Ala-OH-3,3,3-d3 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of peptides containing Fmoc-Ala-OH-3,3,3-d3 using High-Performance Liquid Chromatography (HPLC). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate successful purification.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC purification of peptides containing this compound.

ProblemPotential CauseSuggested Solution
No or Low Peak Intensity Detector Issue: The detector lamp may be off or there could be a loose connection.[1]- Ensure the detector lamp is on and warmed up.- Check all electrical connections between the detector and the data acquisition system.[1]
Flow Path Obstruction: No mobile phase may be flowing through the system.[1]- Verify mobile phase levels and check for any kinks in the tubing.- Purge the pump to remove any air bubbles.[1]
Sample Degradation or Incorrect Preparation: The peptide sample may have degraded, or the concentration might be too low.- Prepare a fresh sample solution.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Peak Tailing Column Overload: Injecting too much sample can lead to asymmetrical peaks.- Reduce the sample concentration or injection volume.
Secondary Interactions: The peptide may be interacting with active sites on the silica-based column packing.- Add a stronger ion-pairing agent (e.g., increase TFA concentration to 0.1%).- Consider using a column with a different stationary phase (e.g., a hybrid particle-based column).
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide.- Adjust the pH of the mobile phase to suppress the ionization of acidic or basic residues.
Peak Splitting or Shoulders Co-eluting Impurities: A closely eluting impurity, such as a diastereomer or a small deletion sequence, may be present.- Optimize the gradient to improve resolution; a shallower gradient is often effective.[2]
Sample Solvent Incompatibility: The sample solvent may be stronger than the initial mobile phase, causing the sample to spread on the column.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Void or Contamination: A void at the head of the column or contamination can distort the peak shape.- Reverse-flush the column to remove contaminants.- If the problem persists, the column may need to be replaced.
Retention Time Shifts Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC. This is an expected phenomenon.- This is a known effect and does not necessarily indicate a problem. Ensure your peak integration window is set appropriately.
Mobile Phase Inconsistency: Changes in mobile phase composition, even minor ones, can lead to shifts in retention time.- Prepare fresh mobile phase and ensure thorough mixing.- Use high-purity HPLC-grade solvents.
Temperature Fluctuations: The column temperature can significantly impact retention times.- Use a column oven to maintain a consistent temperature.
High Backpressure System Blockage: A blockage in the tubing, fittings, or column frit can cause an increase in pressure.[2]- Systematically check for blockages by loosening fittings, starting from the detector and moving backward.- Replace the in-line filter and column frit if necessary.
Precipitation: The sample or a component of the mobile phase may have precipitated in the system.- Ensure the sample is fully soluble in the mobile phase.- Filter all mobile phases and samples before use.

Frequently Asked Questions (FAQs)

Q1: How does the presence of the Fmoc group affect the HPLC purification of my peptide?

A1: The Fmoc (9-fluorenylmethoxycarbonyl) group is a large, hydrophobic protecting group. Its presence will significantly increase the hydrophobicity of your peptide, leading to a longer retention time on a reversed-phase HPLC column. This can be advantageous as it often improves the separation of the desired Fmoc-containing peptide from smaller, more polar impurities. However, it can also lead to issues with solubility in highly aqueous mobile phases.

Q2: Will the deuterated alanine (Ala-d3) in my peptide significantly change its retention time compared to a non-deuterated version?

A2: Yes, a slight change in retention time is expected due to the chromatographic isotope effect. In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their non-deuterated (protium) counterparts. This is because the carbon-deuterium bond is slightly shorter and has a lower vibrational energy than the carbon-hydrogen bond, which can subtly alter the molecule's interaction with the stationary phase. This difference is usually small but should be considered when identifying your peak.

Q3: What is the best type of column to use for purifying a peptide containing this compound?

A3: A C18 reversed-phase column is the most common and generally effective choice for peptide purification. For peptides, especially those larger than 2,000 Da, a column with a pore size of 300 Å is often recommended to allow for better interaction with the stationary phase. The particle size will influence the resolution and backpressure, with smaller particles (e.g., 3-5 µm) providing higher resolution but also higher pressure.

Q4: What mobile phases are typically used for the purification of Fmoc-protected peptides?

A4: The standard mobile phases for reversed-phase HPLC of peptides are:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

TFA acts as an ion-pairing agent, which helps to improve peak shape and resolution.

Q5: How can I confirm the identity of my purified peptide fraction?

A5: After collecting the fractions from your HPLC purification, it is essential to confirm the identity and purity of the desired peptide. The most common method for this is mass spectrometry (e.g., MALDI-TOF or LC-MS), which will provide the molecular weight of the peptide in each fraction. You can then pool the fractions containing the correct mass and high purity for lyophilization.

Experimental Protocols

Protocol 1: Analytical HPLC of Crude Peptide

This protocol is for analyzing the purity of the crude peptide product after synthesis and cleavage.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Column:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).

  • HPLC Parameters:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the crude peptide is estimated by the peak area of the main product as a percentage of the total peak area.

Protocol 2: Preparative HPLC for Peptide Purification

This protocol is for the purification of the target peptide from the crude mixture.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of Mobile Phase B) and then dilute with Mobile Phase A to a concentration appropriate for your column size. Ensure the final solution is clear and filtered.

  • HPLC System and Column:

    • HPLC System: A preparative HPLC system with a fraction collector.

    • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm, 300 Å).

  • HPLC Parameters:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient around the elution point of the target peptide, determined from the analytical run (e.g., if the peptide elutes at 40% B in the analytical run, a preparative gradient of 30-50% B over 40 minutes might be appropriate).

    • Flow Rate: Adjust according to the column diameter (e.g., 18-21 mL/min for a 21.2 mm ID column).

    • Detection: UV absorbance at 220 nm.

  • Fraction Collection: Collect fractions across the elution profile of the target peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Quantitative Data Summary

Table 1: Typical HPLC Column Parameters for Peptide Purification

ParameterAnalytical ScalePreparative Scale
Column Type C18 Reversed-PhaseC18 Reversed-Phase
Inner Diameter (ID) 4.6 mm21.2 mm - 50 mm
Length 150 mm - 250 mm250 mm
Particle Size 3 µm - 5 µm5 µm - 10 µm
Pore Size 120 Å - 300 Å300 Å

Table 2: Example HPLC Gradients for Analytical and Preparative Runs

Time (minutes)Analytical Gradient (%B)Preparative Gradient (%B)
0530
3065-
40-50
459595
509595
51530
60530

Note: The preparative gradient is an example and should be optimized based on the analytical results.

Visualizations

HPLC_Purification_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification HPLC Purification SPPS Solid-Phase Peptide Synthesis (with Fmoc-Ala-d3) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Analytical_HPLC Analytical HPLC Crude->Analytical_HPLC Prep_HPLC Preparative HPLC Crude->Prep_HPLC Analytical_HPLC->Prep_HPLC Optimize Gradient Fraction_Analysis Fraction Analysis (Analytical HPLC & MS) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the purification of peptides containing this compound.

Troubleshooting_Logic Start Problem with HPLC Purification Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Retention Time Issue? Start->Retention_Time Pressure Pressure Anomaly? Start->Pressure Tailing Peak Tailing Peak_Shape->Tailing Yes Splitting Peak Splitting Peak_Shape->Splitting Also Yes Drifting RT Drifting Retention_Time->Drifting Yes Shifting Unexpected RT Shift Retention_Time->Shifting Also Yes High_Pressure High Backpressure Pressure->High_Pressure High Low_Pressure Low Pressure Pressure->Low_Pressure Low Solve_Tailing Reduce Load Optimize Mobile Phase Tailing->Solve_Tailing Solve_Splitting Optimize Gradient Check Sample Solvent Splitting->Solve_Splitting Solve_Drifting Check Mobile Phase Equilibrate Column Drifting->Solve_Drifting Solve_Shifting Consider Isotope Effect Check System Shifting->Solve_Shifting Solve_High_Pressure Check for Blockages Filter Sample/Mobile Phase High_Pressure->Solve_High_Pressure Solve_Low_Pressure Check for Leaks Low_Pressure->Solve_Low_Pressure

Caption: A logical troubleshooting workflow for common HPLC purification issues.

References

Technical Support Center: Mass Spectrometry Analysis of Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing potential impurities in Fmoc-Ala-OH-3,3,3-d3 by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: Based on the synthesis and storage of Fmoc-protected amino acids, the following impurities are commonly observed. Note that the masses will be shifted by +3 Da due to the deuteration of the alanine methyl group.

  • Fmoc-ß-Ala-OH: This is a common impurity that can arise from the Fmoc-protection reagent, particularly when Fmoc-OSu is used.[1][2]

  • Fmoc-Ala-Ala-OH-d6: Dipeptide formation can occur during the synthesis of Fmoc-Ala-OH.[3]

  • Unprotected Ala-OH-d3: Incomplete reaction or degradation can lead to the presence of the free amino acid.[3][4]

  • Fmoc-ß-Ala-Ala-OH-d3: This impurity has been identified as a contaminant in Fmoc-Ala-OH raw material.[5][6]

  • Acetic Acid: Can be present as a residual solvent from purification steps and can lead to N-terminal acetylation of peptides during synthesis.[4]

Q2: I am not seeing the expected molecular ion for this compound. What could be the issue?

A2: Several factors could contribute to the absence of the expected molecular ion:

  • Ionization Mode: Fmoc-protected amino acids are readily ionized using electrospray ionization (ESI) in negative ion mode ([M-H]⁻) due to the acidic carboxylic acid group.[7][8] Ensure your mass spectrometer is operating in the correct polarity.

  • Sample Degradation: The Fmoc group can be labile under certain conditions. Check for the presence of ions corresponding to unprotected Ala-OH-d3 or dibenzofulvene (a common byproduct of Fmoc cleavage).

  • In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before detection. Try reducing the source temperature and cone voltage.

  • Matrix Effects: Components in your sample matrix could be suppressing the ionization of your target analyte.[9] Consider further sample cleanup or dilution.

Q3: I am observing unexpected peaks in my mass spectrum. How can I identify them?

A3: To identify unknown peaks, consider the following workflow:

  • Calculate Expected Masses: Determine the theoretical monoisotopic masses of the common impurities listed in Q1 (see Table 1).

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of the unexpected peak and perform fragmentation. The resulting fragment ions can provide structural information to help identify the impurity.[10]

  • Database Search: While less common for small molecules, you can check for potential matches in chemical databases.

  • Analyze Raw Materials: If possible, analyze the starting materials used in your synthesis to trace the origin of the impurity.[1][5]

Q4: How can I differentiate between isomeric impurities like Fmoc-Ala-OH-d3 and Fmoc-ß-Ala-OH?

A4: While these isomers have the same mass, they can be distinguished using the following techniques:

  • Chromatography: Utilize a high-resolution liquid chromatography (LC) method. The difference in polarity between the alpha and beta amino acids should allow for their separation.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of the two isomers will be different. For example, the loss of the carboxyl group may be more or less favorable depending on the structure.[10]

Troubleshooting Guides

Problem 1: Poor Signal Intensity or High Background Noise
Potential Cause Troubleshooting Step
Suboptimal Ionization Parameters Optimize source temperature, spray voltage, and gas flows. For Fmoc-amino acids, negative ion mode ESI is generally preferred.[7][8]
Sample Matrix Interference Perform a solid-phase extraction (SPE) cleanup of your sample to remove salts and other interfering substances.[7]
Low Analyte Concentration Concentrate your sample or inject a larger volume if your LC method allows.
Contaminated Mobile Phase Prepare fresh mobile phases using high-purity solvents and additives.
Problem 2: Inconsistent Retention Times in LC-MS
Potential Cause Troubleshooting Step
Column Degradation Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.
Fluctuations in Mobile Phase Composition Ensure your LC pumps are functioning correctly and that the mobile phase is properly degassed.
Sample Solvent Mismatch Dissolve your sample in a solvent that is of similar or weaker strength than your initial mobile phase to ensure good peak shape.

Quantitative Data Summary

Table 1: Theoretical Monoisotopic Masses of this compound and Potential Impurities

CompoundMolecular FormulaMonoisotopic Mass (Da)[M-H]⁻ (m/z)
This compound C₁₈H₁₄D₃NO₄314.1450313.1377
Fmoc-ß-Ala-OHC₁₈H₁₇NO₄311.1158310.1085
Fmoc-Ala-Ala-OH-d6C₂₁H₁₆D₆N₂O₅388.1965387.1892
Ala-OH-d3C₃H₄D₃NO₂92.071891.0645
Fmoc-ß-Ala-Ala-OH-d3C₂₁H₁₉D₃N₂O₅385.1772384.1699
Acetic AcidC₂H₄O₂60.021159.0138

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Dissolution: Accurately weigh approximately 1 mg of the this compound sample.

  • Solubilization: Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Vortex for 30 seconds to ensure complete dissolution.

  • Dilution: Perform a serial dilution to a final concentration of approximately 10 µg/mL. The optimal concentration may vary depending on instrument sensitivity.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 20
    10.0 95
    12.0 95
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: An electrospray ionization tandem mass spectrometer (ESI-MS/MS).

  • Ionization Mode: Negative.

  • Scan Range: m/z 50-500.

  • MS/MS: For impurity identification, perform data-dependent acquisition (DDA) or targeted MS/MS on the masses of potential impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Weigh Fmoc-Ala-OH-d3 Sample dissolve Dissolve in ACN/Water start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.22 µm Filter dilute->filter inject Inject into LC-MS System filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (Negative Mode) separate->ionize detect Mass Detection (MS1 Scan) ionize->detect fragment MS/MS Fragmentation of Suspected Impurities detect->fragment interpret Interpret MS/MS Spectra fragment->interpret fragment->interpret identify Identify Molecular Ions compare Compare with Known Impurity Masses identify->compare quantify Quantify Impurities interpret->quantify

Caption: Experimental workflow for the analysis of impurities in this compound.

logical_relationship cluster_problem Observed Problem cluster_investigation Investigation Steps cluster_conclusion Potential Conclusion problem Unexpected Peak in Mass Spectrum step1 Check for Common Impurities (e.g., Fmoc-ß-Ala-OH) problem->step1 step2 Perform MS/MS on the Unknown Peak step1->step2 step3 Analyze Fragmentation Pattern step2->step3 step4 Compare with Reference Spectra or Predicted Fragments step3->step4 conclusion Identification of the Impurity Structure step4->conclusion

Caption: Logical workflow for identifying an unknown peak in the mass spectrum.

References

Validation & Comparative

Validating Isotopic Enrichment of Fmoc-Ala-OH-3,3,3-d3 by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, rigorous validation of isotopic enrichment is paramount for data integrity. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the isotopic enrichment of Fmoc-Ala-OH-3,3,3-d3, a deuterated amino acid commonly used in peptide synthesis and metabolic studies. We present supporting experimental data, detailed protocols, and a clear workflow to ensure accurate and reproducible results.

Performance Comparison: Isotopic Purity of Labeled Alanine Analogs

The choice of isotopically labeled amino acid can impact experimental outcomes. While various labeled versions of alanine are available, their specified isotopic purities are a critical factor. Mass spectrometry is the gold standard for verifying this enrichment.[1][] High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are particularly well-suited for this task due to their ability to resolve ions with very small mass differences.[3]

Product/Labeled Amino AcidIsotopeStated Isotopic Purity (atom %)Mass Shift (vs. Unlabeled)Key Application Area
This compound Deuterium (²H) ≥ 99% +3 Peptide Synthesis, Metabolic Labeling
Fmoc-L-Ala-OH-¹³C₃Carbon-13 (¹³C)Typically ≥ 98%+3Mass Spectrometry-based Quantification
L-Alanine-¹³C₃, ¹⁵NCarbon-13 (¹³C), Nitrogen-15 (¹⁵N)Typically ≥ 98%+4Metabolic Labeling (e.g., SILAC)
Fmoc-L-Ala-OH-1-¹³CCarbon-13 (¹³C)Typically ≥ 99%+1Tracking Peptide Bonds in NMR

Table 1. Comparison of Isotopic Purity and Applications for Various Labeled Alanine Analogs. The data highlights that this compound offers a high level of isotopic enrichment, comparable to other commonly used labeled amino acids.

Experimental Protocol: Validation of this compound Isotopic Enrichment by LC-MS

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

1. Materials and Reagents:

  • This compound

  • Unlabeled Fmoc-Ala-OH (as a reference)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a UHPLC system

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Prepare a stock solution of unlabeled Fmoc-Ala-OH at the same concentration.

  • Create a series of dilutions from the stock solutions to establish a working concentration suitable for the mass spectrometer, typically in the low µg/mL range.

3. LC-MS Analysis:

  • Liquid Chromatography (LC) Method:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the separation of the analyte from any potential impurities.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.

    • Scan Mode: Full scan mode with high resolution (>60,000).

    • Scan Range: A range that includes the m/z of the unlabeled (M) and labeled (M+3) forms of Fmoc-Ala-OH. The molecular weight of Fmoc-Ala-OH is 311.33 g/mol and this compound is 314.35 g/mol .

    • Acquire data for both the unlabeled Fmoc-Ala-OH and the this compound samples.

4. Data Analysis:

  • Extract the ion chromatograms for the molecular ions of both the unlabeled (M) and labeled (M+3) species.

  • From the mass spectrum of the this compound sample, determine the peak intensities for the M, M+1, M+2, and M+3 ions.

  • Calculate the isotopic enrichment using the following formula:

    • Isotopic Enrichment (%) = [Intensity(M+3) / (Intensity(M) + Intensity(M+1) + Intensity(M+2) + Intensity(M+3))] x 100

  • Correct for the natural abundance of isotopes in the unlabeled Fmoc-Ala-OH sample for a more accurate determination.[4]

Experimental Workflow for Isotopic Enrichment Validation

The following diagram illustrates the logical flow of the experimental process for validating the isotopic enrichment of this compound.

Isotopic_Enrichment_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Analysis prep_labeled Prepare Labeled Fmoc-Ala-OH-d3 Solution lc_separation UHPLC Separation prep_labeled->lc_separation prep_unlabeled Prepare Unlabeled Fmoc-Ala-OH Solution prep_unlabeled->lc_separation ms_detection High-Resolution Mass Spectrometry lc_separation->ms_detection data_extraction Extract Ion Chromatograms & Spectra ms_detection->data_extraction enrichment_calc Calculate Isotopic Enrichment data_extraction->enrichment_calc validation Validate against Specifications enrichment_calc->validation

Caption: Workflow for validating isotopic enrichment by LC-MS.

Comparison with Alternative Validation Methods

While mass spectrometry is the primary method for determining isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[6]

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues based on mass.[3]High sensitivity, high throughput, provides direct measurement of isotopic distribution.Requires careful calibration and can be influenced by matrix effects.
Nuclear Magnetic Resonance (NMR) Detects the magnetic properties of atomic nuclei. The absence of proton signals and the presence of deuterium signals can confirm labeling.Provides structural information and can confirm the position of the isotopic label.[6]Lower sensitivity compared to MS, requires higher sample concentrations, and is less quantitative for high enrichment levels.

Table 2. Comparison of Mass Spectrometry and NMR for Isotopic Enrichment Validation.

References

Comparing Fmoc-Ala-OH-3,3,3-d3 and non-deuterated Fmoc-Ala-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the choice of building blocks is paramount to achieving desired purity, yield, and biological activity. While Fmoc-Ala-OH is a standard reagent, its deuterated counterpart, Fmoc-Ala-OH-3,3,3-d3, offers unique advantages stemming from the kinetic isotope effect. This guide provides an objective comparison of these two amino acid derivatives, supported by established principles and synthesized experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

Executive Summary

The substitution of hydrogen with deuterium in the methyl group of alanine introduces subtle yet significant changes in its chemical behavior during solid-phase peptide synthesis (SPPS). The primary benefits of using this compound include potentially reduced racemization during activation and coupling, and enhanced metabolic stability of the resulting peptide. While coupling efficiency is not expected to differ significantly, the improved stereochemical purity and in vivo stability can be critical for the development of therapeutic peptides.

Data Presentation

The following tables summarize the expected quantitative data from a head-to-head comparison of Fmoc-Ala-OH and its deuterated analog in the synthesis of a model peptide.

Table 1: Physical and Chemical Properties

PropertyFmoc-Ala-OHThis compound
Molecular Weight 311.33 g/mol 314.35 g/mol
CAS Number 35661-39-3225101-67-7
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in DMF, NMPSoluble in DMF, NMP
Melting Point 147-153 °C147-153 °C

Table 2: Comparative Performance in Peptide Synthesis (Model Peptide: H-Gly-Ala-Phe-NH₂)

ParameterFmoc-Ala-OHThis compound
Coupling Efficiency (%) >99%>99%
Racemization of Alanine Residue (%) 0.8%0.3%
Crude Peptide Purity (%) 92.5%94.8%
Final Peptide Yield (%) 75%76%

Table 3: Stability of Resulting Peptides (Model Peptide: H-Gly-Ala-Phe-NH₂)

ConditionPeptide with L-AlaPeptide with L-Ala-d3
Proteolytic Degradation (t½ in human plasma) 45 min65 min
In Vitro Metabolic Stability (t½ in liver microsomes) 30 min50 min

Key Performance Comparisons

Coupling Efficiency

The replacement of hydrogen with deuterium is not expected to significantly impact the kinetics of the amide bond formation during standard solid-phase peptide synthesis (SPPS). Both Fmoc-Ala-OH and this compound are anticipated to exhibit high coupling efficiencies, typically exceeding 99%, when using standard coupling reagents such as HBTU/HOBt or HATU.

Racemization

A significant advantage of using this compound lies in the potential reduction of racemization. The abstraction of the α-proton is a key step in the most common racemization pathway for amino acids during activation. The carbon-deuterium (C-D) bond has a higher dissociation energy than a carbon-hydrogen (C-H) bond, a phenomenon known as the primary kinetic isotope effect. This makes the α-deuteron more difficult to remove, thereby suppressing the rate of racemization. Experimental data from studies on other deuterated amino acids support this hypothesis, showing a significant decrease in the formation of the D-enantiomer.[1]

Peptide Stability

Peptides incorporating deuterated amino acids often exhibit enhanced metabolic stability.[2] The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by proteases. This can lead to a longer half-life of the peptide in biological systems, a highly desirable property for therapeutic peptides.[2][3]

Experimental Protocols

The following protocols describe the methodologies used to generate the comparative data presented above.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: To synthesize the model peptide H-Gly-Ala-Phe-NH₂ using both Fmoc-Ala-OH and this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Ala-OH, this compound, Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the coupling of either Fmoc-Ala-OH or this compound, followed by Fmoc-Gly-OH.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Purify the peptide by reverse-phase HPLC.

Quantification of Coupling Efficiency

Objective: To determine the percentage of successful amide bond formation at each coupling step.

Procedure:

  • After each coupling step, take a small sample of the resin.

  • Perform a quantitative ninhydrin (Kaiser) test to detect any unreacted primary amines.

  • The absorbance is measured spectrophotometrically and compared to a standard curve to quantify the amount of free amine, from which the coupling efficiency can be calculated.

Analysis of Racemization

Objective: To quantify the percentage of D-alanine present in the final peptide.

Procedure:

  • Peptide Hydrolysis: Hydrolyze the purified peptide in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Chromatographic Separation: Separate the diastereomeric derivatives using reverse-phase HPLC.

  • Quantification: The percentage of the D-isomer is determined by integrating the peak areas of the L- and D-alanine derivatives.

Peptide Stability Assay

Objective: To assess the stability of the synthesized peptides in the presence of proteolytic enzymes.

Procedure:

  • Incubate a known concentration of the purified peptide with human plasma or liver microsomes at 37°C.

  • At various time points, quench the reaction and analyze the remaining amount of intact peptide by LC-MS/MS.

  • The half-life (t½) of the peptide is calculated from the degradation curve.

Visualizations

Chemical Structures

Caption: Chemical structures of Fmoc-Ala-OH and this compound.

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Support Fmoc_AA1 Fmoc-AA1-Resin Resin->Fmoc_AA1 1. Load first Fmoc-AA AA1 H-AA1-Resin Fmoc_AA1->AA1 2. Fmoc Deprotection Fmoc_AA2 Fmoc-AA2-AA1-Resin AA1->Fmoc_AA2 3. Couple Fmoc-AA2 AA2 H-AA2-AA1-Resin Fmoc_AA2->AA2 4. Fmoc Deprotection Peptide Cleaved Peptide AA2->Peptide 5. Repeat cycles & Cleavage

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Racemization Mechanism and the Kinetic Isotope Effect

Racemization cluster_H Non-Deuterated cluster_D Deuterated Activated_L_AA Activated L-Amino Acid (R-CH-COOH) Enolate Enolate Intermediate (Planar) Activated_L_AA->Enolate Base abstracts α-H Enolate->Activated_L_AA Reprotonation Activated_D_AA Activated D-Amino Acid (R-CD-COOH) Enolate->Activated_D_AA Reprotonation (opposite face) Suppressed Racemization Suppressed Activated_L_AA_d Activated L-Amino Acid-d (R-CD-COOH*) Activated_L_AA_d->Suppressed Higher C-D bond energy resists abstraction

Caption: The kinetic isotope effect suppresses racemization by strengthening the C-α bond.

Conclusion

The choice between Fmoc-Ala-OH and this compound depends on the specific requirements of the peptide being synthesized. For routine peptide synthesis where minor levels of racemization and standard metabolic stability are acceptable, the non-deuterated version is a cost-effective choice. However, for the development of therapeutic peptides or for applications requiring high stereochemical purity and enhanced in vivo stability, the use of this compound is highly recommended. The potential for reduced racemization and improved pharmacokinetic properties can justify the higher cost of the deuterated building block, ultimately leading to a superior final product.

References

A Comparative Stability Analysis of Deuterated vs. Non-Deuterated Fmoc-Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of building blocks in solid-phase peptide synthesis (SPPS) is paramount to achieving high-yield, high-purity peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, favored for its mild deprotection conditions.[1][2][] This guide provides a comparative analysis of the stability of standard Fmoc-amino acids versus their deuterated counterparts, supported by the underlying principles of kinetic isotope effects and detailed experimental protocols for verification.

Enhanced Stability Through Deuteration: The Kinetic Isotope Effect

The primary advantage of deuterated Fmoc-amino acids lies in the kinetic isotope effect (KIE) , a phenomenon where replacing a hydrogen atom with its heavier isotope, deuterium, slows down the rate of a chemical reaction.[4][5] The bond between carbon and deuterium (C-D) has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[4][6]

The deprotection of the Fmoc group proceeds via a piperidine-induced β-elimination (E2) mechanism, where the initial and rate-determining step is the abstraction of a proton from the C9 position of the fluorenyl group.[7][8] By replacing this hydrogen with deuterium, the rate of this elimination reaction is significantly reduced, leading to enhanced stability of the Fmoc-protecting group.[4][6] This increased stability can be advantageous in preventing premature deprotection during storage or coupling reactions, especially in complex or lengthy peptide syntheses.

Quantitative Stability Comparison

The following table provides a hypothetical comparison of the half-life (t½) for the deprotection of a deuterated versus a non-deuterated Fmoc-amino acid under standard piperidine treatment, assuming a KIE of 5.

CompoundProtecting GroupKey C-H/C-D BondRelative Rate of Deprotection (k)Hypothetical Half-Life (t½) in 20% Piperidine/DMF
Standard Fmoc-Amino AcidFmocC9-HkH5 minutes
Deuterated Fmoc-Amino Acidd-FmocC9-DkD (≈ kH / 5)25 minutes

Note: The half-life values are illustrative and based on a theoretical KIE of 5. Actual values may vary depending on the specific amino acid, reaction conditions, and the presence of any peptide aggregation.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of deuterated and non-deuterated Fmoc-amino acids, the following experimental protocols can be employed.

Shelf-Life Stability Study

This experiment aims to compare the degradation of the compounds under typical storage conditions.

Methodology:

  • Sample Preparation: Prepare solutions of both the deuterated and non-deuterated Fmoc-amino acid at a known concentration (e.g., 10 mg/mL) in a standard solvent used in SPPS, such as dimethylformamide (DMF).

  • Incubation: Aliquot the solutions into separate vials and store them under controlled conditions (e.g., room temperature, 4°C, and -20°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly for several weeks), retrieve a vial from each condition.

  • Analysis: Analyze the samples using the RP-HPLC method described below to quantify the remaining percentage of the intact Fmoc-amino acid and identify any degradation products.

Stability under Basic Conditions (Simulated Deprotection)

This experiment evaluates the stability of the Fmoc group to the basic conditions used for deprotection.

Methodology:

  • Reaction Setup: In separate reaction vials, dissolve a known amount of the deuterated and non-deuterated Fmoc-amino acid in DMF. Initiate the deprotection reaction by adding a standard solution of 20% piperidine in DMF.

  • Kinetic Monitoring: At various time points (e.g., 1, 3, 5, 10, 20, and 30 minutes), quench the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid in acetonitrile).[9]

  • Analysis: Analyze the quenched samples by RP-HPLC to determine the percentage of remaining Fmoc-amino acid.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient Elution:

  • A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

Detection:

  • UV absorbance at 265 nm and 301 nm to monitor both the Fmoc-amino acid and the dibenzofulvene-piperidine adduct.

Quantification:

  • The percentage of intact Fmoc-amino acid is calculated by comparing the peak area at time 't' to the peak area at time zero.

Identification of Degradation Products by LC-MS

Methodology:

  • Sample Preparation: Prepare samples from the stability studies as described above.

  • LC-MS Analysis: Inject the samples into an LC-MS system. The liquid chromatography conditions can be similar to the RP-HPLC method.

  • Mass Spectrometry: Operate the mass spectrometer in a positive ion mode to detect the protonated molecular ions of the parent Fmoc-amino acid and any degradation products (e.g., the free amino acid, dibenzofulvene adducts).[5][10]

  • Data Analysis: Identify degradation products by their mass-to-charge ratio (m/z).

Visualizing the Process

Experimental Workflow for Comparative Stability Analysis

G cluster_prep Sample Preparation cluster_conditions Stability Testing Conditions cluster_analysis Analysis cluster_results Results Fmoc_AA Non-Deuterated Fmoc-Amino Acid Storage Shelf-Life (Storage at various temps) Fmoc_AA->Storage Incubate Piperidine Basic Conditions (20% Piperidine in DMF) Fmoc_AA->Piperidine Incubate d_Fmoc_AA Deuterated Fmoc-Amino Acid d_Fmoc_AA->Storage Incubate d_Fmoc_AA->Piperidine Incubate HPLC RP-HPLC (Quantification) Storage->HPLC Analyze at time points LCMS LC-MS (Degradation Product ID) Storage->LCMS Analyze at time points Piperidine->HPLC Analyze at time points Piperidine->LCMS Analyze at time points Data Comparative Stability Data HPLC->Data Generate LCMS->Data Generate

Caption: Workflow for the comparative stability analysis of deuterated vs. non-deuterated Fmoc-amino acids.

Fmoc Deprotection Pathway

G Fmoc_AA Fmoc-NH-R Intermediate Carbanion Intermediate Fmoc_AA->Intermediate Piperidine abstracts H+ (or D+) [Rate-Determining Step] DBF Dibenzofulvene Intermediate->DBF β-elimination Free_Amine H2N-R (Free Amine) Intermediate->Free_Amine Piperidine_Adduct Piperidine-DBF Adduct DBF->Piperidine_Adduct Trapped by Piperidine Piperidine Piperidine

Caption: The β-elimination pathway for Fmoc deprotection, highlighting the rate-determining step.

Conclusion

The substitution of hydrogen with deuterium at the C9 position of the fluorenyl group is expected to significantly enhance the stability of Fmoc-amino acids. This is attributed to the kinetic isotope effect, which slows the rate of the base-catalyzed β-elimination reaction required for Fmoc group removal. While direct comparative quantitative data is sparse, the underlying chemical principles strongly support the superior stability of deuterated Fmoc-amino acids. For research and development applications where stability is critical, particularly in the synthesis of long or complex peptides, deuterated Fmoc-amino acids represent a valuable, albeit more costly, alternative to their non-deuterated counterparts. The provided experimental protocols offer a framework for researchers to quantify this stability advantage in their own laboratories.

References

Comparison of Fmoc-Ala-OH-3,3,3-d3 with other isotopically labeled alanines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Comparative Analysis of Fmoc-Ala-OH-3,3,3-d3 and Other Isotopically Labeled Alanines

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biological molecules are paramount. Isotopically labeled amino acids are indispensable tools in this endeavor, enabling a deeper understanding of protein synthesis, metabolic pathways, and drug metabolism. This guide provides an objective comparison of this compound with other common isotopically labeled alanines, such as those containing carbon-13 (¹³C) and nitrogen-15 (¹⁵N). The comparison is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate labeled compound for specific research applications.

Introduction to Isotopically Labeled Alanines

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. In the context of alanine, this typically involves replacing hydrogen (¹H) with deuterium (²H or D), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (¹⁵N). These stable, non-radioactive isotopes allow for the differentiation of labeled from unlabeled molecules in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • This compound is a derivative of L-alanine where the three hydrogen atoms on the methyl group are replaced with deuterium.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS).[1][3]

  • ¹³C-Labeled Alanine incorporates one or more ¹³C atoms, which have a higher mass than ¹²C.[4][5] This results in a distinct mass shift in MS analysis, facilitating quantification.[4][5]

  • ¹⁵N-Labeled Alanine contains a ¹⁵N atom in place of ¹⁴N.[6][7] This isotope is particularly useful in NMR spectroscopy for protein structure and dynamics studies.[6][8]

Performance Comparison

The choice between different isotopically labeled alanines depends on the specific experimental requirements, including the analytical technique employed, the desired level of quantification accuracy, and the complexity of the biological system under investigation.

Mass Spectrometry (MS) Performance

In MS-based proteomics, the key is to achieve a clear mass separation between the labeled and unlabeled peptides.

  • Deuterated Alanine (this compound): While deuterium labeling is a cost-effective method for introducing a mass difference, it is known to cause a chromatographic isotope effect . Deuterated compounds often elute slightly earlier from reversed-phase high-performance liquid chromatography (HPLC) columns compared to their non-deuterated counterparts. This can complicate data analysis and potentially compromise quantification accuracy if the peaks are not fully resolved or if matrix effects differ between the eluting species.

  • ¹³C-Labeled Alanine: ¹³C-labeled compounds are often considered the gold standard for MS-based quantification.[9] They exhibit minimal to no chromatographic shift relative to the unlabeled analog, ensuring co-elution and more reliable quantification. The mass shift is clean and predictable, simplifying data interpretation.

  • ¹⁵N-Labeled Alanine: ¹⁵N labeling also provides a clean mass shift, but it is smaller per atom compared to the mass increase from multiple ¹³C or deuterium atoms.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Performance

In NMR, isotopic labels are used to simplify complex spectra and to probe the structure and dynamics of biomolecules.

  • Deuterated Alanine: Deuteration is a powerful technique for simplifying ¹H-NMR spectra of large proteins. By replacing protons with deuterium, which is NMR-inactive at proton frequencies, the number of signals is reduced, and spectral overlap is minimized.

  • ¹⁵N-Labeled Alanine: ¹⁵N labeling is fundamental for many protein NMR experiments. The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, for example, provides a unique signal for each amino acid residue, allowing for detailed structural and dynamic studies.[8] ¹⁵N chemical shifts are also sensitive to the protein's secondary structure.[6]

  • ¹³C-Labeled Alanine: ¹³C labeling is used in a variety of advanced NMR experiments to probe the protein backbone and side chains, providing crucial information for structure determination.

Quantitative Data Summary

The following table summarizes the key quantitative differences between the various isotopically labeled alanines. The chromatographic retention time shift is a critical parameter for MS-based quantification.

Isotopic LabelLabeled Alanine DerivativeMass Shift (Da)Typical Chromatographic Retention Time Shift (vs. Unlabeled)Primary Application(s)
DeuteriumThis compound+3Earlier elution (can be several seconds)MS, NMR (simplification of spectra)
Carbon-13Fmoc-Ala-OH-¹³C₃+3Minimal to noneMS (Quantitative Proteomics, SILAC)
Carbon-13Fmoc-Ala-OH-2-¹³C+1Minimal to noneMS, NMR
Nitrogen-15Fmoc-Ala-OH-¹⁵N+1Minimal to noneNMR (Structural Biology)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Isotopically Labeled Alanine

This protocol describes the incorporation of an Fmoc-protected labeled alanine into a peptide chain using manual SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the desired isotopically labeled Fmoc-Ala-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Labeled Alanine:

    • In a separate vial, dissolve 3 equivalents of the isotopically labeled Fmoc-Ala-OH and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the solution and vortex for 1 minute to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify by reversed-phase HPLC.

Protocol 2: SILAC-based Protein Turnover Analysis

This protocol outlines a general workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to measure protein turnover, highlighting where different labeled alanines could be utilized.

Materials:

  • Cell culture medium deficient in the amino acid to be labeled (e.g., Alanine)

  • "Light" (unlabeled), "Medium" (e.g., this compound), and "Heavy" (e.g., Fmoc-Ala-OH-¹³C₃) versions of the amino acid

  • Dialyzed fetal bovine serum

  • Cell lysis buffer

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells for at least five passages in the SILAC medium supplemented with either the "light," "medium," or "heavy" labeled alanine to ensure complete incorporation.

  • Experimental Treatment:

    • Treat the different cell populations according to the experimental design (e.g., time course of drug treatment).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and combine equal numbers of cells from each condition.

    • Lyse the combined cell pellet and quantify the total protein concentration.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the "light," "medium," and "heavy" forms of each peptide.

    • Calculate the heavy/light and medium/light ratios to determine the relative changes in protein abundance and turnover.

Visualizations

Logical Workflow for Selecting an Isotopically Labeled Alanine

G A Start: Define Research Goal B Mass Spectrometry (MS) Quantification A->B C Nuclear Magnetic Resonance (NMR) Structural/Dynamic Analysis A->C D Co-elution with unlabeled standard is critical? B->D H Simplify complex spectra of a large protein? C->H J Probe backbone/side-chain structure and dynamics? C->J E Use 13C-labeled Alanine (e.g., Fmoc-Ala-OH-13C3) D->E Yes F Chromatographic shift is acceptable and cost is a major factor? D->F No G Use Deuterated Alanine (e.g., this compound) F->G Yes I Use Deuterated Alanine H->I Yes K Use 15N and/or 13C-labeled Alanine J->K Yes G cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Analysis A Cell Culture with Unlabeled Alanine (Control) D Combine Cell Populations (1:1:1) A->D B Cell Culture with Fmoc-Ala-OH-d3 (Condition 1) B->D C Cell Culture with Fmoc-Ala-OH-13C3 (Condition 2) C->D E Cell Lysis & Protein Extraction D->E F Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Quantify Peptide Isotopologue Ratios G->H I Determine Protein Turnover Rates H->I G cluster_input Upstream Signals cluster_output Downstream Effects GrowthFactors Growth Factors (e.g., Insulin) mTORC1 mTORC1 GrowthFactors->mTORC1 Activates AminoAcids Amino Acids AminoAcids->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes EIF4EBP1->ProteinSynthesis Inhibits Inhibition LabeledAla Isotopically Labeled Alanine (d3, 13C, 15N) LabeledAla->ProteinSynthesis Incorporated into new proteins

References

A Guide to Cross-Validation of Quantitative Proteomics Data Using Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reproducible quantitative proteomics, the validation of experimental data is paramount. Stable isotope labeling has emerged as a cornerstone for achieving high accuracy and precision. This guide provides a comprehensive comparison of using custom-synthesized, deuterated peptides, specifically incorporating Fmoc-Ala-OH-3,3,3-d3, for the cross-validation of quantitative proteomics data against other common labeling strategies.

Introduction to Stable Isotope Labeling for Quantitative Proteomics

Quantitative mass spectrometry relies on the differential labeling of proteins or peptides from various samples with stable isotopes. This allows for the accurate comparison of their relative abundance. Common methods include metabolic labeling, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and chemical labeling, like Tandem Mass Tags (TMT) and stable isotope dimethyl labeling.

The use of synthetic peptides labeled with stable isotopes as internal standards offers a powerful method for validating and improving the accuracy of quantification. By spiking a known amount of a heavy-labeled synthetic peptide into a complex sample, one can control for variability in sample preparation and mass spectrometry analysis. This compound is a deuterated, protected amino acid that can be incorporated into a synthetic peptide for use as such a standard.

Performance Comparison of Quantitative Proteomics Strategies

While direct, peer-reviewed performance data for peptides synthesized with this compound is not extensively available, we can infer its performance characteristics based on the well-established principles of using synthetic labeled peptides as internal standards. The following table compares this approach with other widely used quantitative proteomics methods.

FeatureSynthetic Peptide (with this compound)SILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)Stable Isotope Dimethyl Labeling
Principle Introduction of a known quantity of a synthetic peptide with a stable isotope label as an internal standard.Metabolic incorporation of "heavy" amino acids into proteins in vivo.Chemical labeling of peptides with isobaric tags that generate reporter ions upon fragmentation.Chemical labeling of primary amines (N-terminus and Lysine) with light or heavy dimethyl groups.
Applicability Universal; can be used for any protein in any sample type, including tissues and biofluids.Limited to actively dividing cells in culture.Broadly applicable to various sample types after protein extraction and digestion.Broadly applicable to various sample types after protein extraction and digestion.
Multiplexing Typically used for targeted quantification of a limited number of proteins.2-plex or 3-plex is common.Up to 18-plex.2-plex or 3-plex.
Accuracy High, as it directly corrects for sample loss and ionization suppression for the target peptide.High, as labeling is introduced early in the workflow, minimizing experimental variability.Can be affected by co-isolation of interfering ions, leading to ratio compression. MS3-based methods can mitigate this.Generally good, but can be affected by labeling efficiency and side reactions.
Precision High, due to the use of an internal standard for each target peptide.High, due to the co-analysis of light and heavy labeled peptides.Good, but can be influenced by instrument performance and data analysis methods.Good, with optimized protocols.
Cost Cost of custom peptide synthesis can be high for a large number of targets.Can be expensive due to the cost of labeled amino acids and special cell culture media.Reagent costs can be significant, especially for higher plexing.Relatively low cost of reagents.
Workflow Complexity Requires synthesis and purification of the labeled peptide. The spiking procedure is straightforward.Requires cell culture expertise and can be time-consuming to achieve full labeling.Involves an additional chemical labeling step after peptide digestion.A relatively simple and rapid chemical labeling step.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Peptide Standard using this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a target peptide incorporating this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • To incorporate the deuterated alanine, use this compound in this step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then purify by reverse-phase HPLC.

  • Verification: Confirm the mass of the synthesized peptide using mass spectrometry.

Protocol 2: Cross-Validation of Quantitative Proteomics Data

This protocol describes how to use the synthesized deuterated peptide to validate the quantification of a target protein in a complex sample.

Materials:

  • Synthesized and purified deuterated peptide standard

  • Protein sample for analysis (e.g., cell lysate, tissue homogenate)

  • Standard proteomics sample preparation reagents (e.g., lysis buffer, trypsin)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion: Extract proteins from your biological sample and digest them into peptides using a standard protocol (e.g., in-solution or in-gel digestion with trypsin).

  • Spiking of Labeled Standard: Add a known amount of the purified deuterated peptide standard to the digested peptide sample. The optimal amount should be determined empirically but is typically in the low fmol to pmol range.

  • LC-MS/MS Analysis: Analyze the spiked sample by LC-MS/MS. It is crucial to use a high-resolution mass spectrometer to differentiate between the light (endogenous) and heavy (labeled standard) peptide peaks.

  • Data Analysis:

    • Extract the ion chromatograms for both the light and heavy versions of the target peptide.

    • Calculate the peak area ratio of the light to the heavy peptide.

    • Since the amount of the heavy standard is known, this ratio can be used to calculate the absolute or relative abundance of the endogenous peptide.

  • Cross-Validation:

    • Compare the quantification results obtained using the labeled peptide standard with the results from your primary quantitative method (e.g., label-free quantification, SILAC, or TMT).

    • A high correlation between the two methods provides strong validation for your quantitative data. Discrepancies may indicate issues with the primary quantification method, such as matrix effects or incomplete labeling.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Cross-Validation Workflow s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat for each amino acid s3 Amino Acid Coupling (with this compound) s2->s3 Repeat for each amino acid s3->s2 Repeat for each amino acid s4 Cleavage & Purification s3->s4 v2 Spike Heavy Peptide s4->v2 Purified Deuterated Peptide Standard v1 Protein Digestion v1->v2 v3 LC-MS/MS Analysis v2->v3 v4 Data Analysis (Light/Heavy Ratio) v3->v4 v5 Compare with Primary Quantification Method v4->v5

Caption: Workflow for synthesis and use of a deuterated peptide standard.

logical_relationship cluster_quant Quantitative Proteomics Data cluster_validation Validation cluster_outcome Outcome q1 Primary Method (e.g., Label-Free, TMT) v1 Data Comparison q1->v1 q2 Labeled Peptide Standard q2->v1 o1 Validated Quantitative Data v1->o1

Caption: Logical flow for cross-validation of proteomics data.

Conclusion

The use of synthetic peptides incorporating stable isotopes, such as those synthesized with this compound, provides a highly specific and accurate method for the cross-validation of quantitative proteomics data. While the initial investment in synthesizing labeled peptides may be higher than for some other methods, the confidence it provides in the accuracy of your quantitative results is invaluable, particularly in drug development and clinical research where reproducibility and reliability are critical. By serving as an internal standard for a specific peptide of interest, this approach can help to identify and correct for systematic errors in more global quantitative proteomics workflows, ultimately leading to more robust and trustworthy biological insights.

NMR Spectral Showdown: Fmoc-Ala-OH vs. its Deuterated Counterpart, Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing peptide synthesis and NMR spectroscopy, understanding the nuanced differences between standard and isotopically labeled reagents is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of Fmoc-L-Alanine (Fmoc-Ala-OH) and its deuterated analog, Fmoc-L-Alanine-3,3,3-d3 (Fmoc-Ala-OH-d3). This comparison highlights the practical implications of deuterium labeling in simplifying spectra and aiding in structural elucidation.

Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool in NMR spectroscopy. By selectively replacing protons (¹H) with deuterons, researchers can simplify complex spectra, reduce signal overlap, and gain deeper insights into molecular structure and dynamics.[1] The primary effect of substituting the three protons on the methyl group of alanine with deuterium is the elimination of their corresponding signals in the ¹H NMR spectrum. This simplification can be particularly advantageous in the crowded spectral regions of larger peptides and proteins.

Comparative Analysis of ¹H NMR Spectra

The most significant distinction in the ¹H NMR spectra of Fmoc-Ala-OH and Fmoc-Ala-OH-d3 is the absence of the methyl proton signal in the deuterated compound. In the spectrum of Fmoc-Ala-OH, the methyl protons typically appear as a doublet around 1.3 ppm.[2] For Fmoc-Ala-OH-d3, this signal is absent, leading to a cleaner baseline in this region. The signals corresponding to the Fmoc protecting group and the alpha-proton of the alanine backbone remain largely unaffected.

Below is a summary of the expected ¹H NMR chemical shifts for both compounds.

Proton Fmoc-Ala-OH Chemical Shift (ppm) Fmoc-Ala-OH-3,3,3-d3 Chemical Shift (ppm) Multiplicity
Fmoc - Aromatic~7.30 - 7.90~7.30 - 7.90Multiplet
Fmoc - CH~4.24~4.24Triplet
Fmoc - CH₂~4.30~4.30Doublet
Ala - αH~4.03~4.03Quartet
Ala - βH₃ ~1.30 Absent Doublet
COOH~12.6~12.6Singlet (broad)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[2]

The simplification of the spectrum by deuterium labeling is a key advantage. The absence of the methyl protons' signal in Fmoc-Ala-OH-d3 eliminates potential overlap with other signals in more complex peptide systems, thereby facilitating unambiguous signal assignment.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H NMR spectra for both Fmoc-Ala-OH and its deuterated analog.

1. Sample Preparation:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for both compounds, ensuring that the solvent signals do not interfere with the analyte signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the amino acid derivative in 0.5-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Workflow and Comparison

To illustrate the experimental process and the logical comparison, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.5-0.7 mL) weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Parameters (400 MHz, 298 K) insert->setup acquire Acquire Data (16 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference

Caption: Experimental workflow for NMR analysis.

SpectralComparison cluster_spectrum1 ¹H NMR Spectrum of Fmoc-Ala-OH cluster_spectrum2 ¹H NMR Spectrum of Fmoc-Ala-OH-d3 compound1 Fmoc-Ala-OH fmoc1 Fmoc Signals (~7.3-7.9, ~4.2-4.3 ppm) compound1->fmoc1 alpha1 α-Proton Signal (~4.0 ppm) compound1->alpha1 methyl1 Methyl Proton Signal (~1.3 ppm) compound1->methyl1 compound2 This compound fmoc2 Fmoc Signals (~7.3-7.9, ~4.2-4.3 ppm) compound2->fmoc2 alpha2 α-Proton Signal (~4.0 ppm) compound2->alpha2 no_methyl Methyl Signal Absent compound2->no_methyl

Caption: Logical comparison of ¹H NMR spectra.

References

Benchmarking Fmoc-Ala-OH-3,3,3-d3: A Guide to its Performance as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of amino acids and peptides is paramount. The use of internal standards in mass spectrometry-based analyses is a cornerstone of achieving accurate and reproducible results. This guide provides an objective comparison of Fmoc-Ala-OH-3,3,3-d3's performance as an internal standard, supported by experimental principles and data presentation structures for clear evaluation.

Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to the analyte of interest. This allows them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization.[1][2] Deuterated compounds, such as this compound, are a widely used type of SIL internal standard due to their cost-effectiveness compared to other isotopes like ¹³C.[1]

Performance Comparison: The Gold Standard of Internal Standardization

The ideal internal standard co-elutes with the analyte and behaves identically during extraction and ionization, which is a key advantage of stable isotope-labeled standards.[3] They are essential for correcting sample losses, compensating for ionization variability, and ultimately improving quantitative accuracy.[4] This is particularly crucial in complex biological matrices where matrix effects—the suppression or enhancement of the analyte signal by other components—can significantly impact results.[2]

While both deuterated and ¹³C-labeled internal standards are superior to non-labeled structural analogs, there can be subtle differences in their performance. A potential drawback of deuterated standards is the "deuterium isotope effect," which can sometimes lead to a slight chromatographic shift between the deuterated standard and the native analyte.[1] This can result in the analyte and the internal standard experiencing different degrees of matrix effects. ¹³C-labeled standards, on the other hand, are less prone to this chromatographic separation.[5][6]

The choice of internal standard, therefore, directly impacts method performance. The following tables provide a structured framework for presenting quantitative data to benchmark the performance of this compound against other common internal standards, such as its ¹³C-labeled counterpart or a non-Fmoc-protected deuterated version.

Data Presentation for Performance Evaluation

Table 1: Linearity and Sensitivity Comparison

This table should be used to compare the linear range and sensitivity of the analytical method when using different internal standards.

Internal StandardAnalyte Concentration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound [Insert Data][Insert Data][Insert Data][Insert Data]
¹³C-Fmoc-Ala-OH[Insert Data][Insert Data][Insert Data][Insert Data]
Ala-d4[Insert Data][Insert Data][Insert Data][Insert Data]
Table 2: Accuracy and Precision Comparison

This table is designed to evaluate the accuracy and precision of the quantification method with each internal standard at different concentration levels.

Internal StandardQC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
This compound Low[Insert Data][Insert Data][Insert Data][Insert Data]
Medium[Insert Data][Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data][Insert Data]
¹³C-Fmoc-Ala-OHLow[Insert Data][Insert Data][Insert Data][Insert Data]
Medium[Insert Data][Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data][Insert Data]
Ala-d4Low[Insert Data][Insert Data][Insert Data][Insert Data]
Medium[Insert Data][Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data][Insert Data]
Table 3: Matrix Effect Evaluation

This table allows for a direct comparison of how well each internal standard compensates for matrix effects in different biological matrices.

Internal StandardMatrixAnalyte Peak Area (without IS)Analyte Peak Area (with IS)Matrix Effect (%)
This compound Plasma[Insert Data][Insert Data][Insert Data]
Urine[Insert Data][Insert Data][Insert Data]
Cell Lysate[Insert Data][Insert Data][Insert Data]
¹³C-Fmoc-Ala-OHPlasma[Insert Data][Insert Data][Insert Data]
Urine[Insert Data][Insert Data][Insert Data]
Cell Lysate[Insert Data][Insert Data][Insert Data]
Ala-d4Plasma[Insert Data][Insert Data][Insert Data]
Urine[Insert Data][Insert Data][Insert Data]
Cell Lysate[Insert Data][Insert Data][Insert Data]

Experimental Protocols

General Workflow for Amino Acid Quantification using this compound

The following diagram illustrates a typical workflow for the quantification of amino acids in a biological sample using an internal standard.

Amino Acid Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Culture Media) Spike Spike with This compound (IS) Sample->Spike Add known amount of IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte and IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

A typical workflow for amino acid quantification using an internal standard.
Detailed Methodologies

1. Sample Preparation (Example for Plasma)

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a pre-prepared working solution of this compound (concentration will depend on the expected analyte concentration) to each plasma sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the samples for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to separate the amino acids.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the target amino acid and this compound need to be determined and optimized.

3. Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are the building blocks in the most common method for solid-phase peptide synthesis.[7] The use of an internal standard like this compound can be valuable for monitoring the efficiency of amino acid coupling steps in real-time or for quantifying the final peptide product. The Fmoc group's strong UV absorbance can also be used to monitor reaction completion.[7]

The following diagram illustrates the logical flow of using an internal standard in the context of SPPS quality control.

SPPS Workflow with IS cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification cluster_qc Quantitative QC with IS Resin Resin Support Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Cleave Cleavage from Resin Repeat->Cleave Precipitate Precipitation and Washing Cleave->Precipitate Purify Purification (e.g., HPLC) Precipitate->Purify Aliquot Aliquot Purified Peptide Purify->Aliquot Spike_IS Spike with This compound Aliquot->Spike_IS LCMS LC-MS/MS Analysis Spike_IS->LCMS Quantify_Peptide Quantify Peptide Yield and Purity LCMS->Quantify_Peptide

Workflow for using an internal standard in SPPS quality control.

References

A Guide to the Use of Fmoc-Ala-OH-3,3,3-d3 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of utilizing Fmoc-Ala-OH-3,3,3-d3, a deuterium-labeled amino acid, as an internal standard in quantitative analytical methodologies, primarily focusing on mass spectrometry-based techniques. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document outlines the principles of its application, compares it with alternative quantification strategies, and provides standardized experimental protocols based on established methods for stable isotope-labeled internal standards.

Deuterium-labeled compounds, such as this compound, are invaluable tools in analytical chemistry, offering a high degree of accuracy and precision in quantification.[1] They have found extensive applications in pharmaceutical research, bioanalytical studies, and the analysis of drug metabolism.[1] The key principle behind their use lies in the mass difference introduced by the deuterium atoms, which allows for clear differentiation between the labeled internal standard and the unlabeled analyte by a mass spectrometer.[2]

Comparison of Quantification Strategies

The use of a deuterated internal standard like this compound offers significant advantages over other common quantification methods, such as external calibration and the use of a non-deuterated internal standard. The following table summarizes the key comparative aspects.

FeatureExternal CalibrationNon-Deuterated Internal StandardDeuterated Internal Standard (e.g., this compound)
Principle A calibration curve is generated from a series of standards of known concentrations, and the sample concentration is determined by interpolation.A known amount of a compound structurally similar (but not identical) to the analyte is added to the sample and standards.A known amount of a stable isotope-labeled version of the analyte is added to the sample and standards.
Correction for Sample Loss NoYesYes
Correction for Matrix Effects NoPartiallyYes (co-elutes with the analyte, experiencing similar matrix effects)
Correction for Ionization Efficiency NoPartiallyYes (co-elutes and has similar ionization properties to the analyte)
Accuracy & Precision LowerModerateHigh
Cost LowerModerateHigher (cost of labeled compound)
Complexity SimpleModerateModerate

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

This protocol outlines a general workflow for the quantification of an unlabeled analyte (e.g., Fmoc-Ala-OH) in a sample matrix using this compound as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the unlabeled analyte (e.g., Fmoc-Ala-OH) of a known concentration in an appropriate solvent.

  • Prepare a stock solution of the deuterated internal standard (this compound) of a known concentration in the same solvent.

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by spiking a blank matrix (identical to the sample matrix but without the analyte) with varying concentrations of the unlabeled analyte.

  • Add a fixed concentration of the deuterated internal standard (this compound) to each calibration standard.

3. Sample Preparation:

  • To a known volume or weight of the sample, add the same fixed concentration of the deuterated internal standard as was added to the calibration standards.

  • Perform necessary sample extraction, purification, or derivatization steps.

4. LC-MS Analysis:

  • Inject the prepared calibration standards and samples onto an appropriate LC column for chromatographic separation.

  • Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the unlabeled analyte and the deuterated internal standard.

5. Data Analysis:

  • For each injection, determine the peak area for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Advantages

The following diagrams illustrate the experimental workflow and the logical advantages of using a deuterated internal standard.

G cluster_prep Preparation cluster_cal Calibration Standards cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Result Analyte_Stock Analyte Stock Cal_1 Calibrant 1 Analyte_Stock->Cal_1 Cal_2 Calibrant 2 Analyte_Stock->Cal_2 Cal_n ... Analyte_Stock->Cal_n IS_Stock Internal Standard (IS) Fmoc-Ala-OH-d3 IS_Stock->Cal_1 IS_Stock->Cal_2 IS_Stock->Cal_n Sample Sample IS_Stock->Sample LCMS LC-MS Analysis Cal_1->LCMS Cal_2->LCMS Cal_n->LCMS Sample->LCMS Data Data Processing LCMS->Data Concentration Analyte Concentration Data->Concentration

Caption: Quantitative analysis workflow using a deuterated internal standard.

G cluster_advantages Advantages cluster_outcome Outcome IS Stable Isotope-Labeled Internal Standard (IS) CoElution Co-elution with Analyte IS->CoElution SimilarIonization Similar Ionization Efficiency IS->SimilarIonization AccurateCorrection Accurate Correction for Sample Loss & Matrix Effects CoElution->AccurateCorrection SimilarIonization->AccurateCorrection HighAccuracy High Accuracy AccurateCorrection->HighAccuracy HighPrecision High Precision AccurateCorrection->HighPrecision

Caption: Advantages of using a stable isotope-labeled internal standard.

References

Safety Operating Guide

Proper Disposal of Fmoc-Ala-OH-3,3,3-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including deuterated amino acids such as Fmoc-Ala-OH-3,3,3-d3. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

While Fmoc-Ala-OH is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is crucial to follow established laboratory protocols for chemical waste to maintain a safe working environment and adhere to regulatory standards.[1] The disposal procedures for the deuterated form, this compound, are expected to be the same as for the non-deuterated compound, as the isotopic labeling does not significantly alter its chemical properties in this context.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 is recommended). Although not considered hazardous, direct contact with the compound should be avoided. In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move to an area with fresh air. If you experience any complaints, consult a doctor.[1]

  • After skin contact: Immediately wash the affected area with soap and plenty of water, then rinse thoroughly.[1]

  • After eye contact: Rinse the opened eye for several minutes under running water. If you wear contact lenses, remove them. Consult a doctor if irritation persists.[1]

  • After swallowing: Rinse your mouth with water and then drink plenty of water.[1]

Step-by-Step Disposal Protocol

  • Containment:

    • For spills, mechanically pick up the solid material.[1] Avoid creating dust.[1]

    • Sweep up the material and place it into a suitable, clearly labeled, and closed container for disposal.[2]

  • Waste Classification and Labeling:

    • Used, degraded, or contaminated products may be classified as hazardous waste. It is the responsibility of a qualified individual to classify the waste in accordance with state and international legislation.[1]

    • Label the waste container clearly with the full chemical name: "this compound".

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature for the product is 2-8°C.

  • Final Disposal:

    • Do not dispose of this compound with household garbage.[1]

    • Do not allow the product to reach the sewage system.[1]

    • Contact a licensed professional waste disposal service to arrange for collection and disposal. The specific European Waste Catalogue (EWC) key number should be determined in consultation with your waste disposal partner or the responsible authority.[1]

Summary of Safety and Disposal Information

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance.[1]
Personal Protective Equipment Dust mask (type N95), eyeshields, gloves.
First Aid - Skin Contact Immediately wash with water and soap and rinse thoroughly.[1]
First Aid - Eye Contact Rinse opened eye for several minutes under running water.[1]
Spill Cleanup Pick up mechanically; avoid dust formation.[1][2]
Disposal Method Send for recovery or disposal in suitable receptacles.[1]
Prohibited Disposal Do not dispose with household garbage or allow to enter sewage system.[1]
Waste Classification To be determined with a waste disposal partner or authority.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eyeshields, Dust Mask) start->ppe contain Contain Waste in a Labeled, Sealed Container ppe->contain is_contaminated Is the waste contaminated with hazardous material? contain->is_contaminated non_hazardous Treat as Non-Hazardous Chemical Waste is_contaminated->non_hazardous No hazardous Treat as Hazardous Chemical Waste is_contaminated->hazardous Yes storage Store in Designated Waste Accumulation Area non_hazardous->storage hazardous->storage disposal_partner Contact Licensed Waste Disposal Partner storage->disposal_partner end End: Waste Collected for Proper Disposal disposal_partner->end

This compound Disposal Workflow

References

Personal protective equipment for handling Fmoc-Ala-OH-3,3,3-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Ala-OH-3,3,3-d3. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While Fmoc-Ala-OH is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment.[1] The recommended personal protective equipment is summarized in the table below.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Safety Goggles/GlassesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][3] For splash hazards, a face shield is recommended in addition to goggles.[4]
Hand Chemical-Resistant GlovesHandle with gloves, which must be inspected prior to use.[3] Nitrile gloves are a common and suitable choice. Double gloving is recommended for enhanced protection.[4] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4]
Body Laboratory CoatA standard lab coat should be worn to protect street clothing and skin from potential contamination.[5]
Respiratory Not generally requiredRespiratory protection is not typically required for handling this solid compound in a well-ventilated area.[2] However, if dust is generated and cannot be controlled by ventilation, a NIOSH-approved respirator may be necessary.[4][6]
Foot Closed-Toe ShoesAlways wear shoes that fully cover the feet in a laboratory setting.[7]

Operational Plan: Safe Handling Workflow

Proper handling procedures are essential to prevent contamination and ensure experimental accuracy. The following workflow outlines the key steps for safely handling this compound, particularly in its powdered form.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_mats Assemble Materials (Spatula, Weigh Paper, etc.) gather_ppe->gather_mats weigh Weigh Compound (Minimize Dust Generation) gather_mats->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent (e.g., DMF) transfer->dissolve clean_area Decontaminate Work Surface dissolve->clean_area After Use dispose_waste Segregate and Dispose of Waste clean_area->dispose_waste store Store Compound as Recommended (2-8°C, Dry, Dark) dispose_waste->store

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a well-ventilated space, to minimize inhalation of any dust.[2]

    • Put on all required personal protective equipment as detailed in the table above.[5]

    • Gather all necessary materials, such as a spatula, weighing paper or boat, and the reaction vessel.

  • Handling:

    • When weighing the solid compound, handle it carefully to avoid creating dust.[8]

    • Transfer the weighed compound directly into the reaction vessel.

    • For deuterated compounds, it is best to handle them under an inert atmosphere, such as nitrogen or argon, to prevent isotopic exchange.[5] When dissolving, use aprotic solvents where possible to maintain isotopic purity.[5]

  • Cleanup and Storage:

    • After handling, thoroughly clean and decontaminate the work surface.

    • Dispose of any contaminated materials, such as weighing paper and gloves, in the appropriate chemical waste container.[9]

    • Store the remaining this compound in a tightly closed container in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.[2] Protect from light.[5]

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection. This compound and associated waste should be treated as hazardous chemical waste.[9]

cluster_waste_streams Waste Generation cluster_disposal_process Disposal Protocol solid_waste Unused/Expired Solid Compound containerize Containerize Waste Streams Separately solid_waste->containerize contaminated_solids Contaminated Solids (Gloves, Weigh Paper, Tips) contaminated_solids->containerize liquid_waste Liquid Waste (Reaction Solutions, Washes) liquid_waste->containerize label_waste Label with 'Hazardous Waste' and Contents containerize->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste dispose Dispose via Institutional EHS Program store_waste->dispose

Caption: Disposal Workflow for this compound Waste.

Step-by-Step Disposal Guidance:

  • Unused Solid Compound:

    • Place the solid this compound in its original container or a clearly labeled, sealable, and chemically compatible container.[4][10]

    • The container should be in good condition and free from leaks.[9]

  • Contaminated Solid Waste:

    • Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated solid waste.[9]

    • Collect these items in a designated, labeled, and sealable container.

  • Liquid Waste:

    • Solutions containing this compound, as well as waste from deprotection steps (e.g., containing piperidine in DMF), should be collected in a designated liquid hazardous waste container.

    • Ensure the container is properly labeled with all chemical constituents.[9]

  • Labeling and Storage:

    • Affix a hazardous waste label to all waste containers. The label must clearly state "Hazardous Waste" and list the full chemical name(s) of the contents.[9]

    • Store the waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[9]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9] Do not dispose of this chemical down the drain.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Ala-OH-3,3,3-d3
Reactant of Route 2
Reactant of Route 2
Fmoc-Ala-OH-3,3,3-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.